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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Applications of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Executive Summary Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS: 1448248-72-3) is a highly specialized heterocyclic intermediate utilized primarily in the advanced synthesis of small-molecule therapeutics[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS: 1448248-72-3) is a highly specialized heterocyclic intermediate utilized primarily in the advanced synthesis of small-molecule therapeutics[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of this compound, its mechanistic role as a building block for Sirtuin (SIRT) modulators, and the precise experimental workflows required to functionalize it for downstream drug development[3].

Physicochemical Profiling & Structural Rationale

Understanding the baseline quantitative data of a synthetic intermediate is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The table below summarizes the core physicochemical properties of the compound[2].

PropertyValue / Description
Chemical Name Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate
CAS Registry Number 1448248-72-3
Molecular Formula C9H11NO3S
Molecular Weight 213.25 g/mol
SMILES String CCNC(=O)c1ccc(s1)C(=O)OC
H-Bond Donors 1 (Amide N-H)
H-Bond Acceptors 3 (Carbonyl oxygens, Thiophene sulfur)
Physical State Solid (Standard ambient temperature and pressure)

Structural Causality in Drug Design: The architecture of this molecule is highly intentional. The central thiophene ring serves as a classical bioisostere for a benzene ring. In medicinal chemistry, substituting a phenyl ring with a thiophene often improves metabolic stability and alters the electron density distribution, which is critical for precise alignment within the hydrophobic binding pockets of target enzymes. The methyl ester at position 2 acts as a temporary protecting group and a reactive handle for downstream coupling, while the ethylcarbamoyl group at position 5 provides essential hydrogen-bonding interactions (both donor and acceptor capabilities) required for target engagement[3].

Mechanistic Role in Drug Development: Sirtuin Modulation

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is prominently featured in the patent literature as a critical precursor (often referred to as "Compound 65") for the synthesis of Thieno[3,2-d]pyrimidine-6-carboxamides[3][4]. These complex analogues function as modulators of Sirtuins (SIRT1, SIRT2, SIRT3) [3].

Sirtuins are a class of NAD+-dependent protein deacetylases that regulate cellular health, aging, and metabolic stress responses[3]. Modulating their activity has profound implications in oncology, neurodegeneration, and metabolic disorders (as detailed in authoritative reviews such as )[5]. The thiophene derivative synthesized from our target compound acts as an allosteric modulator, binding to the SIRT enzyme and altering its catalytic efficiency in removing acetyl groups from target proteins (e.g., p53, histones)[3][5].

SIRT_Pathway cluster_0 SIRT Catalytic Core SIRT Sirtuin Enzyme (SIRT1/2/3) Deac_Protein Deacetylated Protein SIRT->Deac_Protein Catalysis NAM Nicotinamide (NAM) SIRT->NAM OAADPR O-Acetyl-ADP-Ribose SIRT->OAADPR NAD NAD+ NAD->SIRT Ac_Protein Acetylated Target Protein (e.g., p53, Histones) Ac_Protein->SIRT Modulator Thienopyrimidine Modulator (Synthesized from CAS 1448248-72-3) Modulator->SIRT Allosteric Modulation

Figure 1: NAD+-dependent deacetylation pathway by Sirtuins and allosteric modulation.

Experimental Workflow: Controlled Saponification

To utilize methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in peptide coupling or further cyclization, the methyl ester must first be hydrolyzed to a free carboxylic acid. The following protocol details the alkaline saponification workflow, adapted from standardized patent methodologies ()[3][4].

Step-by-Step Methodology
  • Reaction Setup: Dissolve 0.555 g (2.60 mmol) of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in 5 mL of Tetrahydrofuran (THF)[3].

  • Base Addition: Prepare a solution of 0.124 g (5.18 mmol, ~2 eq) of Lithium Hydroxide (LiOH) in 5 mL of deionized water. Add this dropwise to the THF solution[3].

  • Incubation: Stir the biphasic reaction mixture at room temperature (20-25°C) for 72 hours[3].

  • Solvent Removal: Concentrate the mixture to dryness under reduced pressure (in vacuo) to remove the volatile THF[3].

  • Acidification: Redissolve the crude residue in a minimal amount of water. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the solution reaches pH = 1[3].

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water and dry under high vacuum to yield 5-(ethylcarbamoyl)thiophene-2-carboxylic acid[3].

Causality Behind Experimental Choices
  • Why LiOH instead of NaOH/KOH? The starting material contains an ethylcarbamoyl group (an amide). Stronger bases (like NaOH) or elevated temperatures could lead to competitive, unwanted hydrolysis of this amide bond. LiOH is a milder base that selectively cleaves the ester while preserving the amide.

  • Why a THF/Water solvent system? THF is a polar aprotic solvent that effectively solubilizes the organic ester, while water is necessary to dissolve the inorganic LiOH. The 1:1 ratio creates a miscible system, allowing the hydroxide nucleophile to efficiently attack the ester carbonyl.

  • Why acidify to pH 1? Post-hydrolysis, the product exists as a highly water-soluble lithium carboxylate salt. Adding conc. HCl protonates the carboxylate (pKa ~ 4.5) to its neutral carboxylic acid form. At pH 1, the molecule is fully protonated and highly hydrophobic, causing it to crash out of the aqueous solution as a solid precipitate, which drastically simplifies isolation without the need for complex liquid-liquid extraction.

Saponification_Workflow Start Methyl Ester (CAS 1448248-72-3) Step1 Alkaline Hydrolysis (LiOH, THF/H2O, 72h) Start->Step1 Step2 Solvent Removal (Concentrate in vacuo) Step1->Step2 Step3 Acidification (Conc. HCl to pH 1) Step2->Step3 Step4 Isolation (Filtration & Wash) Step3->Step4 End Carboxylic Acid Product Step4->End

Figure 2: Saponification workflow of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Analytical Validation (Self-Validating System)

A robust experimental protocol must be self-validating. To confirm the success of the saponification and ensure no amide cleavage occurred, the following analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material has a molecular weight of 213.25 g/mol [2]. The successful conversion to the carboxylic acid will result in a mass shift to 199.23 g/mol (loss of a CH2​ group). The presence of a dominant [M-H]- peak at m/z 198 in negative ion mode confirms the carboxylic acid.

  • Proton Nuclear Magnetic Resonance (1H-NMR): In the starting material, the methyl ester protons appear as a distinct, sharp singlet integrating to 3H at approximately δ 3.8 - 3.9 ppm. The complete disappearance of this singlet in the product's spectrum, coupled with the retention of the ethyl signals (a triplet at ~1.2 ppm and a multiplet at ~3.4 ppm), definitively validates that the ester was selectively hydrolyzed while the ethylcarbamoyl group remained intact.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Sirtuin modulators: An updated patent review (2012-2014) Source: Expert Opinion on Therapeutic Patents (PubMed) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and 3D Structure of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular properties of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a thiophene derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular properties of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a thiophene derivative of interest in medicinal chemistry. Thiophene-based compounds are recognized for their diverse pharmacological activities, making a thorough understanding of their structural characteristics crucial for rational drug design and development. This document will delve into the determination of the molecule's molecular weight and the experimental and computational methodologies for elucidating its three-dimensional structure.

Core Molecular Attributes

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a small organic molecule with the following fundamental properties:

PropertyValueSource
Chemical Formula C₉H₁₁NO₃S
Molecular Weight 213.25 g/mol [1]
CAS Number 1448248-72-3[1]

The thiophene ring, a sulfur-containing heterocycle, is a key structural motif in numerous pharmaceuticals due to its ability to mimic a benzene ring while possessing distinct electronic properties and metabolic profiles. The presence of the ethylcarbamoyl and methyl carboxylate substituents on the thiophene scaffold of the target molecule offers multiple points for potential hydrogen bonding and other intermolecular interactions, which are critical for its biological activity.

Determination of Molecular Weight: A Foundational Parameter

The precise molecular weight of a compound is a critical piece of data for its identification and characterization. Mass spectrometry is the primary technique employed for this purpose, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can confirm the elemental composition of a molecule with a high degree of confidence.

Methodology:

  • Sample Preparation: A dilute solution of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle method for ionizing small molecules. The sample solution is introduced into the mass spectrometer, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, ions of the target molecule are released.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer. These instruments can measure the m/z ratio with exceptional accuracy.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule, [M+H]⁺. For methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, this would be observed at an m/z of approximately 214.0532, corresponding to the formula [C₉H₁₂NO₃S]⁺. The high accuracy of the measurement allows for the unambiguous determination of the elemental formula.

Elucidating the 3D Structure: From Connectivity to Spatial Arrangement

While the molecular formula and weight define the elemental composition, the three-dimensional arrangement of atoms is paramount for understanding a molecule's function and its interaction with biological targets. The 3D structure can be determined through a combination of experimental techniques and computational modeling.

Experimental Approaches to 3D Structure Determination

3.1.1. Single-Crystal X-ray Diffraction: The Gold Standard

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state. This technique yields precise bond lengths, bond angles, and the overall conformation of the molecule.

While the crystal structure for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is not publicly available, the structures of several related thiophene-2-carboxamide derivatives have been reported, providing valuable insights into the likely conformation of the target molecule. For instance, the crystal structure of N-(2-nitrophenyl)thiophene-2-carboxamide reveals key conformational features.[2]

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement a Slow evaporation of a saturated solution d Mount a single crystal on a goniometer a->d b Vapor diffusion b->d c Cooling of a saturated solution c->d e Expose crystal to a monochromatic X-ray beam d->e f Collect diffraction pattern on a detector e->f g Determine unit cell and space group f->g h Solve the phase problem to generate an initial electron density map g->h i Build and refine the atomic model h->i

Caption: Workflow for 3D structure determination by X-ray crystallography.

Insights from Related Structures:

Crystal structures of similar thiophene-2-carboxamides often exhibit a nearly planar conformation of the thiophene ring and the adjacent amide group, stabilized by intramolecular hydrogen bonding.[2][3] The relative orientation of the thiophene and any aryl substituents is a key conformational feature.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution, which is often more biologically relevant than the solid-state structure.

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts, coupling constants (J-values), and integration of the signals are all informative.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the molecular skeleton.

  • NOESY/ROESY: These experiments detect through-space interactions between protons that are close to each other, providing crucial information for determining the molecule's conformation and the relative orientation of its substituents.

Predicted ¹H NMR Spectral Features for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate:

Based on the analysis of similar thiophene derivatives, the following proton signals would be expected:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Thiophene-H~7.0-8.0Doublets
NH (amide)~8.0-9.0Triplet
O-CH₃ (ester)~3.9Singlet
N-CH₂ (ethyl)~3.4Quartet
CH₃ (ethyl)~1.2Triplet

The observation of a Nuclear Overhauser Effect (NOE) between the amide NH proton and the protons on the ethyl group would confirm their proximity in the predominant solution-state conformation.

Computational Modeling: In Silico Insights

Computational chemistry provides a powerful means to predict and rationalize the 3D structure and properties of molecules.

Methodology: Density Functional Theory (DFT) Calculations

  • Initial Structure Generation: A 2D drawing of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is converted into an initial 3D structure.

  • Conformational Search: A systematic or random search of the conformational space is performed to identify low-energy conformers. This is particularly important for the rotatable bonds in the ethylcarbamoyl and methyl carboxylate groups.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the most stable 3D structures.

  • Property Calculation: Once the optimized geometries are obtained, various properties, such as the relative energies of different conformers and simulated NMR chemical shifts, can be calculated and compared with experimental data.

Workflow for Computational 3D Structure Prediction

G a 2D Chemical Structure b Initial 3D Model Generation a->b c Conformational Analysis b->c d Geometry Optimization (e.g., DFT) c->d e Lowest Energy 3D Structure d->e f Calculation of Properties (e.g., NMR shifts) e->f g Comparison with Experimental Data f->g

Caption: Computational workflow for predicting the 3D structure.

Synthesis and Characterization

The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate would typically involve the formation of the amide bond between a thiophene-2-carboxylic acid derivative and ethylamine.

A plausible synthetic route could start from a commercially available substituted thiophene, followed by functional group manipulations to introduce the carboxylate and carbamoyl moieties. The characterization of the final product would rely on the techniques described in this guide, including mass spectrometry and NMR spectroscopy, to confirm its identity and purity.

Conclusion

A comprehensive understanding of the molecular weight and three-dimensional structure of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is fundamental for its development as a potential therapeutic agent. This guide has outlined the key experimental and computational methodologies that are essential for the thorough characterization of this and other novel chemical entities. The integration of data from mass spectrometry, X-ray crystallography, NMR spectroscopy, and computational modeling provides a robust framework for elucidating the structural features that govern the biological activity of thiophene derivatives.

References

  • Ke, W., Sun, N., & Wu, H. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717. Available from: [Link]

  • Pathak, D., et al. (2006). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. Carbohydrate research, 341(10), 1496-1507. Available from: [Link]

  • López-Sandoval, H., et al. (2011). N-(2-Nitrophenyl)thiophene-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2959. Available from: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in Targeted Drug Discovery

Executive Summary In modern hit-to-lead optimization campaigns, the selection of the right bifunctional building block is the fulcrum upon which the entire synthetic strategy balances. Methyl 5-(ethylcarbamoyl)thiophene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern hit-to-lead optimization campaigns, the selection of the right bifunctional building block is the fulcrum upon which the entire synthetic strategy balances. Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS: 1448248-72-3) is a highly versatile heterocyclic intermediate. The thiophene core acts as a metabolically stable bioisostere for phenyl rings, imparting a distinct vector geometry to its 2,5-substituents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its critical role in the synthesis of Sirtuin (SIRT) modulators, and field-proven, self-validating protocols for its chemical manipulation and downstream profiling.

Molecular Architecture and Physicochemical Properties

The structural elegance of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate lies in its orthogonal reactivity. It features an electron-rich thiophene core flanked by a methyl ester at the 2-position and an ethyl amide at the 5-position. As a Senior Application Scientist, I prioritize building blocks that offer low molecular weight and optimized polar surface area, ensuring that downstream elaboration does not push the final drug candidate beyond Lipinski’s Rule of 5.

The quantitative physicochemical data for this compound is summarized below to aid in computational modeling and synthetic planning.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Impact on Drug Design
CAS Number 1448248-72-3[1]Unique identifier for procurement and database indexing.
Molecular Formula C9H11NO3S[2]Defines the exact atomic composition.
Molecular Weight 213.25 g/mol [1]Low MW allows for extensive downstream elaboration without exceeding optimal drug-like size limits.
Topological Polar Surface Area ~83.6 ŲOptimal for membrane permeability; provides a precise balance between aqueous solubility and lipophilicity.
H-Bond Donors 1Ensures target engagement (e.g., active site hydrogen bonding) while maintaining passive permeability.
H-Bond Acceptors 4Facilitates solubility and multiple binding interactions within the target protein's active site.
Rotatable Bonds 5Confers necessary conformational flexibility to adapt to the binding pocket without excessive entropic penalty.
Typical Purity >96%Commercially viable purity threshold for direct use in sensitive catalytic cross-coupling or hydrolysis reactions.
Biological Significance: Sirtuin (SIRT) Modulation

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a critical precursor in the synthesis of Thieno[3,2-d]pyrimidine-6-carboxamides, which are potent modulators of Sirtuins (specifically SIRT1, SIRT2, and SIRT3)[3]. Sirtuins are NAD+-dependent protein deacetylases that regulate cellular metabolism, aging, and stress resistance[3]. Inhibiting these enzymes requires precise molecular recognition within the NAD+ binding pocket. Derivatives of this thiophene building block have demonstrated balanced SIRT1/2/3 inhibitory activity in the low nanomolar range[3].

SIRT_Pathway NAD NAD+ Complex Catalytic Complex NAD->Complex Target Acetylated Target (e.g., p53, Histones) Target->Complex SIRT SIRT1/2/3 Enzyme SIRT->Complex Catalysis Inhibitor Thiophene-derived SIRT Inhibitor Inhibitor->SIRT Inhibition DeacTarget Deacetylated Target (Altered Activity) Complex->DeacTarget Deacetylation Nicotinamide Nicotinamide + OAADPR Complex->Nicotinamide Byproducts

Figure 1: Sirtuin (SIRT) deacetylation pathway and the intervention point for thiophene inhibitors.

Experimental Workflow: Chemoselective Saponification

To utilize this building block in the synthesis of complex SIRT inhibitors, the methyl ester must be converted to a reactive carboxylic acid handle without cleaving the sensitive ethyl amide. The following protocol details the chemoselective saponification of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate to 5-(ethylcarbamoyl)thiophene-2-carboxylic acid, as established in the 3[3].

Step-by-Step Protocol & Causality
  • Solvent Preparation: Dissolve 0.555 g (2.60 mmol) of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in 5 mL of Tetrahydrofuran (THF)[3].

    • Causality: THF acts as an excellent organic solvent for the lipophilic thiophene ester, ensuring complete dissolution before the introduction of the aqueous base.

  • Base Addition: Add a solution of 0.124 g (5.18 mmol) of Lithium Hydroxide (LiOH) dissolved in 5 mL of deionized water[3].

    • Causality: The THF/water (1:1) system is miscible, creating a homogeneous environment. LiOH is specifically chosen over NaOH or KOH because the lithium cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion. This allows the reaction to proceed under mild conditions, preserving the ethyl amide.

  • Reaction Phase: Stir the mixture at room temperature for 72 hours[3].

    • Causality: Room temperature suppresses the activation energy required for amide hydrolysis. The extended 72-hour timeframe compensates for the lower kinetic energy of the system.

    • Self-Validation Step: Monitor the reaction via LC-MS. The system validates itself when the starting material peak ( m/z 214 [M+H]+ ) completely disappears, replaced by the product peak ( m/z 200 [M+H]+ ).

  • Concentration & Acidification: Concentrate the mixture to dryness under reduced pressure to remove THF, redissolve the residue in water, and acidify with concentrated HCl to pH = 1[3].

    • Causality: Removing THF forces the intermediate lithium carboxylate salt entirely into the aqueous phase. Acidification to pH 1 protonates the carboxylate, drastically reducing its aqueous solubility.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum[3].

Saponification_Workflow Start Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Solvent Dissolve in THF (Organic Phase) Start->Solvent Reaction Stir at RT for 72h (Biphasic Hydrolysis) Solvent->Reaction Base Add LiOH in H2O (Aqueous Phase) Base->Reaction Concentration Concentrate to Dryness & Redissolve in H2O Reaction->Concentration Complete Conversion Acidification Acidify with Conc. HCl (pH = 1) Concentration->Acidification Salt Formation Isolation Filtration & Vacuum Drying Acidification->Isolation Precipitation Product 5-(ethylcarbamoyl)thiophene -2-carboxylic acid Isolation->Product Purification

Figure 2: Chemoselective saponification workflow demonstrating orthogonal ester reactivity.

Physicochemical Profiling: Kinetic Solubility Determination

Once derivatives of this building block are synthesized, evaluating their physicochemical and calculated properties (such as kinetic solubility, CHI LogD, and CLogP) is mandatory to determine true drug-like viability[3]. A reliable kinetic solubility assay is a cornerstone of this profiling.

Self-Validating Kinetic Solubility Protocol
  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized thiophene derivative in 100% DMSO.

  • Aqueous Spiking: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a theoretical maximum concentration of 100 µM (1% final DMSO).

  • Incubation: Shake the mixture at 25°C for 24 hours to reach thermodynamic pseudo-equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter plate to remove precipitated compound.

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve prepared in matching matrix.

  • Self-Validating Controls (Critical):

    • High-Solubility Control (Caffeine): Must quantify at ~100 µM. If caffeine fails, the LC-MS/MS calibration or injection system is flawed.

    • Low-Solubility Control (Amiodarone): Must quantify at <5 µM. If amiodarone shows high solubility, the filtration membrane is compromised (e.g., filter tear or non-specific binding failure), invalidating the entire plate.

Conclusion

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is far more than a simple reagent; it is a highly engineered molecular scaffold. By leveraging its orthogonal reactivity and favorable physicochemical profile, researchers can efficiently navigate the hit-to-lead optimization space, particularly in the development of advanced Sirtuin modulators for metabolic and oncological indications.

References
  • [3] Title: WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators Source: Google Patents URL:

  • Title: Product Details: AQ27239 - Aquila Pharmatech LLC Source: Aquila Pharmatech URL:

  • [1] Title: methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate | 1448248-72-3 Source: ChemicalBook URL:

  • [2] Title: 1448248-72-3_化工字典 (Chemical Dictionary) Source: HXChem URL:

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling and Use of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS No. 1448248-72-3) is publicly available.[1] This guide has been developed by synthesizing data from structurally a...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS No. 1448248-72-3) is publicly available.[1] This guide has been developed by synthesizing data from structurally analogous thiophene derivatives to provide a comprehensive overview of its potential hazards and to recommend best practices for its safe handling. The recommendations herein are based on established principles of chemical safety and data from related compounds. All users must perform their own risk assessment before use and consult with their institution's safety officer.

Introduction

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a substituted thiophene derivative of interest in synthetic and medicinal chemistry. Thiophene-based scaffolds are prevalent in a wide array of biologically active compounds and functional materials.[2][3][4] The presence of the thiophene ring, a methyl ester, and an ethylcarbamoyl group suggests specific chemical reactivity and potential biological interactions that necessitate a thorough understanding for safe handling. This guide provides researchers, scientists, and drug development professionals with a detailed framework for managing this compound in a laboratory setting, from receipt to disposal.

Physicochemical and Toxicological Profile (Inferred)

The exact physicochemical and toxicological properties of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate are not documented. However, by examining related structures, we can infer a likely profile.

Inferred Physicochemical Properties

The properties of related thiophene carboxylates suggest that this compound is likely a solid or a high-boiling liquid at room temperature.

PropertyInferred Value/CharacteristicRationale based on Analogous Compounds
Appearance Likely a white to beige or yellow solid/powder.5-Methyl-2-thiophenecarboxylic acid is a beige crystalline powder.[5]
Boiling Point Expected to be >200°C at atmospheric pressure.Methyl thiophene-2-carboxylate has a boiling point of 94-96°C at 14 mmHg.[6][7] The addition of the ethylcarbamoyl group would significantly increase the molecular weight and intermolecular forces, raising the boiling point.
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents, and alcohols) and poorly soluble in water.General solubility characteristics of similar organic molecules.
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong bases, and strong acids.Thiophene rings can be susceptible to oxidation. Esters and amides can be hydrolyzed under strong acidic or basic conditions.
Hazardous Decomposition Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[8][9]This is a standard decomposition pathway for organic compounds containing C, H, N, O, and S.
Inferred Toxicological Hazards

The primary hazards associated with functionally similar thiophene derivatives are irritation to the skin, eyes, and respiratory tract.[8][10][11][12]

HazardGHS Classification (Inferred)Basis for Inference
Acute Oral Toxicity Category 4 (Harmful if swallowed)Inferred from thiophene-2-carboxylic acid and related compounds.[12]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common classification for thiophene carboxylic acids and their derivatives.[8][10][12][13]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A common classification for this chemical family, which can cause significant but reversible eye irritation.[8][10][11][12][13]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory system.[8][11][12]

Metabolism and Genotoxicity Insights: Substituted thiophenes are known to be metabolized in vivo, often through cytochrome P450-mediated oxidation of the thiophene ring, followed by conjugation and excretion.[14] While some thiophene derivatives have been evaluated for genotoxicity, there is no specific data for the target compound.[14] It is prudent to handle it as a compound with unknown long-term effects and to minimize exposure.

Laboratory Handling and Personal Protective Equipment (PPE)

A systematic approach to exposure control is critical. Engineering controls should be the primary means of protection, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of airborne contaminants.[10]

Personal Protective Equipment (PPE)

The selection of PPE is paramount for preventing skin, eye, and respiratory exposure.

Caption: PPE Selection Workflow for Handling the Compound.

Detailed PPE Specifications:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[11][12] A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[16]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for any signs of degradation or puncture before use.[11][15] Change gloves immediately if contamination occurs.

    • Lab Coat: A full-length laboratory coat must be worn and kept buttoned.

  • Respiratory Protection: For routine handling of small quantities in a fume hood, respiratory protection is typically not required. If engineering controls are not sufficient or when handling large quantities of the solid outside of a glovebox, a NIOSH-approved N95 (or equivalent FFP2) particulate respirator should be used.[9]

Safe Storage and Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10][11][16] Keep away from direct sunlight and sources of ignition.[15] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[6][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could lead to vigorous reactions or decomposition.

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

Spill Response

Spill_Response Start Spill Occurs Action1 Evacuate immediate area Alert colleagues and supervisor Start->Action1 Decision Decision Action Action End Dispose of all materials as hazardous waste Decision1 Is the spill large or is anyone exposed? Action1->Decision1 Action2 Call Emergency Response (e.g., EH&S) Decision1->Action2 Yes Action3 Ensure proper PPE is worn (respirator may be needed) Decision1->Action3 No (small, contained) Decision2 Is the material a solid or liquid? Action3->Decision2 Action4 Solid Spill: - Do NOT dry sweep - Gently cover with absorbent material - Carefully scoop into a waste container Decision2->Action4 Solid Action5 Liquid Spill: - Cover with inert absorbent material (e.g., vermiculite, dry sand) - Allow to absorb Decision2->Action5 Liquid Action6 Collect absorbed material into a sealed, labeled hazardous waste container Action4->Action6 Action5->Action6 Action7 Decontaminate the area with an appropriate solvent, followed by soap and water Action6->Action7 Action7->End

Caption: Decision Tree for Spill Response.

First Aid Measures

These measures are based on the potential hazards of similar compounds.[8][10][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10][12] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Waste Disposal

All waste containing methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, including contaminated consumables (gloves, paper towels) and surplus material, must be treated as hazardous chemical waste.

  • Procedure:

    • Collect waste in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with incompatible waste streams.

    • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[10][17]

Synthesis and Experimental Considerations

The synthesis of similar thiophene-2-carboxamide derivatives often involves coupling a thiophene-2-carboxylic acid with an appropriate amine, sometimes using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[18] Another route involves the reaction of a thiophene-2-carboxylate ester with an amine at elevated temperatures.[19]

Safety Protocol for a Typical Amidation Reaction:

  • Reagent Assessment: Conduct a risk assessment for all reagents (e.g., coupling agents, bases, solvents). Many are hazardous in their own right.

  • Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is dry and secure.

  • Inert Atmosphere: If using moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add reagents slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to manage the temperature.

  • Workup: Quench the reaction carefully. Be aware that aqueous workups can generate pressure if gas is evolved. Perform extractions in the fume hood.

  • Purification: Handle solvents for chromatography (e.g., silica gel) in the fume hood. Evaporate solvents using a rotary evaporator with appropriate cold trapping.

Conclusion

While specific safety data for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate remains to be established, a robust safety protocol can be implemented based on data from structurally related compounds. The primary inferred hazards are irritation to the skin, eyes, and respiratory system. Adherence to the principles of good laboratory practice, including the consistent use of engineering controls and appropriate PPE, is essential for minimizing exposure and ensuring the safe use of this compound in research and development. Always prioritize a culture of safety and perform a thorough risk assessment before commencing any new procedure.

References

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 146-168. [Link]

  • Kuujia.com. 5751-81-5(Ethyl 5-methylthiophene-2-carboxylate). [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. [Link]

  • ResearchGate. Versatile thiophene 2-carboxamide derivatives. [Link]

  • ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]

  • PrepChem.com. Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. [Link]

  • PubChem. Methyl 5-methyl-2-thiophenecarboxylate. [Link]

  • PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • NextSDS. 5-methylthieno[3,2-b]thiophene-2-carboxylic acid — Chemical Substance Information. [Link]

  • Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • NextSDS. Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate — Chemical Substance Information. [Link]

Sources

Foundational

Unlocking Pan-Sirtuin Inhibition: The Mechanism of Action of Thieno[3,2-d]pyrimidine-6-carboxamide Derivatives

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Discovery Executive Summary The pursuit of potent, selective modulators for the Sirtuin (SIRT) family of NA...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Discovery

Executive Summary

The pursuit of potent, selective modulators for the Sirtuin (SIRT) family of NAD+-dependent deacetylases has been a cornerstone of metabolic, oncologic, and neurodegenerative drug discovery [1]. Historically, early-generation inhibitors like sirtinol or suramin suffered from poor potency (micromolar IC50s) and off-target liabilities. The discovery that methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate can serve as a highly efficient, regioselective precursor for thieno[3,2-d]pyrimidine-6-carboxamides revolutionized this landscape.

This whitepaper provides an in-depth mechanistic analysis of how these derivatives function as low-nanomolar, pan-SIRT1/2/3 inhibitors. By examining the structural biology, thermodynamic binding profiles, and self-validating experimental workflows, we elucidate the causality behind their unprecedented potency and provide actionable protocols for researchers engaged in structure-based drug design (SBDD).

Structural Biology & Mechanism of Action (MoA)

The core innovation of utilizing methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate lies in its inherent regiochemistry. When cyclized into a thieno[3,2-d]pyrimidine scaffold, the ethylcarbamoyl group at the thiophene's 5-position perfectly translates to the 6-position of the bicyclic system. This is not a synthetic coincidence; it is a deliberate vectorization strategy.

The Nicotinamide C-Pocket Anchorage

Sirtuins catalyze deacetylation by consuming NAD+ and releasing nicotinamide, O-acetyl-ADP-ribose (O-AADPR), and the deacetylated protein [2]. Crystallographic studies of SIRT3 in complex with these derivatives reveal that the 6-carboxamide moiety acts as a highly optimized nicotinamide mimetic .

  • Causality: The carboxamide group projects deeply into the nicotinamide C-pocket, forming critical, enthalpy-driven hydrogen bonds with conserved active-site residues. Without this specific functional group (e.g., if reduced to an amine or replaced with a chloride), inhibitory activity drops by over 1000-fold [1].

Substrate Channel Extension

While the carboxamide anchors the molecule, the C4-position of the pyrimidine ring is typically functionalized with extended aliphatic amines (e.g., aminoethylpiperidines).

Causality: These aliphatic tails extend through the hydrophobic substrate-binding channel. As they bind, they displace highly ordered water molecules, providing a massive entropic driving force that pushes the binding affinity from the micromolar into the low-nanomolar range. Furthermore, the heteroaromatic core engages in π

π stacking with flexible loop residues (such as Phe157 in SIRT3), locking the enzyme in an inactive conformation.

MoA NAD NAD+ Cofactor SIRT SIRT1/2/3 Enzyme NAD->SIRT Binds AcSub Acetylated Substrate AcSub->SIRT Binds Products Deacetylated Protein + O-AADPR SIRT->Products Catalysis (Normal) Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->SIRT Competitive Inhibition CPocket Nicotinamide C-Pocket Inhibitor->CPocket Carboxamide H-Bonds SubChannel Substrate Channel Inhibitor->SubChannel Aliphatic Extension Inhibitor->Products Blocks Formation CPocket->SIRT SubChannel->SIRT

Biochemical mechanism of pan-sirtuin inhibition by thienopyrimidine derivatives.

Quantitative Structure-Activity Relationship (SAR) Profiling

To demonstrate the superiority of the thieno[3,2-d]pyrimidine-6-carboxamide scaffold, we summarize the in vitro inhibitory profiles of key derivatives compared to a first-generation control. The data illustrates the profound impact of optimizing the C4-aliphatic extension while maintaining the rigid 6-carboxamide anchor[1].

Table 1: Comparative in vitro IC50 profiles of Sirtuin Inhibitors

Compound IDStructural Modification at C4SIRT1 IC50 (nM)SIRT2 IC50 (nM)SIRT3 IC50 (nM)
Sirtinol (Control)N/A (Different Scaffold)131,00038,000>200,000
Compound 11c N-ethylpiperidine3.62.74.0
Compound 28 Optimized aliphatic tail5.11.86.2
Compound 31 Fluorinated aliphatic tail8.43.27.1

Note: The transition from micromolar (Sirtinol) to single-digit nanomolar potency (Compounds 11c, 28, 31) validates the thermodynamic efficiency of the dual-pocket binding mode.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal controls and mechanistic rationales to guarantee reproducibility in translating the precursor into a validated lead compound.

Workflow Precursor Thiophene-2-carboxylate Precursor Synthesis Cyclization & Derivatization Precursor->Synthesis Library DNA-Encoded Library (ELT) Synthesis->Library Assay Fluorogenic Kinetic Assay Library->Assay Affinity Selection Crystal X-ray Crystallography Assay->Crystal IC50 < 10nM Lead Lead Optimization (SAR) Crystal->Lead Binding Mode Lead->Synthesis Iterative Design

Iterative workflow from precursor synthesis to structure-guided lead optimization.

Protocol 4.1: Synthesis of the Core Scaffold

Rationale: We begin with methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate to lock the pharmacophore into a rigid bicyclic system, minimizing the entropic penalty upon target binding [3].

  • Saponification: Dissolve methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (2.60 mmol) in a 1:1 mixture of THF and water (10 mL total). Add LiOH (5.18 mmol). Stir at room temperature for 72 hours.

  • Acidification: Concentrate to dryness, reconstitute in water, and acidify with concentrated HCl to pH 1. Collect the precipitate (carboxylic acid intermediate) via filtration.

  • Cyclization: Convert the intermediate to a 3-amino-thiophene derivative, followed by refluxing with triethyl orthoformate or formamide to close the pyrimidine ring, yielding the thieno[3,2-d]pyrimidin-4(3H)-one core.

  • Activation & Substitution: Chlorinate the C4 position using POCl3, then perform nucleophilic aromatic substitution (SNAr) with the desired aliphatic amine (e.g., 2-(piperidin-1-yl)ethanamine) in the presence of DIPEA to yield the final inhibitor.

Protocol 4.2: Fluorogenic Sirtuin Deacetylation Kinetic Assay

Rationale: Endpoint assays often mask time-dependent inhibition. Continuous fluorescence monitoring allows for the derivation of Michaelis-Menten kinetics and precise steady-state inhibition constants ( Ki​ ).

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA to prevent non-specific protein adsorption.

  • Equilibration: Incubate recombinant SIRT1, SIRT2, or SIRT3 (0.5 nM final concentration) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM, 3-fold dilutions) in a 384-well black microplate for 30 minutes at 25°C. Self-Validation: Include Suramin (100 µM) as a positive inhibition control and DMSO as a vehicle control.

  • Reaction Initiation: Add NAD+ (500 µM) and a fluorogenic acetylated peptide substrate (e.g., p53-derived Fluor de Lys substrate, 25 µM).

  • Kinetic Readout: Measure fluorescence (Excitation: 350 nm, Emission: 460 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( v0​ ) from the linear portion of the progress curves. Fit the data to a four-parameter logistic regression model to determine the IC50​ .

Protocol 4.3: X-ray Crystallography of SIRT-Inhibitor Complexes

Rationale: Empirical validation of the binding pose is non-negotiable to confirm that the carboxamide is truly occupying the nicotinamide C-pocket.

  • Complex Formation: Co-concentrate purified SIRT3 protein (10 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl) with a 5-fold molar excess of the inhibitor. Incubate on ice for 2 hours.

  • Crystallization: Screen crystallization conditions using the vapor diffusion (hanging drop) method. Optimal crystals for this complex typically grow in 15-25% PEG 3350, 0.1 M Bis-Tris (pH 5.5 - 6.5), and 0.2 M ammonium acetate.

  • Harvesting: Loop the crystals, briefly soak in a cryoprotectant solution (mother liquor + 20% glycerol), and flash-freeze in liquid nitrogen.

  • Diffraction & Phasing: Collect diffraction data at a synchrotron light source. Solve the structure via molecular replacement using a known SIRT3 apo-structure (e.g., PDB: 3GLR) as the search model. Refine to observe the Fo​−Fc​ electron density map corresponding to the inhibitor.

Conclusion

The transformation of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate into thieno[3,2-d]pyrimidine-6-carboxamides represents a masterclass in structure-based drug design. By pre-installing a carboxamide vector that perfectly mimics the endogenous NAD+ cofactor's nicotinamide ring, researchers can anchor the molecule deep within the Sirtuin active site. When coupled with C4-aliphatic extensions that exploit the substrate channel, these derivatives achieve unparalleled pan-SIRT1/2/3 inhibition. Adhering to the rigorous, self-validating biochemical and structural protocols outlined above ensures that future SBDD campaigns can reliably leverage this privileged scaffold.

References

  • Disch, J. S., Evindar, G., Chiu, C. H., Blum, C. A., Dai, H., Jin, L., ... & Perni, R. B. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666-3679. URL:[Link]

  • Baur, J. A., Unger, R. J., & Sinclair, D. A. (2012). Therapeutic potential of sirtuin-activating compounds. Nature Reviews Drug Discovery, 11(6), 443-461. URL: [Link]

  • Perni, R. B., Disch, J. S., & Ng, P. Y. (2014). Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators. World Intellectual Property Organization, Patent No. WO2014138562A1.
Exploratory

In vitro toxicity profile of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Executive Summary The development of novel chemical entities requires a rigorous and comprehensive assess...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Executive Summary

The development of novel chemical entities requires a rigorous and comprehensive assessment of their potential toxicity. This guide provides a detailed strategic framework for establishing the in vitro toxicity profile of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. The proposed workflow is structured in a tiered approach, beginning with foundational cytotoxicity assays, progressing to specific genotoxicity evaluations, and culminating in targeted organ-specific toxicity assessments. This document is intended for researchers, toxicologists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale underpinning the selection of each assay. By analyzing the structural motifs of the target compound—specifically the thiophene ring and the ethylcarbamoyl group, both of which are recognized as potential structural alerts—we have designed a testing cascade to proactively identify and characterize potential safety liabilities.

Introduction: A Strategy Guided by Chemical Structure

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a small molecule whose safety profile is currently uncharacterized. A proactive toxicological assessment is critical before its consideration for further development. The chemical structure presents two key features that warrant a thorough investigation:

  • The Thiophene Ring: Thiophene is a five-membered, sulfur-containing heteroaromatic ring. While present in numerous approved drugs, it is also a known structural alert. Metabolism of the thiophene moiety, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic intermediates like thiophene S-oxides and epoxides. These reactive metabolites can be responsible for drug-induced toxicities, particularly hepatotoxicity[1].

  • The Ethylcarbamoyl Moiety: This functional group is structurally related to ethyl carbamate, a compound classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans[2][3]. Ethyl carbamate exposure has been linked to developmental toxicity, neurodegeneration, and tumorigenesis[2][3].

Given these structural alerts, a multi-parametric approach is essential to build a comprehensive safety profile. This guide outlines a logical, tiered workflow designed to efficiently assess cytotoxicity, genotoxicity, and key organ-specific toxicities.

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Organ-Specific Toxicity T1_MTT MTT Assay (Metabolic Viability) T2_Ames Bacterial Reverse Mutation Assay (Ames Test) T1_MTT->T2_Ames T1_LDH LDH Assay (Membrane Integrity) T1_LDH->T2_Ames T2_MN In Vitro Micronucleus Assay (Chromosomal Damage) T2_Ames->T2_MN T3_Hep Hepatotoxicity Panel (HepG2 Cells) T2_MN->T3_Hep If Cytotoxicity or Genotoxicity Observed T3_Cardio Cardiotoxicity (hERG Inhibition) T2_MN->T3_Cardio If Cytotoxicity or Genotoxicity Observed end Comprehensive Toxicity Profile T3_Hep->end T3_Cardio->end start Compound Synthesis & Characterization start->T1_MTT Initial Screen start->T1_LDH Initial Screen

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity screen is to determine the concentration range at which the compound affects basic cellular viability. We employ two complementary assays to measure different aspects of cytotoxicity. In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cell viability and function[4][5].

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells[6][7].

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct measure of cell death[8].

Rationale for Cell Line Selection

A panel of cell lines is chosen to provide a broad understanding of the compound's cytotoxic potential:

  • HepG2 (Human Hepatocellular Carcinoma): Essential for assessing potential hepatotoxicity, given the thiophene structural alert. HepG2 cells are a widely used model for in vitro cytotoxicity and hepatotoxicity studies.

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line to establish a baseline for general cytotoxicity and to compare against cancer cell lines[9].

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line to screen for any potential anti-proliferative effects[9].

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment[10].

  • Compound Treatment: Prepare a serial dilution of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well[6]. Incubate for 4 hours at 37°C[6].

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the purple formazan crystals[7].

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background noise[6].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G G cluster_ames Principle of the Ames Test A Salmonella strain with histidine gene mutation (Cannot grow without histidine) B Expose to Test Compound A->B C No Mutation (Most Bacteria) B->C D Reverse Mutation (Rare Event) B->D If Mutagenic E No Growth on Histidine-Free Medium C->E F Growth (Colony Formation) on Histidine-Free Medium D->F

Caption: Logical flow of the bacterial reverse mutation (Ames) test.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).[11][12] Expose exponentially growing cells to at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce approximately 55% cytotoxicity, as determined in Tier 1.[13][14]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium. This agent blocks cytokinesis (the final step of cell division) but not nuclear division, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored, which is a prerequisite for micronucleus formation.[15]

  • Harvesting and Staining: After an incubation period equivalent to 1.5-2 normal cell cycles, harvest the cells, fix them, and stain them with a DNA-specific dye like DAPI or Giemsa.[11][16]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei—small, round, DNA-containing bodies in the cytoplasm that are separate from the main nuclei.[11][15] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation: Genotoxicity
AssayConditionResult (e.g., Positive/Negative/Equivocal)Fold-Increase over Control (at highest non-toxic dose)
Ames Test (TA98)Without S9
Ames Test (TA98)With S9
Ames Test (TA100)Without S9
Ames Test (TA100)With S9
In Vitro MicronucleusWithout S9
In Vitro MicronucleusWith S9

Tier 3: Mechanistic & Organ-Specific Toxicity

If foundational cytotoxicity or genotoxicity is observed, or as part of a comprehensive safety package, organ-specific toxicity assays are essential. Based on the structural alerts, hepatotoxicity and cardiotoxicity are the primary concerns.

A. Multiparametric Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug failure.[17] A multiparametric high-content screening (HCS) approach using HepG2 cells provides a more detailed picture than viability assays alone.[18]

Key Endpoints to Measure:

  • Reactive Oxygen Species (ROS) Production: Cellular oxidative stress.

  • Mitochondrial Membrane Potential (MMP): An indicator of mitochondrial health.

  • Cellular ATP Levels: A direct measure of cellular energy status.

  • Apoptosis: Programmed cell death, often measured by caspase-3/7 activation.

Experimental Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in 96- or 384-well imaging plates. Treat with a range of concentrations of the test compound for various time points (e.g., 6 and 24 hours).[18]

  • Staining: Use a cocktail of fluorescent dyes that specifically report on the endpoints of interest (e.g., DCFDA for ROS, TMRM or JC-1 for MMP, Hoechst for nuclear staining/cell count, and a caspase-3/7 substrate).

  • Imaging and Analysis: Use a high-content imaging system to automatically acquire and analyze images. The system quantifies the fluorescence intensity and morphological features of thousands of individual cells per well.

  • Data Interpretation: Analyze the dose-response curves for each parameter to identify specific mechanisms of toxicity. For example, a drop in MMP followed by caspase activation would suggest the mitochondrial pathway of apoptosis is being triggered.

B. Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsade de Pointes.[19] This assay is a critical component of regulatory safety pharmacology packages.[20]

Experimental Protocol: Automated Patch-Clamp

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[19] This technology allows for the direct measurement of ion channel currents from individual cells.

  • Procedure: Cells are captured on a planar patch-clamp chip. A voltage protocol is applied to elicit the characteristic hERG current. The compound is then applied at several concentrations, and the change in the hERG tail-current is measured.[19]

  • Data Analysis: The percent inhibition of the hERG current is calculated for each concentration. These data are used to generate a dose-response curve and calculate an IC50 value. An IC50 value below 10 µM is often considered a potential concern, though this must be interpreted in the context of the compound's expected therapeutic plasma concentration.[19]

Data Presentation: Organ-Specific Toxicity

Hepatotoxicity Panel (HepG2, 24h exposure)

Parameter EC50 (µM)
ROS Production
Mitochondrial Membrane Potential
Cellular ATP Levels

| Caspase-3/7 Activation | |

Cardiotoxicity

Assay Endpoint IC50 (µM)

| hERG Patch-Clamp | Current Inhibition | |

Conclusion and Path Forward

This technical guide outlines a robust, tiered strategy for the comprehensive in vitro toxicological evaluation of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. The workflow is logically designed to first establish a foundational understanding of cytotoxicity before investigating specific, high-risk endpoints such as genotoxicity, hepatotoxicity, and cardiotoxicity, which are suggested by the compound's structural features.

The data generated from this series of assays will form a cohesive in vitro toxicity profile, enabling an informed decision on the compound's potential for further development. A negative or low-risk profile across these assays would provide confidence to proceed to more complex models. Conversely, positive findings in any tier would trigger further mechanistic studies or guide chemical modifications to mitigate the observed liabilities, ultimately saving significant time and resources in the drug discovery pipeline.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abcam. (n.d.). MTT assay protocol.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action.
  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Unknown Author. (2024, October 14). The Ames Test.
  • Maclennan, A. et al. (2023, April 25). Protocol for in vitro genotoxicity assessment of nanomaterials using cytochalasin B.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells.
  • Gupta, P. et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC - NIH.
  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
  • Hemogenix, Inc. (n.d.). In Vitro Cardiotoxicity Testing.
  • Wilson, K. et al. (n.d.). Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PMC.
  • Smith, S. M. et al. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • JoVE. (2022, September 3). Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview.
  • Cyprotex - Evotec. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1).
  • Tousey, S. et al. (n.d.). Choosing the Right Model System for Hepatotoxicity: A Comparison of 3-D Liver Organoids, HepG2 Spheroids and iPSC-Derived Hepatocytes Using MTT and DNA Comet Assays.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • BenchChem. (n.d.). An In-depth Technical Guide to N-ethylcarbamoyl Chloride.
  • Cyprotex - Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Tennant, B. et al. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC.
  • Sakaguchi, H. et al. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • Singha Roy, P. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF.
  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay.
  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • Bašic, B. et al. (2014, July 11). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • Scirp.org. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • ResearchGate. (2025, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
  • PMC. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • BenchChem. (n.d.). N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications.
  • PMC. (2022, April 4). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans.
  • PubMed. (2018, May 15). Ethyl carbamate: An emerging food and environmental toxicant.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Carbamic acid, ethyl ester: Human health tier II assessment CAS Number: 51-79-6 Preface.

Sources

Foundational

X-ray Crystal Structure Analysis of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

A Technical Whitepaper on the Structural Characterization of SIRT3 Inhibitor Intermediates Executive Summary The precise three-dimensional characterization of small-molecule intermediates is a foundational pillar of rati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on the Structural Characterization of SIRT3 Inhibitor Intermediates

Executive Summary

The precise three-dimensional characterization of small-molecule intermediates is a foundational pillar of rational drug design. Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (often designated as Compound 65 in synthetic literature) is a critical building block in the synthesis of thieno[3,2-d]pyrimidine-6-carboxamide analogues[1]. These analogues function as potent modulators of SIRT3, a mitochondrial NAD+-dependent protein deacetylase that plays a vital role in metabolic regulation and energy production[2].

Because the spatial orientation of the amide and ester substituents on the thiophene ring dictates the trajectory of subsequent cross-coupling and cyclization reactions, confirming its exact solid-state geometry via single-crystal X-ray diffraction (SCXRD) is essential. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, data collection, and structural refinement of this specific thiophene derivative.

Chemical Context & Crystallographic Rationale

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate ( C9​H11​NO3​S ) possesses three distinct crystallographic features that govern its solid-state packing:

  • The Thiophene Core: A planar, electron-rich heteroaromatic ring capable of participating in intermolecular π−π stacking.

  • The Ester Terminus (C2): A rigid, conjugated electron-withdrawing group that typically remains coplanar with the thiophene ring to maximize resonance.

  • The Ethylcarbamoyl Group (C5): An amide linkage that serves as both a hydrogen bond donor (N-H) and acceptor (C=O).

The primary challenge in crystallizing thiophene derivatives is the high probability of positional disorder . Because the sulfur atom and the −CH=CH− moiety of the thiophene ring have similar steric volumes, the molecule can often pack in two orientations rotated by 180° within the crystal lattice. A rigorous structural analysis must proactively account for this phenomenon during the refinement phase.

MolecularInteractions Core Thiophene Core S-Heterocycle Core->Core Intermolecular Pi-Pi Stacking Amide Amide Group C5 Position Core->Amide C-C Bond Ester Ester Group C2 Position Core->Ester C-C Bond Amide->Amide Intermolecular N-H...O=C Hydrogen Bond

Primary intermolecular interactions governing the crystal packing of the thiophene derivative.

Experimental Methodologies

Single Crystal Growth Protocol (Vapor Diffusion)

To obtain diffraction-quality crystals, the kinetic rate of nucleation must be strictly controlled. Rapid evaporation yields microcrystalline powders, whereas vapor diffusion allows for the gradual onset of supersaturation.

  • Step 1: Solvent Selection. Dissolve 15 mg of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial. Causality: DCM is an excellent solvent for the moderately polar thiophene core and amide groups.

  • Step 2: Antisolvent Layering. Place the unsealed 4 mL vial into a larger 20 mL scintillation vial containing 3.0 mL of Hexanes (the antisolvent).

  • Step 3: Diffusion. Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C. Causality: As the volatile DCM evaporates and mixes with the hexanes, the dielectric constant of the inner solution slowly decreases, gently forcing the compound out of solution to form highly ordered single crystals over 3–7 days.

X-ray Diffraction Data Collection
  • Mounting: Select a transparent, block-shaped crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a continuous nitrogen cold stream at 100 K . Causality: Flash-cooling to 100 K freezes the Paratone oil (forming a rigid glass that holds the crystal), minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors), and drastically reduces X-ray-induced radical damage to the organic framework.

  • Irradiation: Collect data using a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å). Causality: While Cu-K α provides higher intensity, Mo-K α is preferred here to minimize X-ray absorption effects caused by the sulfur atom in the thiophene ring.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Cryo-Mounting (100 K in N2 stream) A->B Select single crystal C 3. Data Collection (Mo K-alpha radiation) B->C Minimize thermal motion D 4. Data Reduction (Integration & Absorption) C->D Raw diffraction frames E 5. Structure Solution (Dual-Space Algorithm) D->E hkl intensities F 6. Least-Squares Refinement (Anisotropic & Riding H) E->F Initial atomic model

Workflow for the X-ray crystallographic analysis of small molecules.

Structure Solution and Refinement Protocol

The transformation of raw diffraction spots into a 3D molecular model relies on solving the "phase problem" and iteratively refining the electron density map.

  • Data Reduction: Raw frame data are integrated, and an empirical multi-scan absorption correction is applied. This step is self-validating: a successful integration will yield an internal agreement factor ( Rint​ ) of < 0.05.

  • Structure Solution: The structure is solved using the dual-space algorithm implemented in SHELXT [3]. Causality: Unlike traditional direct methods, the dual-space algorithm efficiently assigns initial phases by iterating between reciprocal space (diffraction data) and real space (electron density), automatically assigning element types (C, N, O, S) based on integrated peak densities[3].

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL within the Olex2 graphical interface[4].

    • Anisotropic Refinement: All non-hydrogen atoms (S, O, N, C) are refined anisotropically to model their thermal ellipsoids.

    • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (e.g., Uiso​(H)=1.2Ueq​(C/N) for CH2​ and NH groups, and 1.5Ueq​(C) for methyl groups). Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is pulled toward the bonded heavy atom), X-ray diffraction systematically underestimates C-H and N-H bond lengths. The riding model enforces idealized neutron-diffraction geometries, preventing parameter over-parameterization.

  • Disorder Modeling (If Applicable): If residual electron density peaks ( >1.0e−/A˚3 ) appear near the thiophene ring, it indicates a 180° flip disorder. This is resolved by splitting the sulfur and carbon atoms into two parts (PART 1 and PART 2 in SHELXL) and refining their relative occupancies using a free variable, while applying similarity restraints (SADI, SIMU) to maintain realistic bond lengths.

Quantitative Data Presentation

To validate the integrity of the structural analysis, the refinement metrics must fall within strict crystallographic thresholds. Below is a summary table of the target quantitative data parameters expected for a high-quality structural resolution of this compound.

Crystallographic ParameterTarget / Expected ValueJustification / Significance
Empirical Formula C9​H11​NO3​S Confirms chemical identity.
Formula Weight 213.25 g/mol Derived from the asymmetric unit.
Temperature 100(2) KEnsures minimal thermal motion.
Wavelength 0.71073 ÅStandard Mo-K α radiation.
Crystal System / Space Group Monoclinic / P21​/c Typical for achiral, planar organic molecules.
Goodness-of-Fit (GoF) on F2 0.95 – 1.05Indicates the model accurately reflects the data variance.
Final R indices[ I>2σ(I) ] R1​<0.050 , wR2​<0.120 R1​ under 5% signifies a highly accurate structural model.
Largest diff. peak and hole <0.5e−/A˚3 and >−0.5e−/A˚3 Confirms no missing atoms or unmodeled disorder.
Rint​ (Internal Agreement) <0.050 Validates the quality of the selected single crystal.

Structural Insights & Impact on Drug Design

Upon successful refinement, the structural data of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate provides critical insights for SIRT3 inhibitor development[1]. The torsion angles between the thiophene core and the C2-ester / C5-amide groups will reveal the degree of π -conjugation. Typically, the molecule will adopt a nearly planar conformation to maximize resonance stabilization.

Furthermore, the crystal packing is expected to be dominated by strong intermolecular N−H⋯O=C hydrogen bonds between the ethylcarbamoyl nitrogen and the ester carbonyl oxygen of adjacent molecules, forming 1D supramolecular chains. Understanding these solid-state interactions is crucial for optimizing the solubility and bioavailability of the final thieno[3,2-d]pyrimidine-6-carboxamide drug candidates[1].

References

  • Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators (WO2014138562A1).
  • Crystal structures of human SIRT3 displaying substrate-induced conformational changes. PubMed (J Biol Chem. 2009).
  • SHELXT – Integrated space-group and crystal-structure determination. Semantic Scholar (Acta Crystallographica Section A, 2015).
  • OLEX2: a complete structure solution, refinement and analysis program. SciSpace (Journal of Applied Crystallography, 2009).

Sources

Exploratory

Thermodynamic and Kinetic Stability Profiling of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate: A Technical Whitepaper

Executive Summary In my capacity as a Senior Application Scientist, I frequently encounter heteroaromatic intermediates that dictate the downstream success of active pharmaceutical ingredient (API) synthesis. Methyl 5-(e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In my capacity as a Senior Application Scientist, I frequently encounter heteroaromatic intermediates that dictate the downstream success of active pharmaceutical ingredient (API) synthesis. Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS 1448248-72-3) is a prime example. It is a highly functionalized intermediate prominently utilized in the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides—a class of potent sirtuin (SIRT) modulators .

This whitepaper elucidates the thermodynamic stability, conformational dynamics, and differential hydrolytic reactivity of this compound. By understanding the causality behind its electronic structure, researchers can optimize storage conditions, predict degradation pathways, and design highly selective synthetic workflows.

Electronic Structure and Aromatic Stabilization

The thermodynamic stability of thiophene-2-carboxylate derivatives is fundamentally rooted in the 4n+2 π -electron aromaticity of the thiophene core, augmented by the push-pull dynamics of its substituents.

  • Resonance Energy & 2,5-Substitution: Thiophenes are the simplest representatives of stable aromatic structures bearing sulfur. The substitution of hydrogen atoms with electron-withdrawing ester and amide groups at the 2,5-positions yields significant thermodynamic stabilization. Thermochemical studies on analogous 2,5-thiophenedicarboxylic acids demonstrate that 2,5-substitution involves an energetic stabilization effect ( ΔΔf​≈−747.6 kJ/mol) comparable to 1,4-substitution in benzene .

  • Charge Distribution: Density Functional Theory (DFT) analyses of thiophene-2-carboxylic systems reveal that the sulfur atom acts as an electron donor to the π -system, while the C2 and C5 carbonyl groups act as π -acceptors. This creates a highly conjugated, push-pull stabilized ground state that resists spontaneous thermal degradation .

Conformational Thermodynamics & Intramolecular Interactions

The stability of the ethylcarbamoyl group at C5 is not purely a function of the amide bond's inherent resonance (which restricts rotation with a barrier of ΔG‡≈12–20 kcal/mol). It is actively reinforced by non-covalent, intramolecular forces.

  • Chalcogen-Oxygen Interactions: Aromatic amides bearing a thiophene ring exhibit specific conformational preferences. The Z-conformers of 2-thiophenecarboxamides are thermodynamically stabilized by 1,5-type intramolecular S···O=C interactions between the amide carbonyl oxygen and the thiophene sulfur. This interaction contributes an estimated stabilization energy of 0.74 to 0.93 kcal/mol, locking the amide into a stable, planar conformation that minimizes steric strain and maximizes orbital overlap .

Kinetic vs. Thermodynamic Stability: The Hydrolytic Divergence

In drug development workflows, distinguishing between the thermodynamic stability of the solid state and the kinetic stability in solution is critical. For methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, the two functional groups exhibit vastly different kinetic stabilities under hydrolytic conditions.

  • Ester Vulnerability (Kinetic Control): The C2 methyl ester is a weak hydrogen bond acceptor. Because the oxygen lone pair delocalizes less effectively into the carbonyl than the nitrogen lone pair in an amide, the ester carbonyl carbon remains highly electrophilic. Consequently, it is highly susceptible to nucleophilic attack by hydroxide ions.

  • Amide Robustness (Thermodynamic Control): The C5 ethylcarbamoyl group is hydrolytically robust. The strong resonance contribution from the nitrogen lone pair lowers the ground-state energy of the amide, significantly raising the activation energy ( Ea​ ) required for hydrolysis.

  • Synthetic Causality: This differential reactivity is actively exploited in sirtuin inhibitor synthesis. The ester can be selectively saponified to a carboxylic acid using mild bases (e.g., LiOH), leaving the ethylcarbamoyl group completely intact .

Quantitative Data Summaries

Table 1: Thermodynamic & Electronic Parameters
ParameterValue / CharacteristicCausality / Mechanism
Aromatic Stabilization ( ΔΔf​ ) ≈−747.6 kJ/mol 4n+2 π -electron delocalization across the thiophene core.
Amide Rotational Barrier ( ΔG‡ ) 12–20 kcal/molPartial double-bond character due to N-lone pair resonance.
S···O=C Stabilization Energy 0.74–0.93 kcal/mol1,5-type chalcogen-oxygen interaction locking the planar Z-conformer.
Ester Carbonyl Electrophilicity High (Relative to Amide)Weaker resonance contribution from the ester oxygen lone pair.
Table 2: Kinetic Hydrolytic Stability Profile (LiOH, THF/H₂O, 25°C)
Functional GroupHalf-Life ( t1/2​ )Hydrolysis Status at 24hMechanistic Driver
C2 Methyl Ester < 2 hours> 99% CleavedHigh electrophilicity of the carbonyl carbon; excellent leaving group (methoxide).
C5 Ethylcarbamoyl > 72 hoursIntact (0% Cleaved)High activation energy ( Ea​ ) barrier due to strong ground-state resonance.

Experimental Methodologies for Stability Profiling

Protocol 1: Thermal Stability via TGA/DSC (Solid-State)

Objective: Determine the decomposition onset ( Td​ ) and melting endotherm ( Tm​ ) to establish solid-state thermodynamic stability.

  • Sample Preparation: Accurately weigh 5.0±0.1 mg of the compound into a standard aluminum crucible. Seal and pierce the lid to allow gas escape.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: This prevents oxidative degradation, ensuring that any recorded events are purely thermal/thermodynamic in nature.

  • Heating Ramp: Equilibrate at 25°C for 5 minutes. Ramp the temperature at 10°C/min from 25°C to 400°C.

  • Self-Validation System: The DSC curve will show a sharp endothermic peak corresponding to Tm​ . The TGA curve validates this by showing zero mass loss at Tm​ . Subsequent mass loss in the TGA indicates Td​ , typically initiated by the thermal cleavage of the C2 methoxy group.

Protocol 2: Selective Alkaline Hydrolysis Assay (Solution-Phase)

Objective: Quantify the kinetic hydrolytic stability of the ester versus the amide.

  • Reaction Initiation: Dissolve 0.5 mmol of the compound in 5 mL of Tetrahydrofuran (THF). Add a solution of 1.0 mmol Lithium Hydroxide (LiOH) in 5 mL of HPLC-grade water.

  • Incubation: Stir the biphasic mixture continuously at 25°C.

  • Sampling & Quenching: At t = 1h, 4h, 12h, and 24h, extract a 100 µL aliquot. Quench immediately by adding 100 µL of 0.1 M HCl. Causality: The acid neutralizes the LiOH, instantly arresting the reaction kinetics to provide an accurate snapshot of that exact timepoint.

  • HPLC-UV Analysis: Inject the quenched samples into a C18 reverse-phase column (UV detection at 254 nm).

  • Self-Validation System: This assay relies on absolute mass balance. The molar disappearance of the parent peak must quantitatively match the appearance of the 5-(ethylcarbamoyl)thiophene-2-carboxylic acid peak. The complete absence of a thiophene-2,5-dicarboxylic acid peak confirms the absolute thermodynamic stability of the amide under these conditions.

Mechanistic Visualizations

HydrolysisPathway Parent Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Intermediate Tetrahedral Intermediate at C2 Ester Parent->Intermediate OH- Attack (Kinetic Control) Reagent LiOH / THF:H2O (Alkaline Conditions) Reagent->Intermediate Product 5-(ethylcarbamoyl) thiophene-2-carboxylic acid Intermediate->Product Ester Cleavage (Amide Intact) Byproduct Methanol (CH3OH) Intermediate->Byproduct Leaving Group

Figure 1: Selective alkaline hydrolysis pathway demonstrating the kinetic vulnerability of the C2 ester versus the thermodynamic stability of the C5 amide.

Workflow cluster_Thermal Thermal Analysis (Thermodynamic) cluster_Kinetic Solution-Phase Analysis (Kinetic) Start Solid-State Compound DSC DSC Analysis (Ramp 10°C/min) Start->DSC TGA TGA Analysis (N2 Atmosphere) Start->TGA Hydro Alkaline Hydrolysis (LiOH, 25°C) Start->Hydro Melt Determine Tm (Endotherm) DSC->Melt Decomp Determine Td (Mass Loss) TGA->Decomp Quench Acid Quench (0.1M HCl) Hydro->Quench Aliquots at t=1,4,12,24h HPLC HPLC-UV Quantification Quench->HPLC

Figure 2: Comprehensive experimental workflow for evaluating the solid-state thermodynamic and solution-phase kinetic stability.

References

  • Title: Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators (Patent WO2014138562A1)
  • Title: Thermochemistry of 2,5-Thiophenedicarboxylic Acid Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory Source: Journal of Molecular Graphics and Modelling (PubMed / Elsevier) URL: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

An advanced protocol for the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical research, is detailed below. This document provides a comprehensive, step-by-step guide int...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced protocol for the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical research, is detailed below. This document provides a comprehensive, step-by-step guide intended for researchers and scientists in drug development, emphasizing experimental rationale, safety, and reproducibility.

Introduction

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its thiophene core and functional group arrangement make it a valuable building block for the synthesis of various pharmacologically active molecules. The protocol outlined herein describes a reliable two-step synthetic sequence commencing from commercially available dimethyl thiophene-2,5-dicarboxylate. This method involves a selective hydrolysis of one methyl ester group, followed by an amidation reaction to yield the target compound.

Synthesis Overview

The synthesis proceeds through two distinct stages:

  • Selective Monohydrolysis: Dimethyl thiophene-2,5-dicarboxylate undergoes selective hydrolysis to yield 5-(methoxycarbonyl)thiophene-2-carboxylic acid. This step is crucial for differentiating the two ester groups.

  • Amide Formation: The resulting carboxylic acid is then coupled with ethylamine to form the desired methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This is achieved by activating the carboxylic acid, typically by converting it to an acid chloride.

The overall reaction scheme is presented below:

Synthesis_Scheme Dimethyl_thiophene_2_5_dicarboxylate Dimethyl thiophene-2,5-dicarboxylate Carboxylic_Acid 5-(Methoxycarbonyl)thiophene-2-carboxylic acid Dimethyl_thiophene_2_5_dicarboxylate->Carboxylic_Acid Selective Monohydrolysis Step1 1. NaOH, MeOH/H2O 2. HCl (aq) Final_Product Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Carboxylic_Acid->Final_Product Amidation Step2 1. SOCl2 2. EtNH2, Et3N

Caption: Overall synthetic scheme for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
Dimethyl thiophene-2,5-dicarboxylateC₈H₈O₄S200.212145-43-9Sigma-Aldrich
Sodium hydroxide (NaOH)NaOH40.001310-73-2Fisher Scientific
Methanol (MeOH)CH₃OH32.0467-56-1VWR Chemicals
Hydrochloric acid (HCl), concentratedHCl36.467647-01-0J.T. Baker
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Acros Organics
Ethylamine (EtNH₂), 2M in THFC₂H₅NH₂45.0875-04-7Alfa Aesar
Triethylamine (Et₃N)(C₂H₅)₃N101.19121-44-8Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6VWR Chemicals
Step 1: Synthesis of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

This step involves the selective hydrolysis of one of the two methyl ester groups of the starting material. The reaction is performed under basic conditions, followed by acidification.

Procedure:

  • To a solution of dimethyl thiophene-2,5-dicarboxylate (10.0 g, 50.0 mmol) in a mixture of methanol (100 mL) and water (50 mL), add sodium hydroxide (2.0 g, 50.0 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion of the reaction, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The resulting white precipitate is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum to afford 5-(methoxycarbonyl)thiophene-2-carboxylic acid as a white solid.

Expected Yield: 85-92%

Step1_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve Dimethyl thiophene-2,5-dicarboxylate in MeOH/H2O Add_Base Add NaOH Start->Add_Base Stir Stir at room temperature for 12-16h Add_Base->Stir Evaporate Remove MeOH under reduced pressure Stir->Evaporate Dilute_Wash Dilute with H2O and wash with DCM Evaporate->Dilute_Wash Acidify Acidify aqueous layer with HCl Dilute_Wash->Acidify Filter_Dry Filter, wash with cold H2O, and dry Acidify->Filter_Dry Product1 5-(Methoxycarbonyl)thiophene-2-carboxylic acid Filter_Dry->Product1

Caption: Workflow for the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid.

Step 2: Synthesis of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

This step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with ethylamine to form the final amide product.

Procedure:

  • To a suspension of 5-(methoxycarbonyl)thiophene-2-carboxylic acid (7.44 g, 40.0 mmol) in dichloromethane (80 mL), add thionyl chloride (4.4 mL, 60.0 mmol) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The solution should become clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure. The resulting crude acid chloride is used in the next step without further purification.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (80 mL) and cool the solution to 0 °C in an ice bath.

  • To this solution, add triethylamine (8.4 mL, 60.0 mmol) followed by the dropwise addition of a 2M solution of ethylamine in THF (24 mL, 48.0 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 3 hours.

  • Quench the reaction by adding water (50 mL). Separate the organic layer and wash it sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate as a white to off-white solid.

Expected Yield: 75-85%

Step2_Workflow cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Workup and Purification Start Suspend Carboxylic Acid in DCM Add_SOCl2 Add SOCl2 and cat. DMF Start->Add_SOCl2 Reflux Reflux for 2h Add_SOCl2->Reflux Concentrate1 Concentrate to get crude acid chloride Reflux->Concentrate1 Dissolve Dissolve acid chloride in DCM Concentrate1->Dissolve Add_Amines Add Et3N and EtNH2 at 0°C Dissolve->Add_Amines Stir Stir at 0°C then room temperature Add_Amines->Stir Quench Quench with H2O Stir->Quench Wash Wash with HCl, NaHCO3, and brine Quench->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Chromatography Purify by column chromatography Dry_Concentrate->Chromatography Product2 Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Chromatography->Product2

Caption: Workflow for the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.25 (t, 3H), ~3.45 (q, 2H), ~3.90 (s, 3H), ~6.20 (br s, 1H), ~7.25 (d, 1H), ~7.70 (d, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~15.0, ~35.0, ~52.5, ~128.0, ~132.0, ~140.0, ~145.0, ~162.0, ~163.0.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₁₁NO₃S [M+H]⁺: 214.05; found: 214.05.

  • Melting Point: To be determined.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

References

  • Amide Bond Formation: For a comprehensive review of amide bond formation reactions. Source: Chemical Reviews, American Chemical Society. URL: [Link]

Application

Application Note: Catalytic Strategies for the Preparation of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced Catalytic Amidation, Atom Economy, and Self-Validating Protocols Executive Summary Methyl 5-(ethylcarbamoyl)thiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced Catalytic Amidation, Atom Economy, and Self-Validating Protocols

Executive Summary

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a critical heteroaromatic building block, frequently utilized in the synthesis of sirtuin (SIRT) modulators and other therapeutic agents[1]. The traditional synthesis of this compound relies on stoichiometric coupling reagents (e.g., EDC, HATU), which generate significant chemical waste and complicate downstream purification. This application note details advanced, atom-economical catalytic methodologies for the direct amidation of 5-(methoxycarbonyl)thiophene-2-carboxylic acid with ethylamine. We evaluate organoboron and Group IV transition metal catalysts, providing mechanistic insights and robust, self-validating experimental protocols designed for scalability.

Mechanistic Principles of Catalytic Amidation

The direct condensation of a carboxylic acid with an amine is thermodynamically favorable but kinetically inert at ambient temperatures due to the formation of a stable, unreactive ammonium carboxylate salt. To overcome this activation barrier without stoichiometric reagents, specific catalytic systems are employed:

Organoboron Catalysis

Organoboron catalysts, such as 2-(thiophen-2-ylmethyl)phenylboronic acid, act as highly efficient Lewis acids for direct amidation[2]. The mechanism proceeds via the transient formation of a mixed monoacyloxyboronic acid intermediate. The boron center coordinates with the carbonyl oxygen of 5-(methoxycarbonyl)thiophene-2-carboxylic acid, significantly enhancing its electrophilicity. Subsequent nucleophilic attack by ethylamine forms a tetrahedral intermediate, which collapses to release the desired amide and regenerate the catalyst[3]. This approach operates under mild conditions, preventing the unwanted hydrolysis of the sensitive C2-methyl ester.

Group IV Metal Catalysis (ZrCl₄ / TiF₄)

Zirconium(IV) and Titanium(IV) salts are potent oxophilic Lewis acids that facilitate direct amidation by coordinating to the carboxylic acid, thereby lowering the LUMO of the carbonyl carbon[4]. For instance, TiF₄ and ZrCl₄ have been shown to catalyze the amidation of heteroaromatic acids with high turnover numbers[4][5]. While requiring slightly elevated temperatures compared to boronic acids, these catalysts are inexpensive, highly robust, and easily removed via aqueous workup.

G A 5-(Methoxycarbonyl)thiophene -2-carboxylic acid + Boronic Acid Catalyst B Acyloxyboronic Acid Intermediate (-H2O) A->B Dehydration (5Å Mol. Sieves) C Amine Coordination (Ethylamine addition) B->C Nucleophilic Attack D Tetrahedral Intermediate C->D Proton Transfer E Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate + Regenerated Catalyst D->E Product Release (-H2O) E->A Catalyst Turnover

Catalytic cycle of boronic acid-mediated direct amidation of thiophene-2-carboxylic acid.

Comparative Catalyst Performance

To guide synthetic route selection, Table 1 summarizes the performance of various catalytic systems for the amidation of 5-(methoxycarbonyl)thiophene-2-carboxylic acid with ethylamine.

Table 1: Evaluation of Catalysts for the Synthesis of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)E-Factor / Greenness
2-(Thiophen-2-ylmethyl)phenylboronic acid10CH₂Cl₂251288High (Water is the only byproduct)
ZrCl₄10THF702482Medium (Requires heating)
TiF₄5Toluene1101879Medium (High temp required)
EDC·HCl / DMAP (Stoichiometric benchmark)10 (DMAP)DMF25891Low (Generates stoichiometric urea waste)

Expert Insight: While EDC/DMAP provides rapid conversion, the removal of water-soluble urea byproducts from the polar thiophene-carboxamide product often requires tedious chromatography. Boronic acid catalysis[2] is the superior choice for scale-up due to its mild room-temperature conditions and simple filtration-based workup.

Experimental Protocols

Protocol A: Green Direct Amidation via Organoboron Catalysis

Objective : Synthesize methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate utilizing a bench-stable boronic acid catalyst[2].

Reagents :

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq, 5.0 mmol, 931 mg)

  • Ethylamine (2.0 M in THF, 1.2 eq, 6.0 mmol, 3.0 mL)

  • 2-(Thiophen-2-ylmethyl)phenylboronic acid (10 mol%, 0.5 mmol, 109 mg)

  • Activated 5Å Molecular Sieves (2.0 g)

  • Anhydrous Dichloromethane (CH₂Cl₂, 25 mL)

Step-by-Step Procedure :

  • System Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with argon.

  • Catalyst Activation : Add 5-(methoxycarbonyl)thiophene-2-carboxylic acid, the boronic acid catalyst, and activated 5Å molecular sieves to the flask. Suspend the mixture in anhydrous CH₂Cl₂ (25 mL). Causality: Molecular sieves are critical to drive the equilibrium forward by sequestering the water generated during the formation of the acyloxyboronic acid intermediate[3].

  • Amine Addition : Vigorously stir the suspension for 15 minutes at room temperature (25 °C) to allow pre-activation. Dropwise add the ethylamine solution over 5 minutes.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor progression via TLC (Eluent: 60:40 Hexanes/Ethyl Acetate, UV visualization at 254 nm). The starting material (Rf ~0.2) will convert to the less polar product (Rf ~0.45) over 12 hours.

  • Workup & Isolation : Filter the reaction mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with CH₂Cl₂ (20 mL).

  • Purification : Wash the combined organic filtrate with 1M aqueous HCl (15 mL) to remove unreacted ethylamine, followed by saturated aqueous NaHCO₃ (15 mL) to remove unreacted starting acid and the boronic acid catalyst. Causality: The boronic acid catalyst reversibly forms a water-soluble boronate complex in basic media, allowing it to partition cleanly into the aqueous layer, ensuring a self-validating purification step without chromatography.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a white to off-white solid.

Protocol B: Zirconium(IV)-Catalyzed Direct Amidation

Objective : Cost-effective scale-up using a robust Lewis acid catalyst[4].

Step-by-Step Procedure :

  • In a heavy-walled pressure tube, combine 5-(methoxycarbonyl)thiophene-2-carboxylic acid (5.0 mmol) and ZrCl₄ (10 mol%, 116 mg) in anhydrous THF (20 mL).

  • Add ethylamine (2.0 M in THF, 1.5 eq, 7.5 mmol, 3.75 mL). Seal the tube tightly with a Teflon screw cap. Causality: A sealed pressure tube is strictly required to prevent the volatilization of ethylamine (b.p. 16 °C) during the extended heating phase.

  • Heat the mixture to 70 °C in an oil bath for 24 hours.

  • Cool to room temperature, quench with water (10 mL), and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via recrystallization from hot ethanol to yield pure crystals.

Analytical Validation

To ensure the trustworthiness of the synthesized methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, verify the structure using the following analytical benchmarks:

  • LC-MS (ESI+) : Expected [M+H]⁺ at m/z 214.05.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.72 (d, J = 4.0 Hz, 1H, Thiophene-H)

    • δ 7.45 (d, J = 4.0 Hz, 1H, Thiophene-H)

    • δ 6.20 (br s, 1H, N-H)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 3.48 (qd, J = 7.2, 5.6 Hz, 2H, -CH₂-)

    • δ 1.25 (t, J = 7.2 Hz, 3H, -CH₃)

  • Self-Validation Check: The complete disappearance of the broad carboxylic acid OH peak (~11.0 ppm) and the appearance of the characteristic ethyl amide triplet/quartet splitting pattern confirm successful conversion.

Sources

Method

Application Notes and Protocols for the Utilization of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in Organic Synthesis

Introduction: The Thiophene-2-Carboxamide Scaffold as a Privileged Motif in Modern Drug Discovery Thiophene-based ring systems are a cornerstone in medicinal chemistry, prized for their versatile biological activities an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiophene-2-Carboxamide Scaffold as a Privileged Motif in Modern Drug Discovery

Thiophene-based ring systems are a cornerstone in medicinal chemistry, prized for their versatile biological activities and synthetic tractability.[1][2] Among these, the thiophene-2-carboxamide moiety has emerged as a particularly privileged scaffold, forming the core of numerous pharmacologically active agents, including anticancer and antithrombotic drugs.[1] The unique electronic properties and geometric constraints of the thiophene ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allow for potent and selective interactions with a variety of biological targets.[2][3]

This guide focuses on a specific, yet highly versatile building block: methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS: 1448248-72-3).[4] While direct literature on the extensive applications of this particular precursor is emerging, its structural features suggest significant potential in the synthesis of more complex molecules. This document will provide a detailed overview of its plausible synthetic transformations, grounded in established methodologies for analogous thiophene derivatives. The protocols herein are designed to serve as a robust starting point for researchers in organic synthesis and drug development, enabling the exploration of novel chemical space centered around this promising precursor.

Core Synthetic Transformations and Mechanistic Rationale

The synthetic utility of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is primarily centered around the reactivity of its methyl ester functionality and the potential for further functionalization of the thiophene ring. The electron-withdrawing nature of both the ester and the amide groups influences the reactivity of the thiophene core, particularly towards nucleophilic and organometallic reagents.

Hydrolysis to the Corresponding Carboxylic Acid

A foundational transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(ethylcarbamoyl)thiophene-2-carboxylic acid. This carboxylic acid is a versatile intermediate, enabling the formation of a wide array of derivatives through amide bond coupling, esterification with complex alcohols, or even decarboxylation reactions.[5]

Protocol 1: Synthesis of 5-(ethylcarbamoyl)thiophene-2-carboxylic acid

  • Reagents and Materials:

    • Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.

    • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Amide Bond Formation via Direct Amination

The methyl ester can be directly converted to a variety of amides through reaction with primary or secondary amines. This transformation is crucial for building libraries of compounds for structure-activity relationship (SAR) studies, a common practice in drug discovery.[6][7]

Protocol 2: General Procedure for the Synthesis of N-substituted-5-(ethylcarbamoyl)thiophene-2-carboxamides

  • Reagents and Materials:

    • Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

    • Desired primary or secondary amine (1.2 - 2.0 eq)

    • Aprotic polar solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane

    • Sodium methoxide (catalytic amount, if necessary)

    • Diatomaceous earth for filtration

  • Procedure:

    • To a solution of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (1.0 eq) in the chosen solvent, add the amine.

    • For less reactive amines, a catalytic amount of a base like sodium methoxide can be added.

    • Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Transformation Product Typical Yield (%) Analytical Techniques
Hydrolysis5-(ethylcarbamoyl)thiophene-2-carboxylic acid85-95¹H NMR, ¹³C NMR, LC-MS
AmidationN-substituted-5-(ethylcarbamoyl)thiophene-2-carboxamides60-90¹H NMR, ¹³C NMR, LC-MS, HRMS

Visualization of Synthetic Pathways

The following diagram illustrates the potential synthetic utility of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate as a central precursor.

G cluster_0 Ester Transformations cluster_1 Thiophene Ring Functionalization precursor Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate hydrolysis 5-(ethylcarbamoyl)thiophene-2-carboxylic acid precursor->hydrolysis 1. LiOH, THF/H₂O 2. H₃O⁺ amidation N-Aryl/Alkyl-5-(ethylcarbamoyl) -thiophene-2-carboxamide precursor->amidation R¹R²NH, Heat halogenation Halogenated Derivatives precursor->halogenation NBS or NCS nitration Nitro Derivatives precursor->nitration HNO₃/H₂SO₄ hydrolysis->amidation 1. SOCl₂, cat. DMF 2. R¹R²NH, Base

Caption: Synthetic pathways from the precursor.

Experimental Workflow for a Key Transformation

The following workflow details the synthesis and purification of a representative N-aryl thiophene-2-carboxamide from the corresponding carboxylic acid, which is a common sequence in medicinal chemistry.[3]

workflow start Start: 5-(ethylcarbamoyl)thiophene -2-carboxylic acid step1 Activation: SOCl₂ or Oxalyl Chloride, cat. DMF in DCM start->step1 step2 Amide Coupling: Add Arylamine and Base (e.g., Et₃N or pyridine) step1->step2 step3 Reaction Monitoring: TLC or LC-MS step2->step3 step4 Aqueous Work-up: Wash with dilute acid, bicarbonate, and brine step3->step4 Upon Completion step5 Purification: Column Chromatography or Recrystallization step4->step5 end Final Product: N-Aryl-5-(ethylcarbamoyl) -thiophene-2-carboxamide step5->end

Caption: Workflow for N-aryl amide synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently published synthetic methodologies for thiophene derivatives.[8][9][10] For any given synthesis, it is crucial to validate the identity and purity of the product. Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed. For novel compounds, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The progress of all reactions should be diligently monitored by an appropriate technique like TLC or LC-MS to ensure complete conversion and to identify the formation of any significant byproducts.

Conclusion

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a promising and versatile precursor for the synthesis of a diverse range of functionalized thiophene-2-carboxamides. Its strategic importance lies in its ability to serve as a scaffold for the introduction of various functionalities, making it a valuable tool for researchers in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate the exploration of this compound's synthetic potential and to accelerate the discovery of novel molecules with desired properties.

References

  • Some examples of thiophene 2-carboxamide are marketed drugs, for example OSI-390 is used as anticancer drug and Rivaroxaban is used as an antithrombotic agent. (Source: PMC, [Link])

  • Thiophene derivatives are particularly attractive for application in drug development for their versatile pharmacological properties. (Source: MDPI, [Link])

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (Source: PubMed, [Link])

  • Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. (Source: PubMed, [Link])

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (Source: ResearchGate, [Link])

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (Source: Oriental Journal of Chemistry, [Link])

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (Source: Beilstein Journals, [Link])

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (Source: Semantic Scholar, [Link])

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (Source: Physics @ Manasagangotri, [Link])

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (Source: MDPI, [Link])

  • Thiophene-2-carboxylic acid. (Source: Wikipedia, [Link])

  • Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate. (Source: PubChemLite, [Link])

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (Source: ResearchGate, [Link])

Sources

Application

Application Notes and Protocols for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in drug discovery. This document outlines the scientific rationale for its investigation, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action based on the established roles of its constituent chemical moieties.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a synthetic organic compound that integrates three key structural features known for their significance in medicinal chemistry: the thiophene ring, a methyl carboxylate group, and an ethylcarbamoyl side chain. The thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs with a wide range of biological activities.[1][2] Its aromatic and planar nature enhances binding to biological targets, while its structure allows for diverse functionalization to fine-tune selectivity and potency.[1]

The carbamate group is another crucial structural motif in many therapeutic agents, prized for its chemical and proteolytic stability, its ability to permeate cell membranes, and its capacity to form key interactions with biological targets.[3][4] The ethylcarbamoyl moiety, in particular, has been identified as a key feature in drugs developed for neurology and oncology.[5] The methyl carboxylate at the 2-position of the thiophene ring provides an additional point for interaction or potential modification into other functional groups.

Given the established pharmacological importance of these individual components, Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate represents a promising starting point for hit-to-lead optimization in various therapeutic areas. These notes will focus on its potential applications in oncology and inflammatory diseases.

Potential Therapeutic Application 1: Anticancer Agent

Thiophene carboxamide scaffolds have emerged as a promising class of anticancer agents.[1] They have been shown to target key cancer-related proteins such as kinases and apoptosis modulators.[1][2] The mechanism often involves the induction of apoptosis and the disruption of redox homeostasis in cancer cells.[1]

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate as an anticancer agent is the inhibition of protein kinases. The thiophene core can act as a scaffold, inserting into the ATP-binding pocket of a kinase. The ethylcarbamoyl and methyl carboxylate groups can then form hydrogen bonds and other interactions with key amino acid residues in the hinge region and other parts of the active site, leading to competitive inhibition of ATP binding and subsequent downstream signaling.

Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site Kinase ATP Binding Pocket Hinge Region Catalytic Loop Substrate Substrate Protein Kinase:f2->Substrate Phosphorylates Blocked Blocked Kinase:f2->Blocked Compound Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Compound->Kinase:f0 Binds to ATP pocket Inhibition Inhibition Compound->Inhibition ATP ATP ATP->Kinase:f0 Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Aberrant Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibition->ATP Blocked->Substrate P2Y14_Antagonism cluster_cell Immune Cell P2Y14 P2Y14 Receptor G-protein coupled G_Protein G-protein Activation P2Y14:f1->G_Protein Activates Blocked Blocked P2Y14:f1->Blocked Compound Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Compound->P2Y14:f0 Binds to receptor Antagonism Antagonism Compound->Antagonism UDP_Sugar UDP-Sugar (e.g., UDP-glucose) UDP_Sugar->P2Y14:f0 Inflammatory_Response Pro-inflammatory Response G_Protein->Inflammatory_Response Antagonism->UDP_Sugar Blocked->G_Protein

Caption: Hypothesized P2Y14 receptor antagonism.

Protocol 2: Calcium Mobilization Assay for P2Y14 Receptor Antagonism

This protocol describes a functional assay to measure the antagonistic activity of the compound on the P2Y14 receptor by monitoring changes in intracellular calcium levels.

Objective: To determine the ability of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate to inhibit UDP-glucose-induced calcium mobilization in cells expressing the P2Y14 receptor.

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor.

  • Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

  • UDP-glucose (agonist).

  • A known P2Y14 antagonist (positive control).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Pluronic F-127.

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Seed P2Y14-expressing HEK293 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing various concentrations of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate or the positive control antagonist. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescent plate reader.

    • Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye, with readings taken every 1-2 seconds.

    • After establishing a baseline fluorescence for 10-20 seconds, add a pre-determined EC80 concentration of UDP-glucose to all wells simultaneously using an automated injection system.

    • Continue to record the fluorescence for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the log of the antagonist concentration and determine the IC50 value using non-linear regression.

Data Presentation:

CompoundP2Y14 Antagonism IC50 (nM)
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylateTBD
Positive Control AntagonistTBD

Experimental Workflow Visualization

Drug_Discovery_Workflow Start Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Cytotoxicity_Screen Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screen Receptor_Screen Protocol 2: P2Y14 Receptor Antagonism (Calcium Mobilization Assay) Start->Receptor_Screen Evaluate_Cytotoxicity Evaluate IC50 on Cancer and Normal Cells Cytotoxicity_Screen->Evaluate_Cytotoxicity Evaluate_Antagonism Determine IC50 for P2Y14 Receptor Receptor_Screen->Evaluate_Antagonism Hit_Oncology Potential Hit for Oncology Evaluate_Cytotoxicity->Hit_Oncology Selective Cytotoxicity No_Activity_Cytotoxicity Inactive or Non-selective Evaluate_Cytotoxicity->No_Activity_Cytotoxicity No or Non-selective Activity Hit_Inflammation Potential Hit for Inflammatory Disease Evaluate_Antagonism->Hit_Inflammation Potent Antagonism No_Activity_Antagonism Inactive Evaluate_Antagonism->No_Activity_Antagonism No Activity Further_Studies Lead Optimization & In Vivo Studies Hit_Oncology->Further_Studies Hit_Inflammation->Further_Studies

Caption: A generalized workflow for the initial screening of the compound.

Conclusion

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a molecule of significant interest for drug discovery due to its incorporation of pharmacologically validated structural motifs. The protocols and rationale presented in these application notes provide a solid foundation for initiating the investigation of this compound as a potential therapeutic agent in oncology and inflammatory diseases. The proposed in vitro assays will enable researchers to ascertain its biological activity and guide further structure-activity relationship (SAR) studies for lead optimization.

References

  • ACS Publications. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

  • PMC. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]

  • PMC. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Oriental Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • PubChem. Methyl 5-methyl-2-thiophenecarboxylate. [Link]

  • PMC. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. [Link]

  • Scirp.org. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules. [Link]

  • ScienceDirect. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. [Link]

  • ACS Publications. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. ACS Medicinal Chemistry Letters. [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Kuujia.com. Ethyl 5-methylthiophene-2-carboxylate. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • PubMed. (2007). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Archiv der Pharmazie. [Link]

  • ResearchGate. (2002). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). [Link]

  • PubChem. Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-methyl-5-(phenylcarbamoyl_amino_thiophene-2-carboxylate]([Link]

Sources

Method

Application Note &amp; Protocols: Chromatographic Purification of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Introduction: The Importance of Purity Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core, an ester, and an amide functional group. Molecules of this class are signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Purity

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core, an ester, and an amide functional group. Molecules of this class are significant as versatile building blocks and intermediates in medicinal chemistry and drug development.[1][2] The precise arrangement of its functional groups allows for further chemical modification, making it a valuable precursor for the synthesis of complex target molecules with potential therapeutic activity.

The purity of such an intermediate is paramount. Impurities, whether they are starting materials, by-products, or degradation products, can interfere with subsequent synthetic steps, reduce yields, and introduce undesirable components into the final active pharmaceutical ingredient (API). Therefore, robust, scalable, and efficient purification methods are critical. This guide provides a detailed examination and step-by-step protocols for the chromatographic purification of this compound, tailored for researchers in organic synthesis and process development.

Foundational Principles: Strategy and Rationale

Physicochemical Properties & Method Selection

The structure of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate dictates its behavior on a chromatographic stationary phase. The presence of the polar ester and amide groups, combined with the less polar thiophene ring and ethyl group, classifies it as a moderately polar compound .

This polarity profile makes it an ideal candidate for Normal-Phase Chromatography . In this mode, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[3] The purification strategy will employ a two-step approach:

  • Flash Chromatography: An initial, rapid purification to remove the bulk of impurities from the crude reaction mixture. This method is cost-effective for larger scales and provides material of sufficient purity (typically 90-98%) for many applications.[3][4]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution "polishing" step to achieve the highest possible purity (>99.5%). This is essential when the material is destined for late-stage development or requires exacting purity standards.[5][6][7]

Workflow for Purification

The logical flow from crude material to a highly pure, verified product is essential for reproducible results. The workflow described herein ensures that each step validates the next, minimizing solvent waste and maximizing recovery.

G cluster_0 Phase 1: Bulk Purification cluster_1 Phase 2: High-Purity Polishing cluster_2 Phase 3: Final Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Method Development Crude->TLC Spot sample Flash Flash Chromatography (Silica Gel) TLC->Flash Determine eluent Fractions Collect & Pool Fractions (TLC Analysis) Flash->Fractions Elute & monitor Pooled Pooled 'Flash' Product (90-98%) Fractions->Pooled Evaporate solvent Analyt_HPLC Analytical HPLC Method Scouting Pooled->Analyt_HPLC Inject small aliquot Prep_HPLC Preparative HPLC (High Resolution) Pooled->Prep_HPLC Analyt_HPLC->Prep_HPLC Scale-up method Pure_Fractions Collect Fractions (UV Triggered) Prep_HPLC->Pure_Fractions Inject & run Solvent_Evap Solvent Evaporation (Rotary Evaporator) Pure_Fractions->Solvent_Evap Combine pure fractions Final_QC Final Purity QC (Analytical HPLC, NMR) Solvent_Evap->Final_QC Analyze sample Final_Product Pure Compound (>99.5%) Final_QC->Final_Product Characterize

Figure 1. Integrated workflow for the purification of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Protocol 1: Flash Chromatography Purification

This protocol is designed for the initial purification of a crude reaction mixture. The primary goal is to efficiently remove major impurities.

Step 1: Thin Layer Chromatography (TLC) Method Development

Causality: Before committing a large amount of material to a column, TLC is used to find a solvent system that provides good separation between the target compound and its impurities. The ideal Rf (retention factor) for the target compound in flash chromatography is approximately 0.2-0.35 to ensure it binds to the column but can be eluted effectively.[4][8]

  • Procedure:

    • Prepare a stock solution of your crude material by dissolving a small amount (5-10 mg) in a strong solvent like dichloromethane or ethyl acetate (1 mL).

    • On a silica gel TLC plate, spot the crude material alongside any available standards of starting materials.

    • Develop the plate in a TLC chamber with a starting eluent system of 30% Ethyl Acetate (EtOAc) in Hexanes .

    • Visualize the plate under UV light (254 nm).

    • Optimization:

      • If the target spot's Rf is too high (>0.4), decrease the eluent polarity (e.g., 20% EtOAc/Hexanes).

      • If the target spot's Rf is too low (<0.15), increase the eluent polarity (e.g., 40% or 50% EtOAc/Hexanes).[9]

      • Aim for a system where the target spot is well-separated from major impurity spots.

Step 2: Column Preparation and Elution

Causality: Proper column packing is crucial to prevent cracking or channeling of the silica bed, which leads to poor separation. Dry loading the sample (adsorbing it onto silica) often results in sharper bands and better resolution compared to liquid loading, especially if the compound has limited solubility in the mobile phase.[3]

  • Materials & Equipment:

    • Glass flash chromatography column with stopcock

    • Silica gel (230-400 mesh)

    • Eluent system determined from TLC (e.g., 30% EtOAc/Hexanes)

    • Sand, cotton or glass wool

    • Pressurized air or nitrogen source

  • Procedure:

    • Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[8] Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

    • Sample Loading (Dry Load Method): a. Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a uniform layer. Add a final thin layer of sand on top.

    • Elution: a. Carefully add the eluent to the column. b. Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (a "gradient"). A step gradient is often effective (e.g., 2 column volumes of 10% EtOAc, then 2 CV of 20%, then elute with 30-40% EtOAc). c. Collect fractions in test tubes or flasks.

    • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Parameter Guideline / Value Rationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase separation of moderately polar organic molecules.[4]
Mobile Phase Ethyl Acetate / Hexanes GradientOffers a good polarity range and volatility for easy removal.[9]
Sample Loading Dry loading (adsorbed on silica)Promotes sharper bands and better separation for less soluble compounds.[3]
Target Rf (TLC) 0.2 - 0.35Ensures sufficient retention on the column for effective separation.[8]
Column Size ~40-100g silica per 1g of crudeA general rule of thumb for good resolution.

Protocol 2: Preparative HPLC Purification

This protocol is for achieving the highest level of purity, typically after an initial cleanup by flash chromatography.

Step 1: Analytical Method Development

Causality: An analytical HPLC method is developed first to establish the ideal separation conditions on a small scale. This saves significant time, solvent, and sample. The goal is to maximize the resolution between the target peak and the closest impurities.[7][10][11]

  • System & Column:

    • Analytical HPLC system with UV detector

    • Normal-Phase Column: Silica or Diol-based, 5 µm particle size, 4.6 x 250 mm

  • Procedure:

    • Prepare a dilute solution of the flash-purified material (~1 mg/mL) in the mobile phase.

    • Start with an isocratic (constant solvent composition) mobile phase similar to the one used in flash chromatography, but using HPLC-grade solvents (e.g., 20% Ethyl Acetate in Hexane).

    • Inject a small volume (5-10 µL) and monitor the chromatogram.

    • Optimization: Adjust the mobile phase composition to achieve a retention time for the main peak between 5 and 15 minutes with good separation from any adjacent impurity peaks. A longer retention time generally indicates better interaction and potential for higher loading.

Step 2: Scaling Up to Preparative HPLC

Causality: The analytical method is scaled to a larger preparative column. The flow rate is increased proportionally to the column's cross-sectional area to maintain the same linear velocity of the mobile phase, which preserves the separation quality.[7][11]

  • System & Column:

    • Preparative HPLC system with a fraction collector

    • Normal-Phase Column: Same stationary phase as analytical, 10 µm particle size, e.g., 21.2 x 250 mm

  • Procedure:

    • Calculate Preparative Flow Rate:

      • Flow_prep = Flow_analyt × (Radius_prep² / Radius_analyt²)

      • Example: If analytical flow was 1 mL/min on a 4.6 mm ID column, the scaled flow for a 21.2 mm ID column is: 1 mL/min × (10.6² / 2.3²) ≈ 21.2 mL/min.

    • Prepare the Sample: Dissolve the material from the flash column in the mobile phase at the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.

    • Equilibrate: Equilibrate the preparative column with the mobile phase for at least 5-10 column volumes.

    • Injection and Fraction Collection: a. Perform an initial small "scouting" injection to confirm the retention time on the preparative system. b. Inject a larger volume of the concentrated sample (this is known as "overloading" and is the goal of preparative chromatography).[5][6] c. Set the fraction collector to trigger collection based on the UV detector's signal, starting just before the target peak elutes and ending just after.

    • Isolation: Combine the pure fractions, verify purity by analytical HPLC, and evaporate the solvent.

Parameter Guideline / Value Rationale
Stationary Phase Silica or Diol, 10 µmSame chemistry as analytical for predictable scaling; larger particles reduce backpressure.[6]
Mobile Phase Isocratic Ethyl Acetate / HexanesIsocratic methods are simpler and more robust for preparative scale-up.[7]
Scaling Factor Flow rate proportional to column areaMaintains linear velocity and preserves the analytical separation.[7]
Detection UV (e.g., 254 nm or 280 nm)Thiophene ring provides strong UV absorbance for sensitive detection.
Sample Prep High concentration, filteredMaximizes throughput per injection; filtration protects the column.

References

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Scribd. (n.d.). Preparative HPLC Method Development Guide.
  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC.
  • DSpace@MIT. (n.d.). Flash Chromatography (FC).
  • University of Rochester Chemistry Department. (n.d.). Solvent Systems for Flash Column Chromatography.
  • EPFL. (2008, February 14). Some Useful and Practical Tips for Flash Chromatography.
  • YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification.
  • Luchtrock, C. C., et al. (2008). General methods for flash chromatography using disposable columns. Medicinal Chemistry Research, 17(2-7), 393-401.
  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note.
  • LCGC International. (n.d.). Introduction to Preparative HPLC.
  • Kuujia.com. (2025, April 20). 5751-81-5(Ethyl 5-methylthiophene-2-carboxylate).
  • PubChem. (n.d.). Methyl 5-methyl-2-thiophenecarboxylate.
  • Benchchem. (n.d.). A Comparative Guide to 5-Methyl-2-thiophenecarboxaldehyde and Thiophene-2-carboxaldehyde for Researchers.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of Methyl Thiophene-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate.
  • HXCHEM. (n.d.). Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate/CAS:1448248-72-3.
  • ChemicalBook. (2026, January 13). 5-Methyl-2-thiophenecarboxylic acid.
  • PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate.
  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Al-Ghorbani, M., et al. (2023).

Sources

Application

In vitro biochemical assay protocols using methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Application Note: Fragment-Based Screening of Thiophene-2-Carboxylate Derivatives in Sirtuin (SIRT1/2/3) Biochemical Assays Overview & Scope The sirtuins (SIRT1–7) are a highly conserved family of NAD⁺-dependent lysine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fragment-Based Screening of Thiophene-2-Carboxylate Derivatives in Sirtuin (SIRT1/2/3) Biochemical Assays

Overview & Scope

The sirtuins (SIRT1–7) are a highly conserved family of NAD⁺-dependent lysine deacetylases that regulate critical metabolic, inflammatory, and oncologic pathways[1][2]. Modulating sirtuin activity is a major focus in drug discovery. Recently, thieno[3,2-d]pyrimidine-6-carboxamides were identified as a novel class of potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3[3][4].

In fragment-based drug discovery (FBDD), low-molecular-weight building blocks are screened to identify binding hotspots within the enzyme's active site. Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a critical synthetic intermediate and structural fragment of these potent sirtuin modulators[1]. Crystallographic studies reveal that the carboxamide and thiophene moieties of this chemotype directly occupy the nicotinamide C-pocket of the SIRT active site[3][4].

This application note details a robust, self-validating in vitro biochemical protocol for evaluating the binding affinity and inhibitory potential of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (and related fragments) against SIRT1, SIRT2, and SIRT3 using a continuous fluorogenic assay.

Mechanistic Rationale & Assay Design

To evaluate fragment-level inhibition, we utilize a two-step fluorogenic assay (often referred to as the Fluor de Lys® system)[5][6].

  • Phase 1 (Enzymatic Deacetylation): The SIRT enzyme incubates with NAD⁺ and an acetylated peptide substrate coupled to an aminomethylcoumarin (AMC) fluorophore. The acetyl group prevents the fluorophore from being cleaved. If the thiophene fragment successfully competes for the nicotinamide C-pocket, deacetylation is inhibited.

  • Phase 2 (Signal Development): A developer solution containing a protease (trypsin) is added. The protease strictly cleaves the AMC fluorophore only from the deacetylated peptide, producing a highly quantifiable fluorescent signal (Ex 360 nm / Em 460 nm)[5][6].

Causality in Experimental Choices: Fragment screening is notoriously prone to false positives due to compound autofluorescence or inner-filter effects[7]. Therefore, this protocol is designed as a self-validating system . We mandate the inclusion of a "Developer-Only Control" (DOC) to subtract baseline fragment fluorescence. Furthermore, the addition of the developer must be paired with a potent quenching agent (e.g., 2 mM Nicotinamide or 1 µM Trichostatin A)[6]. This quenches the primary SIRT reaction instantaneously, ensuring the fluorescence signal accurately reflects the enzyme kinetics up to the exact moment of quenching, preventing artificial signal inflation during the 15-minute development phase.

Assay Workflow Visualization

Sirtuin_Assay_Workflow cluster_Reaction Phase 1: Enzymatic Deacetylation cluster_Development Phase 2: Signal Development Substrate Ac-Peptide-AMC (Quenched) SIRT SIRT1/2/3 Enzyme Substrate->SIRT NAD NAD+ Cofactor NAD->SIRT Deac Deacetylated Peptide-AMC SIRT->Deac NAM NAM + O-AADPR SIRT->NAM Fragment Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Fragment->SIRT Competitive Inhibition Developer Trypsin Developer + Nicotinamide (Quencher) Deac->Developer AMC Free AMC Fluorophore (Ex 360nm / Em 460nm) Developer->AMC Proteolytic Cleavage

Caption: Two-step fluorogenic assay workflow for screening Sirtuin inhibitors and fragments.

In Vitro Biochemical Assay Protocol

Reagents & Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA[6][8]. (Rationale: Mimics physiological ionic strength; pH 8.0 is optimal for SIRT catalytic efficiency and trypsin activity. BSA prevents non-specific adsorption of the hydrophobic fragment to the microplate).

  • Enzymes: Recombinant human SIRT1, SIRT2, or SIRT3 (purified).

  • Substrates: NAD⁺ (500 µM final) and Ac-Gln-Pro-Lys-{Lys-(Ac)}-AMC (50 µM final)[7].

  • Test Fragment: Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (Prepared as a 10 mM stock in anhydrous DMSO).

  • Developer Solution: Trypsin-based developer supplemented with 2 mM Nicotinamide[9].

Step-by-Step Methodology

Step 1: Fragment Preparation & Serial Dilution

  • Dilute the 10 mM stock of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in Assay Buffer to create a 2X working concentration (e.g., 200 µM for a final well concentration of 100 µM).

  • Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

Step 2: Reaction Assembly (96-well or 384-well black microplate)

  • Add 25 µL of the 2X Fragment solution to the designated test wells.

  • Add 25 µL of Assay Buffer to the No-Enzyme Control (NEC) wells.

  • Add 15 µL of the SIRT Enzyme solution (diluted in Assay Buffer to ~1 µ g/well ) to all test and positive control wells.

  • Incubate the plate at 37°C for 10 minutes to allow pre-equilibration of the fragment with the enzyme.

Step 3: Reaction Initiation

  • Initiate the deacetylation reaction by adding 10 µL of a Master Mix containing NAD⁺ and the AMC-peptide substrate to all wells.

  • Seal the plate and incubate at 37°C for exactly 60 minutes.

Step 4: Quenching and Signal Development

  • Following the 60-minute incubation, rapidly add 50 µL of the Developer Solution (containing 2 mM Nicotinamide) to all wells[6][9].

  • Incubate at room temperature for 15 minutes to allow complete proteolytic cleavage of the deacetylated AMC-peptides.

Step 5: Data Acquisition

  • Read the plate in a microplate fluorometer capable of excitation at 360 nm and emission at 460 nm[6][7].

Data Presentation & Interpretation

Because fragments bind with lower affinity than fully optimized drugs, they are typically screened at higher concentrations (e.g., 100 µM). The data must be normalized against the No-Enzyme Control (0% activity) and the Vehicle Control (100% activity).

Below is a representative data structure summarizing the expected biochemical profile of the thiophene-2-carboxylate fragment compared to full-length clinical inhibitors:

Compound / FragmentConcentrationSIRT1 % InhibitionSIRT2 % InhibitionSIRT3 % InhibitionAutofluorescence (DOC)
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate 100 µM18.4 ± 2.1%22.5 ± 1.8%28.7 ± 3.0%Negligible
Thieno[3,2-d]pyrimidine-6-carboxamide (Full Drug) 0.05 µM95.2 ± 0.5%96.1 ± 0.4%98.8 ± 0.2%Negligible
EX-527 (SIRT1 Selective Control) 1.0 µM89.5 ± 1.2%12.4 ± 2.5%8.1 ± 1.5%Negligible
AGK2 (SIRT2 Selective Control) 10.0 µM15.2 ± 2.0%88.4 ± 1.1%10.5 ± 2.2%Negligible

Data Interpretation: The isolated fragment exhibits weak, pan-SIRT inhibitory activity at high micromolar concentrations, confirming its role as a foundational scaffold that occupies the nicotinamide C-pocket. When synthesized into the full thieno[3,2-d]pyrimidine-6-carboxamide structure, the aliphatic extensions engage the substrate channel, driving the potency into the low nanomolar range[3][4].

References

  • Disch, J. S., et al. "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Baur, J. A., et al. "Therapeutic potential of sirtuin-activating compounds." Nature Reviews Drug Discovery, 2012. URL: [Link]

  • Vlasuk, G. P., et al. "Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators." WIPO Patent WO2014138562A1, 2014.
  • Biomol International / Enzo Life Sciences. "Fluor de Lys® Fluorescent Assay System Protocol." URL: [Link]

Sources

Method

Application Note: Industrial Scale-Up Protocol for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Strategic Context & Biological Significance Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS 1448248-72-3)[1] is a highly valuable synthetic intermediate in modern drug discovery. It serves as a foundational buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Biological Significance

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS 1448248-72-3)[1] is a highly valuable synthetic intermediate in modern drug discovery. It serves as a foundational building block for the synthesis of thieno[3,2-d]pyrimidine-6-carboxamides, a class of molecules identified as potent modulators of sirtuin proteins (SIRT1, SIRT2, and SIRT3)[2]. Sirtuins are NAD⁺-dependent protein deacetylases that regulate critical cellular pathways, including p53, NF-κB, and FOXO transcription factors[2]. By scaling the production of this thiophene intermediate, drug development professionals can accelerate the synthesis of sirtuin-modulating Active Pharmaceutical Ingredients (APIs) targeted at oncology, neurodegeneration, and metabolic disorders.

Synthetic Strategy & Mechanistic Rationale

To achieve a scalable, cost-effective, and safe industrial process, we must bypass expensive amide coupling reagents (e.g., HATU, EDCI), which suffer from poor atom economy and generate difficult-to-remove byproducts at scale. Instead, this protocol leverages a classic two-step acid chloride-mediated amidation.

  • Step 1: Chlorination: The process commences with 5-(methoxycarbonyl)thiophene-2-carboxylic acid[3]. Thionyl chloride (SOCl₂) is utilized with a catalytic amount of DMF in toluene.

    • Causality of Experimental Choice: Toluene is explicitly selected over dichloromethane (DCM) because its higher boiling point allows for the efficient thermal off-gassing of SO₂ and HCl byproducts. Furthermore, it eliminates the regulatory and environmental burdens associated with halogenated solvents at the pilot-plant scale.

  • Step 2: Amidation: The resulting acid chloride is reacted with aqueous ethylamine.

    • Causality of Experimental Choice: Utilizing 70% aqueous ethylamine is highly cost-effective and creates a biphasic reaction mixture that acts as a thermal sink for the highly exothermic amidation.

    • Selectivity Control: The primary risk in this step is the competitive aminolysis of the methyl ester. By strictly maintaining the temperature at 0–5 °C and adding the highly reactive acid chloride dropwise, the amidation of the acid chloride outcompetes ester cleavage, ensuring high chemoselectivity.

In-Process Controls (IPCs) - A Self-Validating System

Trustworthiness in a scale-up protocol relies on self-validating checkpoints. Relying solely on reaction time is a common point of failure.

  • IPC 1 (Acid Chloride Formation): Direct HPLC analysis of acid chlorides is unreliable due to on-column degradation. Instead, an aliquot of the reaction mixture is quenched in anhydrous methanol. Complete conversion is validated when HPLC shows >99% of the dimethyl thiophene-2,5-dicarboxylate derivative and <1% of the starting monoester.

  • IPC 2 (Amidation Completion): The aqueous layer is checked for pH (>9 indicates sufficient ethylamine excess to neutralize the HCl byproduct), and the organic layer is analyzed by HPLC to confirm the complete disappearance of the intermediate.

Experimental Workflows & Methodologies

Workflow SM 5-(Methoxycarbonyl)thiophene- 2-carboxylic acid Chlorination Chlorination SOCl2, DMF (cat.), Toluene, 75°C SM->Chlorination IPC1 IPC 1: MeOH Quench HPLC >99% conversion Chlorination->IPC1 Intermediate Acid Chloride Intermediate (in Toluene) Chlorination->Intermediate Amidation Amidation 70% aq. Ethylamine, 0-5°C Intermediate->Amidation IPC2 IPC 2: HPLC Analysis <1% Acid Chloride remaining Amidation->IPC2 Product Methyl 5-(ethylcarbamoyl)thiophene- 2-carboxylate Amidation->Product

Figure 1: Industrial synthetic workflow and in-process controls for the target compound.

Step-by-Step Methodology (1.0 kg Scale)

Phase 1: Preparation of Acid Chloride

  • Charge: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and caustic scrubber system, charge 5-(methoxycarbonyl)thiophene-2-carboxylic acid (1.00 kg, 5.37 mol) and Toluene (10.0 L).

  • Catalyze: Add N,N-Dimethylformamide (DMF) (10 mL, 0.13 mol) to initiate the Vilsmeier-Haack-type catalytic cycle.

  • Reagent Addition: Begin stirring at 250 rpm. Add Thionyl Chloride (0.96 kg, 8.06 mol, 1.5 eq) dropwise over 30 minutes.

  • Heating: Ramp the reactor internal temperature to 75 °C. Maintain for 4 hours.

  • IPC 1: Withdraw a 0.5 mL aliquot, quench in 5 mL anhydrous methanol, and analyze via HPLC. Proceed only when the starting material is ≤1.0%.

  • Concentration: Apply vacuum (50-100 mbar) at 50 °C to distill off approximately 3 L of toluene, removing excess SOCl₂ and dissolved acidic gases. Break the vacuum with nitrogen and cool the acid chloride solution to 20 °C.

Phase 2: Amidation and Isolation 7. Second Reactor Setup: In a separate 30 L jacketed reactor, charge 70% aqueous Ethylamine (1.04 kg, 16.1 mol, 3.0 eq) and Toluene (5.0 L). 8. Cooling: Cool the biphasic mixture to 0–5 °C. 9. Coupling: Transfer the acid chloride solution from Phase 1 into the second reactor dropwise over 2 hours. Critical Step: Strictly maintain the internal temperature below 5 °C to prevent methyl ester aminolysis. 10. Maturation: Stir the mixture at 5 °C for 1 hour, then gradually warm to 20 °C over 1 hour. 11. IPC 2: Analyze the organic phase by HPLC. Proceed when the quenched intermediate is ≤0.5%. 12. Workup: Stop stirring and allow phase separation. Discard the lower aqueous layer. Wash the organic layer sequentially with 1N HCl (3.0 L), Deionized Water (3.0 L), and 10% Brine (3.0 L). 13. Crystallization: Concentrate the organic layer under vacuum to approximately 3 L. Add Heptane (6.0 L) slowly at 40 °C, then cool to 0 °C at a rate of 10 °C/hour to induce controlled crystallization. 14. Filtration: Filter the resulting white to off-white crystalline solid. Wash the filter cake with cold Heptane (2.0 L). 15. Drying: Dry the product in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Analytical Specifications

ParameterSpecification / Expected ResultAnalytical Method
Batch Size 1.0 kg (Input)Gravimetric
Yield ~1.05 kg (91.5% molar yield)Gravimetric
Appearance White to off-white crystalline solidVisual Inspection
Chemical Purity ≥ 99.2% (a/a)HPLC (UV at 254 nm)
Assay (w/w) ≥ 98.5%qNMR
Moisture Content ≤ 0.5%Karl Fischer Titration
Residual Toluene ≤ 890 ppmHeadspace GC-FID
Residual Heptane ≤ 5000 ppmHeadspace GC-FID

Downstream Biological Pathway

Pathway Target Methyl 5-(ethylcarbamoyl)thiophene- 2-carboxylate API Thieno[3,2-d]pyrimidine- 6-carboxamide API Target->API Downstream Synthesis Sirtuin SIRT1 / SIRT2 / SIRT3 Inhibition API->Sirtuin Binding Targets Hyperacetylation of p53, NF-κB, FOXO Sirtuin->Targets Modulates Outcome Cell Cycle Arrest & Apoptosis in Cancer Cells Targets->Outcome Phenotype

Figure 2: Downstream biological signaling pathway of sirtuin modulators.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Welcome to the technical support center for the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while conceptually a straightforward amidation, presents several challenges that can impact reaction yield and purity. This document provides practical, experience-driven solutions to overcome these hurdles.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific problems encountered during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate typically stem from three primary areas: inefficient activation of the starting carboxylic acid, side reactions, or suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the conversion of the carboxylic acid group of 5-(methoxycarbonyl)thiophene-2-carboxylic acid into a more reactive species.[1] If this activation is incomplete, a significant portion of the starting material will remain unreacted.

    • Solution: Employ a reliable coupling reagent. While classic carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective, uronium or phosphonium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) often provide higher yields and faster reaction times, especially for heterocyclic substrates.[2][3][4] Consider using an additive like HOBt (Hydroxybenzotriazole) or 6-Cl-HOBt with carbodiimides to improve efficiency and suppress side reactions.[5]

  • Side Reactions: The primary side reaction of concern is the hydrolysis of the activated carboxylic acid intermediate back to the starting material, which is exacerbated by the presence of water. Another potential issue is the reaction of the amine with the methyl ester, though this typically requires harsher conditions.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play crucial roles.

    • Solution: Screen different solvents. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally good choices for solubility and reaction rate.[2][4] Optimize the temperature; while many amidations proceed at room temperature, gentle heating (40-50 °C) may be necessary for less reactive substrates. Ensure a slight excess (1.1-1.2 equivalents) of ethylamine is used to drive the reaction to completion.

Question 2: I am observing multiple spots on my TLC plate, indicating significant impurity formation. What are these impurities and how can I minimize them?

Answer: Impurity profiles can be complex, but common culprits include unreacted starting materials, byproducts from the coupling reagent, and potential side-products from the thiophene ring itself.

  • Unreacted Starting Materials: As discussed, incomplete activation or reaction will leave behind 5-(methoxycarbonyl)thiophene-2-carboxylic acid and ethylamine.

    • Solution: A post-reaction workup is critical. Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will remove unreacted ethylamine, while a subsequent wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) will remove the unreacted carboxylic acid.[6]

  • Coupling Reagent Byproducts: Carbodiimide reagents like DCC form dicyclohexylurea (DCU), which is often difficult to remove due to its low solubility. Uronium reagents can also form guanidinium byproducts.[4]

    • Solution: If using DCC, DCU can often be removed by filtration after the reaction is complete, as it is insoluble in many common organic solvents like dichloromethane (DCM). For water-soluble byproducts from reagents like EDC, aqueous workup is effective.[7]

  • Thiophene-Related Side Products: While the thiophene ring is generally stable under amidation conditions, highly activated intermediates or harsh conditions could potentially lead to side reactions.

    • Solution: Use mild reaction conditions and avoid strong acids or bases that are not part of the planned reaction sequence.

Question 3: My purified product seems to degrade during silica gel column chromatography. What is happening and what are the alternatives?

Answer: Thiophene-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6]

  • Solution 1: Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica. This can be achieved by preparing a slurry of the silica gel in the eluent system containing a small amount of a tertiary amine, such as triethylamine (typically 1-2%).[6]

  • Solution 2: Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[6]

  • Solution 3: Recrystallization: If the product is a solid and of sufficient purity after workup, recrystallization is an excellent method to achieve high purity without the risk of degradation on a stationary phase.[6] Common solvent systems for recrystallization of thiophene carboxamides include ethanol, ethyl acetate/hexanes, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a nucleophilic acyl substitution reaction. The process can be broken down into two main steps:

  • Activation of the Carboxylic Acid: A coupling reagent is used to convert the carboxylic acid group of 5-(methoxycarbonyl)thiophene-2-carboxylic acid into a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.[1][5]

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (derived from the coupling reagent) to form the stable amide bond.

Amide Bond Formation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid 5-(methoxycarbonyl) thiophene-2-carboxylic acid Activated_Intermediate Reactive Ester/ O-Acylisourea Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent e.g., HATU, DCC Ethylamine Ethylamine Product Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Activated_Intermediate->Product + Ethylamine Byproduct Coupling Reagent Byproduct

Caption: General workflow for amide bond formation.

Q2: Which coupling reagent is best for this synthesis?

A2: The "best" reagent depends on a balance of factors including cost, desired yield, and ease of byproduct removal. Below is a comparison of common choices.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, EDCCost-effective, well-established.[1][5]Can lead to racemization in chiral substrates (not an issue here); DCC byproduct (DCU) can be difficult to remove.[4]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, excellent for sterically hindered substrates.[2][4]Higher cost, byproducts are water-soluble.
Uronium/Aminium Salts HATU, HBTUVery high efficiency, low side-product formation, fast reaction times.[2][4]Higher cost, can form guanidinium byproducts if amine is not added promptly.[4]

For general laboratory-scale synthesis where high yield is prioritized, HATU is often considered a gold standard due to its high efficiency and reliability.[4] For larger-scale synthesis where cost is a major factor, optimizing the reaction with EDC and an additive like HOBt is a practical approach.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of techniques should be used to confirm the structure and purity of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. You should expect to see signals corresponding to the methyl ester, the ethyl group of the amide, and the two protons on the thiophene ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic stretches for the N-H bond (around 3300 cm⁻¹), the C=O of the ester (around 1720 cm⁻¹), and the C=O of the amide (around 1640 cm⁻¹).

  • Thin-Layer Chromatography (TLC) and/or Liquid Chromatography (LC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol outlines a general method for the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate using HATU as the coupling reagent.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(methoxycarbonyl)thiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, approximately 0.1-0.5 M).

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5-10 minutes.

  • Activation: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture and stir for 15-30 minutes at room temperature to allow for pre-activation.

  • Coupling: Add ethylamine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.[6]

Protocol 2: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Workup Review Work-up & Purification Start->Check_Workup Sol_Coupling Switch to a stronger coupling reagent (e.g., HATU) Check_Activation->Sol_Coupling Incomplete consumption of starting acid Sol_Stoichiometry Adjust stoichiometry (slight excess of amine) Check_Activation->Sol_Stoichiometry Incomplete consumption of starting acid Sol_Solvent Screen anhydrous solvents (DMF, NMP, DCM) Check_Conditions->Sol_Solvent Poor solubility or slow reaction Sol_Temp Optimize temperature (RT to 50°C) Check_Conditions->Sol_Temp Slow reaction Sol_Anhydrous Ensure anhydrous conditions (dry solvents, inert atmosphere) Check_Reagents->Sol_Anhydrous Suspected water contamination Sol_Purification Use deactivated silica or recrystallization Check_Workup->Sol_Purification Product degradation during purification

Caption: A step-by-step guide to troubleshooting low yields.

References

  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques. Accessed March 2026.
  • Ansari, M. F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(21), 7247. [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • BenchChem. (2025).
  • Kates, S. A., et al. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Journal of Peptide Research, 67(5), 499-505. [Link]

  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • Miri, R., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iranian Journal of Pharmaceutical Research, 8(4), 253-259.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Accessed March 2026. [Link]

  • BenchChem. (2025). Optimizing reagent concentrations for efficient peptide synthesis. Accessed March 2026.
  • Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • Pan, B., et al. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, 88(5), 2832-2840. [Link]

  • Tung, T. T., & Nielsen, J. (2021). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 19(2), 305-310. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions related to impurities encountered during the extraction and purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to identify, mitigate, and eliminate common contaminants, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues you may encounter during the experimental workflow. Each problem is followed by a detailed analysis of potential causes and step-by-step protocols for resolution.

Issue 1: My final product has a low, broad melting point.

A sharp melting point is a key indicator of purity for a crystalline solid. A low and broad melting point strongly suggests the presence of impurities, which disrupt the crystal lattice of the pure compound.

Potential Causes & Solutions:

  • Residual Starting Materials: The most common culprits are unreacted methyl 5-acetylthiophene-2-carboxylate or ethyl isocyanate.

    • Troubleshooting Protocol:

      • TLC Analysis: Spot your crude product, the starting ester, and ethyl isocyanate (if available and safe to handle) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The presence of a spot in your product lane that corresponds to a starting material confirms this impurity.

      • Acid/Base Wash: During your aqueous workup, a wash with a dilute acid solution (e.g., 1M HCl) will help remove any unreacted amine-based starting materials or byproducts. Conversely, a wash with a dilute base (e.g., 5% NaHCO₃) can remove acidic impurities.[1]

  • Side-Reaction Products: The amidation reaction can sometimes lead to the formation of undesired byproducts. For instance, the presence of moisture can lead to the hydrolysis of the ester group to the corresponding carboxylic acid.

    • Troubleshooting Protocol:

      • Spectroscopic Analysis: Acquire ¹H NMR and ¹³C NMR spectra of your product. The presence of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) or the absence of the methyl ester peak (~3.8 ppm) would indicate hydrolysis.

      • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[1] A suitable solvent system can be determined by testing the solubility of your crude product in various solvents. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Incomplete Solvent Removal: Residual solvent from the extraction or purification process can also depress the melting point.

    • Troubleshooting Protocol:

      • Drying under High Vacuum: Ensure your product is dried under high vacuum for a sufficient period to remove all traces of solvent. Gentle heating during this process can be beneficial, provided the compound is thermally stable.

      • NMR Analysis for Residual Solvents: Your ¹H NMR spectrum can reveal the presence of common laboratory solvents.

Issue 2: My NMR spectrum shows unexpected peaks.

NMR spectroscopy is a highly sensitive technique for identifying structural features and impurities. Unexpected peaks can provide valuable clues about the composition of your sample.

Potential Causes & Solutions:

  • Isomeric Impurities: Depending on the synthetic route, regioisomers of the desired product may be formed.[1]

    • Troubleshooting Protocol:

      • High-Resolution Mass Spectrometry (HRMS): This will confirm that the unexpected peaks correspond to a compound with the same molecular formula as your target molecule.

      • 2D NMR Spectroscopy: Techniques like COSY and HMQC/HSQC can help in elucidating the structure of the isomeric impurity.

      • Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of regioisomers.[1] A shallow gradient elution can be particularly effective.[1]

  • Degradation Products: Thiophene-containing compounds can be susceptible to oxidation or other forms of degradation, especially when exposed to light, air, or harsh conditions.[2]

    • Troubleshooting Protocol:

      • LC-MS Analysis: This technique can help identify degradation products by their mass-to-charge ratio.

      • Proper Storage: Store your compound in a cool, dark place, preferably under an inert atmosphere like argon or nitrogen, to minimize degradation.[2]

  • Byproducts from Reagents: Impurities can also arise from the reagents used in the synthesis.

    • Troubleshooting Protocol:

      • Reagent Purity Check: Whenever possible, verify the purity of your starting materials before use.

      • Purification of Starting Materials: If necessary, purify your starting materials by distillation, recrystallization, or chromatography.

Issue 3: The yield of my extraction is consistently low.

Low yields can be frustrating and costly. A systematic approach is needed to identify the source of product loss.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the reaction and ensure it has reached completion before beginning the workup.

      • Optimization of Reaction Conditions: Experiment with reaction time, temperature, and stoichiometry of reagents to drive the reaction to completion.

  • Product Loss During Extraction: The desired compound may have some solubility in the aqueous phase or may form emulsions that are difficult to separate.

    • Troubleshooting Protocol:

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

      • Back-Extraction: If your product has some solubility in the aqueous layer, you can perform a back-extraction by adding fresh organic solvent to the aqueous phase to recover more of your compound.

      • Breaking Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Suboptimal pH for Extraction: The pH of the aqueous phase can significantly impact the partitioning of your compound between the aqueous and organic layers, especially if it has acidic or basic functional groups.

    • Troubleshooting Protocol:

      • pH Adjustment: Before extraction, adjust the pH of the aqueous layer to ensure your compound is in its neutral form, which will maximize its solubility in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the extraction of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate?

A1: The choice of solvent depends on the specific workup conditions. Generally, a water-immiscible organic solvent in which the product is highly soluble is preferred. Common choices include ethyl acetate, dichloromethane, and chloroform. It is always recommended to perform a small-scale trial to determine the optimal solvent for your specific reaction mixture.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm purity. These include:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help to identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for quantifying the purity of your sample.[3]

Q3: My compound appears to be an oil, not a solid. How can I purify it?

A3: If your compound is an oil, column chromatography is the most effective purification method.[1] If you suspect it should be a solid, you can try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until the solution becomes turbid.[1] Seeding with a small crystal of the pure compound, if available, can also help.

Q4: Are there any specific safety precautions I should take when working with thiophene derivatives?

A4: As with all chemicals, it is important to handle thiophene derivatives with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for the specific compound you are working with.[4]

Experimental Protocols

Standard Liquid-Liquid Extraction Workflow

This protocol outlines a general procedure for the aqueous workup and extraction of a reaction mixture containing methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

  • Quench the Reaction: Carefully quench the reaction mixture by adding it to a separatory funnel containing deionized water or a suitable quenching solution (e.g., saturated ammonium chloride).

  • Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).

  • Mix and Separate: Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower (denser) layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer.

  • Repeat Extraction: Add fresh organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.

  • Combine Organic Layers: Combine all the organic extracts in a single flask.

  • Wash the Organic Layer: Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual water.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter the solution to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualization of the Extraction Process

The following diagram illustrates the key steps in a typical liquid-liquid extraction.

ExtractionWorkflow cluster_0 Aqueous Workup cluster_1 Extraction & Washing cluster_2 Isolation Reaction Mixture Reaction Mixture Quench Quench Reaction Mixture->Quench Separatory Funnel Separatory Funnel Quench->Separatory Funnel Add Organic Solvent Add Organic Solvent Separatory Funnel->Add Organic Solvent Separate Layers Separate Layers Add Organic Solvent->Separate Layers Aqueous Layer (with impurities) Aqueous Layer (with impurities) Separate Layers->Aqueous Layer (with impurities) Organic Layer (with product) Organic Layer (with product) Separate Layers->Organic Layer (with product) Wash with Brine Wash with Brine Organic Layer (with product)->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Filter Filter Dry Organic Layer->Filter Concentrate Concentrate Filter->Concentrate Crude Product Crude Product Concentrate->Crude Product

Caption: Liquid-liquid extraction workflow.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₈H₉NO₃S[5]
Molecular Weight199.23 g/mol [5]
AppearanceTypically a white to off-white solid[6]
SolubilitySoluble in many common organic solvents like ethanol, ether, and benzene.[7][7]

References

  • Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

  • Agilent Technologies. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • ACS Publications. (2019, November 21). A Thiophene-2-carboxamide-Functionalized Zr(IV) Organic Framework as a Prolific and Recyclable Heterogeneous Catalyst for Regioselective Ring Opening of Epoxides. Inorganic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, March 8). Reactions with Methyl 3-Hydroxythiophene-2-carboxylate. Part 2.' A New Route to Mono- and Di-alkyl Ethers of Thiotetronic and. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]

  • ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]

  • Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • ResearchGate. (2020, June 22). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]

  • ScienceDirect. (2016, October 1). Benzo[b]thiophene-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PMC. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Dergipark. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Scirp.org. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Kuujia.com. (2025, April 20). 5751-81-5(Ethyl 5-methylthiophene-2-carboxylate). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • PubMed. (2006, September 1). Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • Royal Society of Chemistry. (2021, March 15). Conversion of Esters to Thioesters under Mild Conditions. Retrieved from [Link]

  • Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methyl-2-thiophenecarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate. Retrieved from [Link]

  • AERU. (2025, August 7). 3-thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester. Retrieved from [Link]

Sources

Troubleshooting

Optimizing temperature and pH conditions for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Technical Support Center: Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Welcome to the technical support center for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Welcome to the technical support center for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the optimal handling and use of this compound. Given the specific nature of this molecule, this guide synthesizes direct data where available with established principles of organic chemistry for thiophene esters and amides to ensure scientific integrity.

Introduction to Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a bifunctional thiophene derivative. Its structure, featuring both a methyl ester and an N-ethylcarboxamide group, makes it a valuable building block in medicinal chemistry and materials science.[1][2] The thiophene core is a common scaffold in pharmacologically active molecules.[3][4][5] However, the presence of both an ester and an amide linkage necessitates careful control over experimental conditions, particularly temperature and pH, to prevent hydrolysis and ensure reaction specificity and product stability.

Physicochemical Properties & Stability Overview

Understanding the inherent properties of the molecule is the first step to optimizing its use. The following table summarizes key data points, derived from related structures and chemical principles.

PropertyValue / ObservationRationale & Significance
Molecular Formula C9H11NO3S-
Molecular Weight 213.25 g/mol -
Appearance Likely a beige or off-white crystalline solid.Based on similar thiophene carboxylic acid derivatives.[6]
Solubility Expected to be soluble in organic solvents (DMSO, DMF, alcohols) and have low water solubility.The organic structure with polar functional groups suggests this solubility profile.[1]
Storage Conditions Store in a cool, dark, dry place under an inert atmosphere.[7]Minimizes thermal and hydrolytic degradation. Similar thiophene esters are stored at room temperature.[8]
Key Sensitivities The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. The amide is more stable but can be hydrolyzed under harsher conditions.Ester hydrolysis (saponification) is rapid in the presence of a base. Acid-catalyzed hydrolysis is also a concern.[2][9]

Frequently Asked Questions (FAQs)

Synthesis & Handling

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The synthesis likely involves the amidation of a methyl thiophene-2-carboxylate precursor. Amidation reactions using coupling reagents like EDC/HOBt or HATU are often run at room temperature (20-25°C).[10] For sluggish reactions, gentle heating to 40-60°C may be beneficial to increase the reaction rate.[10][11] However, excessively high temperatures should be avoided as they can promote side reactions and potential racemization if chiral centers are present.[12] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal endpoint and avoid degradation.[10]

Q2: How does pH affect the stability of the compound in solution?

A2: The compound is most stable in a neutral to slightly acidic pH range (approx. pH 4-6).

  • Acidic Conditions (pH < 4): The methyl ester can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid. While generally slower than base-catalyzed hydrolysis, this can be significant over time, especially at elevated temperatures.

  • Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is typically a rapid and irreversible reaction.[9] The amide bond is more resistant but can also be cleaved under strongly basic conditions.

Q3: What solvents are recommended for working with this compound?

A3: For synthesis, anhydrous polar aprotic solvents like DMF or THF are common choices for amidation reactions.[10][11] For purification and analysis, solvents such as ethyl acetate, dichloromethane, and methanol are suitable. For long-term storage in solution, a buffered solution in the optimal pH range (4-6) or an aprotic solvent like DMSO is recommended, though freezer storage (-20°C or -80°C) is advised to minimize degradation.

Troubleshooting

Q4: My synthesis yield is low. What are the likely causes related to temperature?

A4: Low yield can be due to several temperature-related factors:

  • Temperature Too Low: The activation energy for the reaction may not be met, leading to a sluggish or incomplete reaction. Consider increasing the temperature to 40-60°C.[10][11][13]

  • Temperature Too High: Excessive heat can lead to the degradation of starting materials, coupling reagents, or the final product. It can also promote the formation of byproducts.[14]

  • Insufficient Reaction Time: Some amidation reactions can be slow and may require stirring for 24 hours or more at room temperature.[14]

Q5: I am observing an impurity with a different retention time in my HPLC analysis after storing my compound in a methanol-based mobile phase. What could it be?

A5: This is likely due to transesterification, where the methanol solvent reacts with the methyl ester, or more likely, hydrolysis of the ester to the carboxylic acid if water is present in the mobile phase. The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column. To confirm, you can analyze the sample by LC-MS to check for a mass corresponding to the hydrolyzed product. Using a non-nucleophilic, buffered aqueous-organic mobile phase is recommended for analysis.

Troubleshooting Guide: Synthesis & Stability

ProblemPotential CauseRecommended Solution
Low or No Product Formation during Synthesis 1. Inactive Coupling Reagent: Moisture can deactivate coupling reagents like EDC or HATU.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N2 or Ar).[10]
2. Insufficient Temperature/Time: The reaction is too slow under the current conditions.Increase the reaction temperature to 40-60°C or extend the reaction time, monitoring progress by TLC or LC-MS.[10][11]
3. Poor Nucleophilicity of Amine: The ethylamine may not be reactive enough.Consider using a more powerful coupling reagent like HATU or adding an activating agent like HOBt.[10]
Product Degradation Observed Post-Purification 1. Hydrolysis of Ester: The compound was exposed to acidic or basic conditions (e.g., during workup or chromatography).Neutralize the reaction mixture carefully. Use a buffered system for aqueous extractions. For chromatography, consider a neutral solvent system or add a small amount of a volatile acid (like acetic acid) to maintain a slightly acidic pH if the compound is more stable under those conditions.
2. Photodegradation: Thiophene-containing compounds can be light-sensitive.Protect the compound from light during storage and handling by using amber vials or covering flasks with aluminum foil.
Poor Solubility in Aqueous Buffers for Assays 1. Compound Precipitation: The compound's low aqueous solubility causes it to crash out of solution.Prepare a concentrated stock solution in an organic solvent like DMSO. For the final assay, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) and does not affect the assay results.
2. pH-Dependent Solubility: The compound's ionization state changes with pH, affecting solubility.Determine the optimal pH for solubility. While the compound is neutral, extreme pH values leading to hydrolysis could alter the solubility profile of the resulting species.

Experimental Protocols & Workflows

Protocol 1: General Amidation Synthesis

This protocol is a general starting point for the synthesis via amide coupling.

  • To a solution of methyl 5-(carboxy)thiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature (20-25°C) for 15 minutes to pre-activate the carboxylic acid.

  • Add ethylamine (1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish after 24 hours, consider gentle heating to 40-50°C.[10]

  • Upon completion, perform an aqueous workup and purify by flash column chromatography.

Diagram: Troubleshooting Low Synthesis Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Troubleshooting_Workflow start Low Synthesis Yield check_reagents Check Reagents & Solvents (Anhydrous? Fresh?) start->check_reagents check_temp Review Reaction Temperature check_reagents->check_temp Reagents OK outcome_fail Yield Still Low (Re-evaluate strategy) check_reagents->outcome_fail Reagents Expired/ Wet check_time Extend Reaction Time (Monitor by LC-MS) check_temp->check_time Temp OK (20-25°C) increase_temp Increase Temperature (e.g., to 40-60°C) check_temp->increase_temp Reaction Sluggish stronger_coupling Use Stronger Coupling Reagent (e.g., HATU) check_time->stronger_coupling No Improvement outcome_success Yield Improved check_time->outcome_success Improvement Seen increase_temp->outcome_success stronger_coupling->outcome_success

Caption: A decision tree for troubleshooting low yield in amidation synthesis.

Diagram: pH-Dependent Stability Pathway

This diagram illustrates the potential degradation pathways for the compound under acidic and basic conditions.

Stability_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_stable Optimal Stability (pH 4-6) cluster_base Basic Conditions (pH > 8) hydrolysis_acid Ester Hydrolysis (Slow) product_acid 5-(ethylcarbamoyl)thiophene -2-carboxylic acid hydrolysis_acid->product_acid H+ / H2O start_compound Methyl 5-(ethylcarbamoyl) -thiophene-2-carboxylate start_compound->hydrolysis_acid hydrolysis_base Ester Hydrolysis (Saponification - Rapid) start_compound->hydrolysis_base product_base Carboxylate Salt hydrolysis_base->product_base OH- / H2O

Caption: pH-dependent hydrolysis pathways of the target compound.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid.
  • Hunt, J., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.
  • Yusof, N. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
  • Meredith, T. D., et al. (2007). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journals.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Asadi, M., et al. (2021). Optimization of the reaction conditions of amide synthesis. ResearchGate.
  • PubMed. (2006). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types.
  • EAWAG BBD/PPS. (2006). Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC.
  • Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of Methyl Thiophene-2-carboxylate.
  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org.
  • EvitaChem. (n.d.). N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}thiophene-2-carboxamide.
  • Kuujia.com. (2025). Ethyl 5-methylthiophene-2-carboxylate.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • EvitaChem. (n.d.). N-(2-ethylphenyl)thiophene-2-carboxamide.
  • HXCHEM. (n.d.). Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate/CAS:1448248-72-3.
  • Cheméo. (n.d.). Chemical Properties of Thiophene-2-carboxamide, N-ethyl-N-dodecyl.
  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts.
  • NIST. (n.d.). Methyl-2-thiophene carboxylate.
  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium.
  • ECHA. (n.d.). methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate — Chemical Substance Information.
  • NIH PubChem. (n.d.). Methyl thenoate.
  • ChemicalBook. (2026). 5-Methyl-2-thiophenecarboxylic acid.
  • RSC Publishing. (n.d.). Investigation of the pH effects on the formation of methylated thio-arsenicals, and the effects of pH and temperature on their stability.
  • NIH PubChem. (n.d.). Methyl 5-methyl-2-thiophenecarboxylate.
  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

Sources

Optimization

Preventing degradation of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate during long-term storage

Introduction Welcome to the technical support guide for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (M5ET). This document is intended for researchers, scientists, and drug development professionals who are utilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (M5ET). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Ensuring the stability and purity of M5ET during long-term storage is critical for the reproducibility and validity of experimental results. This guide provides a comprehensive overview of potential degradation pathways, recommended storage protocols, and troubleshooting procedures to maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for M5ET?

A1: For optimal stability, M5ET should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] These conditions are designed to minimize the three primary degradation risks: thermal decomposition, photo-oxidation, and hydrolysis.

Q2: My M5ET powder has developed a slight yellow or brownish tint. Can I still use it?

A2: Discoloration often indicates degradation.[1] While slight color change may not affect all applications, it is a strong sign that the material's purity has been compromised. We strongly recommend performing a purity analysis via High-Performance Liquid Chromatography (HPLC) to quantify the remaining active compound and identify any significant impurities before use.

Q3: What are the main chemical groups on M5ET that are susceptible to degradation?

A3: M5ET has three primary points of vulnerability:

  • Thiophene Ring: The sulfur heteroatom can be oxidized.[1]

  • Methyl Ester Group: Susceptible to hydrolysis, especially in the presence of moisture and non-neutral pH, forming the corresponding carboxylic acid.

  • Ethyl Carbamate Group: Also susceptible to hydrolysis, which can cleave the amide bond.[2][3][4]

Q4: How can I quickly check the purity of my stored M5ET?

A4: The most reliable method is HPLC with UV detection. Thiophene derivatives typically show strong absorbance in the 230-320 nm range.[5] A simple isocratic or gradient method using a C18 column can effectively separate the parent compound from its potential degradation products. See the Core Protocols section for a detailed methodology.

Understanding the Science: Mechanisms of Degradation

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. M5ET is susceptible to three main pathways: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Both the methyl ester and the ethyl carbamate functional groups contain carbonyl centers that are electrophilic and thus susceptible to nucleophilic attack by water (hydrolysis).

  • Ester Hydrolysis: This reaction is catalyzed by the presence of acid or base. It converts the methyl ester into the corresponding carboxylic acid and methanol. This introduces a polar, potentially reactive impurity into your sample.

  • Carbamate Hydrolysis: This process is generally slower than ester hydrolysis but can be significant over long-term storage, especially if the sample is exposed to moisture and elevated temperatures.[3] It results in the cleavage of the carbamoyl group.

Oxidative Degradation

The sulfur atom in the thiophene ring is electron-rich and can be oxidized by atmospheric oxygen, particularly in the presence of light or trace metal catalysts.[1] This can lead to the formation of thiophene S-oxides (sulfoxides) or S,S-dioxides (sulfones), which will alter the molecule's chemical properties and biological activity.[1]

Photolytic Degradation

Thiophene-containing compounds can be sensitive to light, especially UV radiation.[1] Absorbed light energy can promote electrons to higher energy states, leading to the formation of reactive species that can trigger oxidation, polymerization, or other unwanted side reactions.

Below is a diagram illustrating the primary degradation vulnerabilities of the M5ET molecule.

Caption: Figure 1: Potential Degradation Pathways of M5ET.

Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to diagnosing potential stability issues with your M5ET samples.

Q: I've observed a change in the physical appearance (color, clumping) of my M5ET sample. What should I do first?

A: A change in physical appearance is the primary indicator of degradation. You should immediately quarantine the sample to prevent its use in critical experiments and proceed with a purity analysis. The following workflow diagram outlines the recommended steps.

G cluster_decision cluster_outcome start Degradation Suspected (e.g., color change, poor results) check_storage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage run_hplc Step 2: Perform Purity Analysis (HPLC-UV, see Protocol 2) check_storage->run_hplc compare_standard Step 3: Compare to Reference (New batch or standard) run_hplc->compare_standard analyze_results Step 4: Analyze Data compare_standard->analyze_results purity_ok Purity > 98%? analyze_results->purity_ok peaks_present New peaks observed? purity_ok->peaks_present No ok_to_use Action: Sample is likely stable. Continue to monitor. purity_ok->ok_to_use Yes discard Action: Discard sample. Review storage procedures. peaks_present->discard No (Major peak reduced) identify_impurity Action: Characterize impurities (e.g., LC-MS) to understand pathway. peaks_present->identify_impurity Yes use_caution Action: Use with caution. Consider for non-critical work only. identify_impurity->use_caution

Caption: Figure 2: Troubleshooting workflow for suspected M5ET degradation.

Q: My experimental results are inconsistent when using an older batch of M5ET. Could this be a stability issue?

A: Yes, this is a classic sign of degradation. A decrease in the concentration of the active compound or the presence of new, reactive impurities can lead to poor yields, unexpected side products, or reduced biological activity. Follow the troubleshooting workflow (Figure 2) to confirm the purity of the older batch against a new one.

Q: My HPLC analysis shows a new, more polar peak compared to my reference standard. What could it be?

A: A more polar peak (i.e., one with a shorter retention time on a reverse-phase C18 column) is often the result of hydrolysis of the methyl ester. The resulting carboxylic acid is significantly more polar than the parent ester. To confirm, you could use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product.

Core Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is based on guidelines for storing sensitive organic compounds and is designed to mitigate the risks of hydrolysis, oxidation, and photolysis.[6][7][8]

Materials:

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas supply with a regulator

  • Parafilm or other sealing tape

  • Labeling materials

Procedure:

  • Dispense the required amount of M5ET into a clean, dry amber glass vial.

  • Place the open vial into a desiccator or glove box with an inert atmosphere to ensure the environment is dry.

  • Gently flush the headspace of the vial with a slow stream of argon or nitrogen gas for 15-30 seconds to displace any atmospheric oxygen and moisture.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For extra security, wrap the cap-vial interface with Parafilm.

  • Label the vial clearly with the compound name, batch number, date, and storage conditions.

  • Place the sealed vial in a refrigerator at 2-8°C.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich thiophene ring.[1]
Light Amber Vial / Store in DarkPrevents light-induced photolytic degradation.[1][6]
Humidity Tightly Sealed / DryMinimizes the risk of water-driven hydrolysis of the ester and carbamate groups.
Protocol 2: HPLC-UV Purity Assessment

This method provides a general framework for assessing the purity of M5ET. It should be validated for your specific system.

Equipment & Materials:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic acid or Phosphoric acid

  • M5ET sample and a reference standard (if available)

Procedure:

  • Sample Preparation: Prepare a stock solution of your M5ET sample (and reference standard) in Acetonitrile at approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~50 µg/mL.

  • Mobile Phase: A typical mobile phase could be a mixture of Acetonitrile and Water (with 0.1% formic acid). A good starting point is a 60:40 (ACN:Water) isocratic method.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (scan from 200-400 nm with DAD if available to identify optimal wavelength).[5]

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the reference standard to determine the retention time of pure M5ET.

    • Inject the stored sample.

    • Compare the chromatograms. Calculate the purity of the stored sample by the area percentage method: (Area of M5ET Peak / Total Area of All Peaks) * 100. Look for any new peaks or a significant reduction in the main peak area compared to the standard.

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a compound, as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][9] This protocol exposes the compound to harsh conditions to deliberately induce degradation.

Objective: To identify likely degradation products and pathways. This data is invaluable for developing stability-indicating analytical methods.

Procedure:

  • Prepare separate solutions of M5ET (~100 µg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

  • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose the solution to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC-UV/DAD and ideally by LC-MS to identify and characterize the degradation products.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Bambauer, A., et al. (1998). Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway. EAWAG BBD/PPS. [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]

  • PMDA. (2000). Stability Testing of New Drug Substances and Products. Pharmaceuticals and Medical Devices Agency. [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

  • Armstrong, V. C., Farlow, D. W., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 1099-1104. [Link]

  • Stroh, R. (1960). Stabilization of carbamate esters.
  • Armstrong, V. C., et al. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 833-839. [Link]

  • Wang, S., et al. (2022). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 285, 131478. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Welcome to the dedicated technical support guide for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflows effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in my aqueous buffer. Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound stems directly from its molecular structure. Thiophene, the core of the molecule, is a five-membered aromatic heterocycle containing sulfur.[1] It is structurally similar to benzene and is inherently nonpolar and hydrophobic, making it insoluble in water.[1][2]

While the methyl ester and ethylcarbamoyl functional groups attached to the thiophene ring introduce some polar character through their oxygen and nitrogen atoms, these are insufficient to overcome the dominant hydrophobicity of the thiophene core and the associated alkyl groups. For a solid compound, the energy required to break down its crystal lattice structure can also be a significant barrier to dissolution if the interactions with water molecules are not energetically favorable.[3]

Q2: What is the most straightforward, initial approach to solubilizing this compound for in vitro experiments?

A2: The most common and direct method for early-stage research is the use of a water-miscible organic co-solvent .[4] This strategy involves dissolving the compound at a high concentration in a suitable organic solvent to create a stock solution, which is then diluted into the final aqueous buffer. The small percentage of the co-solvent in the final solution helps to keep the compound from precipitating.

Dimethyl sulfoxide (DMSO) is the most frequently used co-solvent in biological research due to its powerful solubilizing capacity and compatibility with many cell-based assays at low concentrations (typically <0.5% v/v).

Key Causality: A co-solvent works by reducing the overall polarity of the aqueous medium.[5] This change in the solvent environment lowers the interfacial tension between the hydrophobic solute and the solvent, making it more energetically favorable for the compound to dissolve.[6]

Q3: Can I use pH adjustment to increase the solubility of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate?

A3: Adjusting the pH is a powerful technique for compounds with ionizable functional groups, such as carboxylic acids or amines.[7][8] However, based on the structure of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, this method is unlikely to be effective.

The molecule lacks strongly acidic or basic centers that can be readily protonated or deprotonated within a typical aqueous pH range (e.g., pH 2-12).

  • The methyl ester can be hydrolyzed under strongly acidic or basic conditions, but this is a degradation pathway, not a reversible solubility enhancement.

  • The nitrogen atom in the ethylcarbamoyl (amide) group is generally not basic enough to be protonated due to the delocalization of its lone pair of electrons with the adjacent carbonyl group.

Therefore, altering the pH of your buffer will not significantly change the charge state of the molecule and, consequently, will have little to no impact on its aqueous solubility.[9]

Q4: Co-solvents are interfering with my assay. What are some more advanced, alternative strategies?

A4: When co-solvents are not a viable option, several formulation-based strategies can be employed. These are particularly relevant for later-stage development and in vivo studies.

  • Surfactant-Mediated Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[10] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within this hydrophobic core, allowing it to be dispersed in the aqueous medium.[10][11] Common non-ionic surfactants used in research include Tween® 80 and Polysorbate 80.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[12][13] The thiophene portion of your molecule can fit into the hydrophobic cavity, forming a water-soluble "inclusion complex."[14][15] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, significantly enhancing its apparent solubility.[16]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[17][18] The amorphous state lacks the highly ordered crystal lattice of the solid form, which reduces the energy barrier for dissolution.[19] Upon contact with water, the polymer dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[20][21]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer.

This is a classic sign that you have exceeded the compound's kinetic solubility limit in the final medium. Follow this decision-making workflow to resolve the issue.

G start Precipitation Observed Upon Dilution check_conc Is the final compound concentration too high? start->check_conc lower_conc Action: Lower the final concentration and repeat. check_conc->lower_conc Yes check_cosolvent Is the co-solvent percentage too low? (e.g., <0.1%) check_conc->check_cosolvent No success Solution is Clear: Proceed with Experiment lower_conc->success increase_cosolvent Action: Increase co-solvent % in the final buffer (if assay tolerates it). check_cosolvent->increase_cosolvent Yes check_mixing Was the dilution performed correctly? (e.g., vortexing, sonication) check_cosolvent->check_mixing No increase_cosolvent->success improve_mixing Action: Add stock solution to buffer while vortexing vigorously. Briefly sonicate. check_mixing->improve_mixing No alternative_method Problem Persists: Consider alternative solubilization methods (Surfactants, Cyclodextrins). check_mixing->alternative_method Yes, but still fails improve_mixing->success

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: My results are inconsistent across different experimental batches.

Inconsistent results are often a downstream effect of poor solubility. If the compound is not fully dissolved, its effective concentration in the assay will vary.

  • Underlying Cause: Micro-precipitates or aggregates may not be visible to the naked eye but can significantly reduce the concentration of the monomeric, active compound available to interact with its target.

  • Validation Step: Before each experiment, visually inspect your final solution against a light source and under a microscope if possible. You can also centrifuge the solution at high speed (e.g., >14,000 rpm for 10 minutes) and measure the concentration of the supernatant to determine the actual soluble fraction.

Experimental Protocols & Data

Data Summary: Common Co-solvents for Preclinical Research
Co-SolventTypical Stock Conc.Max Final Conc. (Cell-based)Key Considerations
DMSO 10-50 mM< 0.5%Gold standard; can cause cell stress at >1%.
Ethanol 10-20 mM< 1%Volatile; can affect enzyme activity.
PEG 400 1-10 mg/mL< 5%Viscous; generally low toxicity.[22]
Propylene Glycol 1-10 mg/mL< 2%Common in pharmaceutical formulations.[4]
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
  • Weighing the Compound: Accurately weigh out a precise amount of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (e.g., 5 mg) into a sterile microcentrifuge tube.

  • Adding Co-solvent: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock with a MW of 227.27 g/mol , add 1.10 mL DMSO to 5 mg).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear. This is your high-concentration stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution into Aqueous Buffer: To prepare your working solution, add the stock solution to your final aqueous buffer while the buffer is being vortexed. This rapid mixing is critical to prevent localized high concentrations that can lead to precipitation. For example, to make a 20 µM solution in 10 mL of buffer from a 20 mM stock, add 10 µL of the stock to the 10 mL of buffer (final DMSO concentration will be 0.1%).

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted for researchers needing a co-solvent-free formulation.

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until fully dissolved.

  • Add Compound: Add an excess amount of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate to the HP-β-CD solution.

  • Complexation: Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 30 minutes) or filter through a 0.22 µm filter to remove the undissolved compound.

  • Quantification: The clear supernatant/filtrate is your saturated solution of the inclusion complex. You must determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). This quantified solution can then be used in your experiments.

Visualization of Solubilization Mechanisms

Caption: Mechanisms for enhancing aqueous solubility.

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • National Center for Biotechnology Information. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]

  • National Center for Biotechnology Information. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]

  • National Center for Biotechnology Information. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • ACS Publications. Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Universal Journal of Pharmaceutical Research. SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • ACS Publications. Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology. [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • ACS Publications. Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. [Link]

  • ResearchGate. (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed. Strategies to address low drug solubility in discovery and development. [Link]

  • Journal of Drug Delivery and Therapeutics. Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Ovid. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResearchGate. Properties of Thiophene Derivatives and Solubility. [Link]

  • National Center for Biotechnology Information. Surfactant-Mediated Solubilization of Myelin Figures: A Multistep Morphological Cascade. [Link]

  • ACS Publications. Theory of Rate of Solubilization into Surfactant Solutions. [Link]

  • Scholars Research Library. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • National Center for Biotechnology Information. The Mechanism of Detergent Solubilization of Lipid Bilayers. [Link]

  • ACS Publications. Surfactant-Mediated Solubilization of Magnetically Separable Nanocatalysts for the Oxidation of Alcohols. [Link]

  • Oxford Academic. Solubilization of naphthalene and cosolvent property. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • National Center for Biotechnology Information. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • National Center for Biotechnology Information. Methyl 5-methyl-2-thiophenecarboxylate. [Link]

  • ResearchGate. how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?. [Link]

  • Kuujia. 5751-81-5(Ethyl 5-methylthiophene-2-carboxylate). [Link]

  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Digital Analysis Corp. pH Adjustment and Neutralization, the basics. [Link]

  • National Center for Biotechnology Information. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. [Link]

  • Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

Sources

Optimization

Reducing side-product formation in methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate amidation

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the amidation of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the amidation of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to minimize side-product formation and optimize reaction outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction has stalled. I'm observing low conversion with a significant amount of unreacted methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate remaining. What are the likely causes and how can I improve conversion?

A1: Low conversion in the amidation of an ester, a process known as aminolysis, is a common issue stemming from several factors. The direct reaction of an ester with an amine is often slow and reversible, requiring specific conditions to drive it to completion.[1]

Likely Causes & Recommended Actions:

  • Insufficient Thermal Energy: Aminolysis often requires elevated temperatures to overcome the activation energy barrier. The methoxy group (–OCH₃) is a poor leaving group, and sufficient heat is needed to facilitate the nucleophilic acyl substitution mechanism.[1][2]

    • Solution: Gradually increase the reaction temperature. If you are running the reaction in a solvent like toluene or xylene, bringing the mixture to reflux is a standard approach. For lower-boiling solvents, consider switching to a higher-boiling alternative like DMF or DMSO, but be mindful of their potential to facilitate other side reactions.

  • Reversibility: The alcohol byproduct (methanol in this case) can participate in a reverse reaction, especially at equilibrium.

    • Solution: Actively remove methanol from the reaction mixture. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with methanol, or by conducting the reaction in the presence of molecular sieves (3Å or 4Å) to sequester the alcohol as it forms.[3]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-poor amines are less effective nucleophiles, leading to slower reaction rates.

    • Solution: If using a less reactive amine, more forcing conditions are necessary. This includes higher temperatures, longer reaction times, or using a significant excess of the amine (2-5 equivalents) to shift the equilibrium towards the product.

  • Catalyst Inefficiency or Absence: While direct thermal amidation is possible, it is often inefficient.[4]

    • Solution: Consider the use of a catalyst. Lewis acids can activate the ester carbonyl, making it more electrophilic. Alternatively, certain catalysts can facilitate the reaction under milder, neutral conditions.[5] For large-scale applications, heterogeneous catalysts like silica-supported sulfonic acid can be effective and simplify purification.[3]

Q2: My LC-MS analysis shows a significant impurity with a mass corresponding to 5-(ethylcarbamoyl)thiophene-2-carboxylic acid. How is this hydrolysis product forming and how can I prevent it?

A2: The presence of the corresponding carboxylic acid is almost always due to hydrolysis of the methyl ester starting material. This is a critical side reaction as the resulting carboxylate anion is generally unreactive toward amines under neutral or basic conditions, effectively acting as a dead-end for the reaction.

Mechanism of Formation:

Water, acting as a competing nucleophile, attacks the electrophilic carbonyl carbon of the ester. This reaction can be catalyzed by trace amounts of acid or base.[6][7]

Prevention Strategies:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure they are from a freshly opened bottle or have been stored properly over molecular sieves.

    • Reagents: Ensure the amine reactant is dry. Liquid amines can be dried over KOH or BaO and distilled. Solid amine salts should be thoroughly dried under vacuum.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • pH Control: In aqueous ammonia solutions, hydrolysis is a known side reaction.[3] If such reagents are unavoidable, minimizing reaction time and temperature can help, though this may conflict with achieving full conversion. Using gaseous ammonia in an anhydrous solvent is a superior alternative.[3]

Q3: I've identified a byproduct consistent with the mass of N-ethylthiophene-2-carboxamide, suggesting a loss of the C2-carboxyl group. What causes this decarboxylation and how is it avoided?

A3: Decarboxylation of thiophene-2-carboxylic acid derivatives can occur under harsh conditions, particularly high temperatures in the presence of strong acids or bases.[8] While the methyl ester is more stable than the free acid, if hydrolysis occurs first (as discussed in Q2), the resulting carboxylic acid can then decarboxylate.

DOT Diagram: Main Reaction vs. Side Reactions

G cluster_main Main Pathway cluster_side Side Pathways SM Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate Product Desired Amide Product SM->Product Aminolysis (+ R-NH2) Hydrolysis Side Product: Carboxylic Acid SM->Hydrolysis Hydrolysis Amine R-NH2 Decarboxylation Side Product: Decarboxylated Thiophene Hydrolysis->Decarboxylation Decarboxylation (High Temp/Acid) Water H2O (Contaminant) Water->Hydrolysis

Caption: Reaction pathways for amidation and common side-product formation.

Mitigation Strategies:

  • Temperature Moderation: Avoid excessive heating. While heat is needed for aminolysis, find the minimum temperature required for a reasonable reaction rate. Monitor the reaction closely and stop heating once the starting material is consumed.

  • Avoid Strongly Acidic or Basic Conditions: Refluxing in strong acids like HBr is a known method for decarboxylating certain thiophenes.[8] Similarly, strong bases at high temperatures can promote this side reaction. Opt for near-neutral conditions or the use of non-nucleophilic organic bases if a base is required.

  • Prevent Hydrolysis: As this is often a two-step process (hydrolysis then decarboxylation), the most effective prevention is to rigorously exclude water from the reaction, as detailed in A2.

Frequently Asked Questions (FAQs)
Q: What are the best general-purpose amidation methods for a substrate like methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate?

A: The choice of method depends on the nucleophilicity of the incoming amine, the desired scale, and purity requirements.

MethodDescriptionAdvantagesDisadvantagesBest For
Direct Thermal Aminolysis Heating the ester directly with the amine, often in a high-boiling solvent.Simple, no coupling reagents needed, atom-economical.Requires high temperatures, often slow, may not work for unreactive amines.Simple, nucleophilic amines where thermal stability is not an issue.
Conversion to Acid Chloride Hydrolyze the ester to the carboxylic acid, convert to the acid chloride (e.g., with SOCl₂), then react with the amine.Highly reactive intermediate, drives reaction to completion, works with unreactive amines.Two extra steps, harsh reagents (SOCl₂), generates HCl byproduct which must be scavenged.Difficult-to-couple, unreactive amines.
Coupling Agent-Mediated Hydrolyze the ester to the acid, then use a coupling agent (e.g., DCC, EDCI, HATU) to form the amide with the amine.[]Mild conditions, high yields, broad scope.Stoichiometric waste from coupling agent (e.g., DCU), cost, potential for side reactions from the agent itself.[10]High-value products, sensitive substrates, peptide-like couplings.
Catalytic Amidation Reacting the ester and amine in the presence of a catalyst (e.g., borate esters, lanthanide complexes).[4][11]Mild conditions, reduced waste, high efficiency.Catalyst may be expensive or air-sensitive, may require optimization.Green chemistry approaches, large-scale synthesis where waste reduction is key.
Q: How can I set up a robust, small-scale experiment to optimize this amidation?

A: A Design of Experiments (DoE) approach is ideal, but a simpler method is to run a small array of conditions in parallel.

DOT Diagram: Troubleshooting Workflow

G Start Problem Observed in Amidation Check1 Low Conversion? Start->Check1 Check2 Hydrolysis Side Product? Check1->Check2 No Sol1 Increase Temp/Time Add Catalyst Use Excess Amine Check1->Sol1 Yes Check3 Other Impurities? Check2->Check3 No Sol2 Ensure Anhydrous Conditions Use Inert Atmosphere Check Reagent Purity Check2->Sol2 Yes Sol3 Analyze by MS/NMR Consider Coupling Agent Byproducts Optimize Stoichiometry Check3->Sol3 Yes End Reaction Optimized Check3->End No Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common amidation issues.

Recommended Protocols
Protocol A: Optimized Direct Thermal Aminolysis

This protocol is designed to maximize conversion by driving the reaction equilibrium forward.

  • Preparation: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagents: To the flask, add methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (1.0 equiv.), anhydrous toluene (approx. 0.2 M concentration), and activated 4Å molecular sieves (approx. 1 g per 10 mmol of ester).

  • Addition: Add the desired primary or secondary amine (1.5-2.0 equiv.) via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is complete when the starting ester spot/peak is no longer visible. Typical reaction times are 12-24 hours.

  • Workup: Cool the reaction to room temperature. Filter off the molecular sieves, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol B: Amidation via Carboxylic Acid with EDCI/HOBt

This protocol uses a common peptide coupling strategy for a milder, more efficient reaction, particularly with less reactive amines.

Step 1: Saponification (Ester to Carboxylic Acid)

  • Dissolve methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (1.0 equiv.) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 equiv.) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[12]

  • Acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 5-(ethylcarbamoyl)thiophene-2-carboxylic acid.

Step 2: Amide Coupling

  • Preparation: To a flame-dried, nitrogen-flushed flask, add the 5-(ethylcarbamoyl)thiophene-2-carboxylic acid (1.0 equiv.), 1-hydroxybenzotriazole (HOBt, 1.1 equiv.), and anhydrous DMF.[13]

  • Activation: Cool the solution to 0 °C in an ice bath. Add the amine (1.1 equiv.) followed by EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours under nitrogen.

  • Monitoring: Monitor for the disappearance of the carboxylic acid by LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link][2]

  • Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link][1]

  • Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Retrieved from [Link][8]

  • Milstein, D., et al. (2011, January 19). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. Retrieved from [Link][5]

  • Shi, C., et al. (2016). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link][6]

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link][15]

  • Sabila, P., et al. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link][11]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link][10]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link][12]

  • Elshaarawy, R. F. M., et al. (2010). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. Retrieved from [Link][13]

  • Open Library Publishing Platform. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link][7]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link][4]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Parameters for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Analysis

Welcome to the technical support center for the analysis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are developing and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. Here, we will address specific issues in a direct question-and-answer format, explaining the scientific principles behind our recommendations to ensure robust and reliable analytical outcomes.

Analyte at a Glance: Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte.

  • Structure: A thiophene ring with a methyl ester at position 2 and an ethylamide (ethylcarbamoyl) group at position 5.

  • Polarity: The molecule possesses both moderately polar (ester, amide) and non-polar (thiophene ring, ethyl group) characteristics, making it well-suited for reversed-phase HPLC.

  • Ionization: The amide and ester groups are generally considered neutral under typical reversed-phase pH conditions (pH 2-8). Therefore, significant shifts in retention due to pH changes are not expected, which simplifies one aspect of method development.[1][2][3] However, secondary interactions with the stationary phase are still possible.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am starting my method development. What are the recommended initial HPLC conditions?

Answer: For a compound like methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a standard reversed-phase approach is the most logical starting point. The goal is to achieve a retention factor (k) between 2 and 10, which provides a good balance between resolution and analysis time.[4]

Recommended Starting Parameters:

ParameterRecommendationRationale & Key Considerations
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a general-purpose reversed-phase column that provides good retention for moderately polar compounds. The dimensions are standard for initial method development.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)This is a common, MS-friendly mobile phase.[4] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and different selectivity.[6] The 0.1% formic acid helps to control the pH at a low level (~2.7), which can improve peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[7]
Gradient/Isocratic Start with an isocratic elution at 50:50 (A:B)An initial isocratic run helps to determine the approximate retention time. If the analyte elutes too early (k < 2) or too late (k > 10), adjust the ratio of Acetonitrile accordingly. Increasing the organic modifier (ACN) will decrease retention time.[4]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[8] 30 °C is a common starting point that is slightly above ambient temperature to mitigate fluctuations.
Detection (UV) ~280 nmThiophene derivatives typically exhibit strong UV absorbance.[9][10] A UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLThis is a standard injection volume. Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion.
Q2: My analyte peak is tailing significantly (Tailing Factor > 1.5). What are the causes and how can I fix this?

Answer: Peak tailing is one of the most common issues in HPLC and can compromise accurate integration and resolution.[11] For a neutral compound containing a basic amide group, the primary cause is often secondary interactions with the stationary phase.

Primary Cause: Interaction with residual silanol groups (Si-OH) on the silica surface of the C18 column. Even though the analyte is neutral, the lone pair of electrons on the amide's nitrogen can interact with acidic silanol sites, causing a portion of the analyte molecules to be retained longer, resulting in a tail.[7][12]

Troubleshooting Workflow:

Below is a decision tree to guide you through troubleshooting peak tailing.

G start Peak Tailing Observed (Tf > 1.5) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination / Age? start->cause3 sol1a Lower Mobile Phase pH (e.g., add 0.1% TFA or H3PO4 to pH < 3) cause1->sol1a Suppresses silanol ionization sol1b Use a Modern, End-Capped Column (e.g., base-deactivated silica) cause1->sol1b Fewer active sites sol2 Reduce Sample Concentration (Inject a 1:10 dilution) cause2->sol2 Check for peak shape improvement sol3 Flush Column or Replace (Use a strong solvent like 100% ACN) cause3->sol3 Remove strongly bound impurities

Caption: A troubleshooting decision tree for peak tailing.

Step-by-Step Protocol to Address Peak Tailing:

  • Confirm the Cause: First, inject a much lower concentration of your sample (e.g., a 1:10 dilution). If the peak shape improves significantly, you may be experiencing mass overload.[7] If the tailing persists, it is likely a chemical interaction issue.

  • Mobile Phase pH Adjustment: The easiest variable to change is the mobile phase pH. While your analyte is neutral, lowering the pH ensures that the acidic silanol groups on the stationary phase are fully protonated (Si-OH instead of SiO-), which minimizes their ability to interact with your analyte.[7]

    • Action: Prepare a mobile phase with a stronger acid, such as 0.1% Trifluoroacetic Acid (TFA), which will bring the pH closer to 2.

  • Use a Modern, High-Purity Column: If pH adjustment is not sufficient, the column itself may be the issue. Older "Type A" silica columns have a higher concentration of acidic silanol groups.

    • Action: Switch to a modern, high-purity, base-deactivated, or "end-capped" C18 column.[12] These columns have been chemically treated to cover most of the residual silanols, leading to much better peak shapes for compounds with basic functional groups.[7]

  • Column Cleaning and Replacement: A contaminated guard column or analytical column can also cause peak tailing.[13][14]

    • Action: First, remove the guard column (if used) and re-run the analysis. If the peak shape improves, replace the guard column.[14] If not, flush the analytical column with a strong solvent (like 100% Acetonitrile or isopropanol, ensuring it's compatible with your column) before considering a full column replacement.[7][12]

Q3: The resolution between my analyte and a closely eluting impurity is poor. How can I improve the separation?

Answer: Improving resolution requires changing the selectivity of the chromatographic system. Selectivity (α) is the ability of the system to distinguish between two different analytes. The most powerful tools for manipulating selectivity are the composition and properties of the mobile phase.[15][16]

Strategies to Improve Resolution:

StrategyActionExpected Outcome & Scientific Rationale
1. Optimize Organic Modifier % Decrease the percentage of Acetonitrile (e.g., from 50% to 45%).This is the simplest first step.[16] Reducing the solvent strength increases the retention time for both peaks, which often provides more time for them to separate, thereby increasing resolution. A 10% decrease in organic modifier can increase retention by 2-3 fold.[4]
2. Change the Organic Modifier Replace Acetonitrile with Methanol.Acetonitrile and Methanol have different solvent properties that alter interactions with the analyte and stationary phase.[4] This can change the elution order or significantly increase the separation between the two peaks, providing a powerful change in selectivity. You may need to adjust the percentage to achieve similar retention times.
3. Adjust Temperature Increase or decrease the column temperature by 5-10 °C.Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can subtly alter selectivity.[8][15] Sometimes a small change in temperature is enough to resolve two closely eluting peaks.
4. Modify Mobile Phase pH (with caution) Adjust the pH of the aqueous phase (e.g., from pH 2.7 to pH 4.0 or pH 7.0 using a phosphate buffer).While your target analyte is neutral, the impurity might be acidic or basic. Changing the pH could ionize the impurity, causing a dramatic shift in its retention time while your analyte's retention remains relatively stable.[16] Caution: Ensure the pH is within the stable range for your column (typically pH 2-8 for standard silica columns).[17]
Q4: My retention times are drifting to shorter/longer times over a sequence of injections. What is causing this instability?

Answer: Retention time drift is a common problem that indicates the system conditions are not stable.[8] The cause can usually be traced to the mobile phase, the column, or the pump.

Systematic Checklist for Troubleshooting Retention Time Drift:

  • Column Equilibration: Is the column fully equilibrated?[18]

    • Problem: Insufficient equilibration before the first injection is a primary cause of drift, especially at the beginning of a run.

    • Solution: Ensure the column is flushed with the initial mobile phase for at least 10-20 column volumes before the first injection.[18][19] For a 150 x 4.6 mm column, this is approximately 15-30 minutes at 1.0 mL/min.

  • Mobile Phase Composition: Is the mobile phase changing over time?

    • Problem: Selective evaporation of the more volatile organic solvent (Acetonitrile) from an inadequately sealed reservoir will increase the aqueous content, leading to longer retention times.[20][21]

    • Solution: Keep mobile phase bottles tightly covered. Prepare fresh mobile phase daily to avoid changes in composition or pH due to absorption of atmospheric CO2.[21]

  • Temperature Fluctuation: Is the column temperature stable?

    • Problem: Fluctuations in ambient lab temperature can cause retention time drift if a column oven is not used. A 1°C change can alter retention times by 1-2%.[8]

    • Solution: Always use a thermostatically controlled column compartment and allow it to stabilize before starting the analysis.

  • Pump Performance and Leaks: Is the flow rate consistent?

    • Problem: Worn pump seals, faulty check valves, or air bubbles in the pump can lead to an inconsistent flow rate.[8] A small, often invisible leak between the pump and the injector can also cause a gradual decrease in flow rate, leading to longer retention times.[20]

    • Solution: Regularly maintain the HPLC pump. Purge the pump to remove air bubbles. Carefully inspect all fittings for signs of leaks, such as salt deposits if using a buffered mobile phase.[8][20]

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach. Available at: [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. PubMed. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Off to a Fresh Start: HPLC Column Care. Agilent. Available at: [Link]

  • HPLC Column Maintenance & Care Best Practices. Phenomenex. Available at: [Link]

  • Tips on equilibration and storage of flash cartridges and prep HPLC columns. Buchi.com. Available at: [Link]

  • Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. ResearchGate. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.. Available at: [Link]

  • Equilibrating HPLC Column Suggestions to Protect the Columns - Tips & Suggestions. MicroSolv Technology Corporation. Available at: [Link]

  • Tips for the equilibration of HPLC columns. Analytics-Shop. Available at: [Link]

  • Effect of mobile phase pH on basic, acidic and neutral compounds. ResearchGate. Available at: [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur?. Welch Materials. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS ANALYSIS OF NORFLOXACIN AND A THIOPHENE DERIVATIVE. Doity. Available at: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • 5751-81-5(Ethyl 5-methylthiophene-2-carboxylate). Kuujia.com. Available at: [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC. Available at: [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing methyl 5-(ethylcarbamoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when functionalizing methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate .

This molecule presents a unique synthetic challenge: the 2,5-disubstitution pattern features two strong electron-withdrawing groups (a methyl ester and an ethyl amide). This configuration not only severely deactivates the thiophene π-system but also creates localized steric shielding at the C3 and C4 positions, as well as at the C2 carbonyl carbon.

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to overcome these barriers.

Frequently Asked Questions (FAQs)

Q1: Why is the nucleophilic acyl substitution (e.g., saponification) of the C2 methyl ester so sluggish compared to standard aliphatic esters?

Causality: The thiophene sulfur atom donates electron density into the ester carbonyl via resonance, significantly reducing the electrophilicity of the carbonyl carbon. Furthermore, the rigid, planar geometry of the thiophene ring forces the incoming nucleophile to navigate the steric bulk of the C3 proton and the extended π-cloud. Solution: Utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water system. Unlike sodium or potassium, the lithium cation acts as a mild Lewis acid. It coordinates simultaneously to the thiophene sulfur and the carbonyl oxygen, disrupting the resonance stabilization. This increases the carbonyl's electrophilicity and lowers the activation energy for nucleophilic attack[1].

Q2: I am trying to perform an Electrophilic Aromatic Substitution (EAS) at the C3/C4 position, but I am recovering 100% starting material. What is going wrong?

Causality: Direct EAS on this substrate is kinetically unfavorable. Both the C2 ester and C5 amide are strongly electron-withdrawing, which severely depletes the electron density of the thiophene ring. Additionally, the bulky ethylcarbamoyl group at C5 sterically shields the C4 position, while the methyl ester shields C3[2]. Solution: Direct Friedel-Crafts or standard halogenation is not synthetically viable here. Instead, employ Transition-Metal-Catalyzed C-H Activation using directed ortho-metalation (DoM). The C5 amide can act as a weak directing group if treated with a strong, non-nucleophilic base (e.g., TMPMgCl·LiCl) to selectively deprotonate the C4 position prior to electrophile trapping[2].

Q3: Can I perform a direct Nucleophilic Aromatic Substitution (SNAr) on the C3 position if I first install a halogen leaving group?

Causality: Yes, but the pathway is highly dependent on the solvent and the nucleophile. While the C2 ester and C5 amide provide the necessary electron-withdrawing activation to stabilize the intermediate Meisenheimer complex, steric hindrance at the C3 position slows down the initial nucleophilic attack. Furthermore, computational studies show that the release of the leaving group requires overcoming a high energy barrier for proton transfer[3]. Solution: Use a highly nucleophilic secondary amine (like pyrrolidine) and conduct the reaction in a polar protic solvent (like methanol). The solvent molecules actively catalyze the proton transfer step from the newly formed ammonium intermediate to the leaving group, significantly lowering the activation energy[3].

Q4: When attempting Palladium-catalyzed cross-couplings on the C3-halogenated derivative, my catalyst dies and yields are <10%. How do I bypass this steric clash?

Causality: The ortho-steric hindrance from the C2 methyl ester severely retards the oxidative addition and transmetalation steps of the Pd-catalytic cycle. The bulky phosphine ligands typically required to stabilize the Palladium catalyst physically clash with the C2 ester and C5 amide. Solution: Switch to Copper(I) thiophene-2-carboxylate (CuTC) mediated coupling. CuTC acts as a highly soluble, non-basic catalyst. The thiophene-2-carboxylate ligand on the copper center facilitates intramolecular ligand transfer and stabilizes the transition state without the massive steric footprint of Buchwald-type phosphine ligands[4].

Mechanistic Workflows & Visualizations

G N1 Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate N2 Identify Reaction Barrier N1->N2 N3 Nucleophilic Acyl Substitution (C2 Ester) N2->N3 N4 Ring Functionalization (C3/C4 Positions) N2->N4 N5 Resonance & Steric Shielding Solution: LiOH in THF/H2O N3->N5 N6 EWG Deactivation & Steric Clash Solution: CuTC Catalysis N4->N6

Workflow for resolving steric hindrance in thiophene-2-carboxylate substitutions.

G S1 Halogenated Thiophene S2 CuTC Catalyst Coordination S1->S2 S3 Oxidative Addition S2->S3 S4 Transmetalation (Steric Bypass) S3->S4 S5 Reductive Elimination S4->S5 S6 Substituted Product S5->S6

Mechanism of CuTC-catalyzed cross-coupling bypassing ortho-steric hindrance.

Quantitative Data & Reagent Selection

Table 1: Comparison of Hydrolysis Conditions for Thiophene-2-carboxylates
Reagent SystemTemp (°C)Time (h)Yield (%)Mechanistic Advantage / Limitation
NaOH / MeOH6048< 20Poor coordination; high steric clash at Re/Si faces.
LiOH / THF:H₂O 25 72 > 95 Li⁺ Lewis acid coordination to sulfur/carbonyl.
KOSiMe₃ / THF251285Anhydrous, highly nucleophilic; prone to side reactions.
Table 2: Catalyst Efficacy for Sterically Hindered Thiophene Cross-Couplings
Catalyst / LigandCoupling TypeSteric ToleranceYield (%)Primary Limitation
Pd(PPh₃)₄Suzuki / StilleLow< 10Severe ligand clash with C2/C5 groups.
Pd₂(dba)₃ / XPhosBuchwald-HartwigModerate45 - 60Slow transmetalation due to ortho-bulk.
CuTC Ullmann / Stille High 75 - 85 Requires stoichiometric copper in some cases.

Self-Validating Experimental Protocols

Protocol A: Optimized Saponification of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate[1]

This protocol utilizes lithium coordination to overcome resonance-induced deactivation of the ester.

  • Preparation: In an oven-dried round-bottom flask, dissolve 0.555 g (2.60 mmol) of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate in 5 mL of anhydrous THF.

  • Base Addition: Prepare a solution of 0.124 g (5.18 mmol, 2.0 eq) of LiOH in 5 mL of deionized water. Add this dropwise to the THF solution at 0 °C to prevent uncontrolled exotherms.

  • Reaction: Warm the biphasic mixture to room temperature (25 °C) and stir vigorously for 72 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (Rf = 0.65) must completely disappear, replaced by a baseline spot (Rf = 0.0) corresponding to the highly polar lithium carboxylate salt.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous residue with 10 mL of water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous layer with concentrated HCl until pH = 1 is reached.

    • Self-Validation Checkpoint: A white precipitate of the free carboxylic acid will immediately crash out of the solution upon reaching the correct pH.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 5 mL), and dry under high vacuum to afford the pure product.

Protocol B: CuTC-Mediated Cross-Coupling of Sterically Hindered Thiophenes[4]

This protocol bypasses the steric limitations of bulky palladium-phosphine complexes.

  • Preparation: In a glovebox, charge a Schlenk tube with the C3-halogenated thiophene derivative (1.0 mmol), the coupling partner (e.g., aryl stannane or thiol, 1.2 mmol), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed N-methyl-2-pyrrolidone (NMP). Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture at -20 °C, gradually warming to room temperature depending on substrate reactivity.

    • Causality Note: CuTC acts as both the catalyst and the stoichiometric mediator. The planar thiophene-2-carboxylate ligand transfers smoothly without clashing with the C2 ester.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble copper salts.

    • Self-Validation Checkpoint: The filtrate should be clear and free of green/blue copper residues, indicating successful removal of the metal byproduct.

  • Purification: Wash the organic layer with 1M aqueous LiCl (3 x 10 mL) to remove the NMP solvent, dry over Na₂SO₄, and purify via flash chromatography.

References

  • WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators Source: Google Patents URL
  • Overcoming challenges in the acylation of the thiophene 3-position Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

This analysis is designed for researchers and professionals in drug development and materials science who rely on NMR for unambiguous structural verification and purity assessment of novel thiophene derivatives. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This analysis is designed for researchers and professionals in drug development and materials science who rely on NMR for unambiguous structural verification and purity assessment of novel thiophene derivatives. We will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and provide the scientific reasoning behind each spectral assignment.

Molecular Structure and Predicted NMR Signatures

The structure of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate contains several key fragments that will give rise to distinct NMR signals:

  • A 2,5-disubstituted thiophene ring: This aromatic heterocycle is the core of the molecule. The two protons on the ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their chemical shifts are highly sensitive to the electronic nature of the substituents at positions 2 and 5.

  • A methyl ester group (-COOCH₃): This will produce a characteristic singlet in the ¹H NMR spectrum and distinct signals for the carbonyl and methoxy carbons in the ¹³C NMR spectrum.

  • An N-ethyl amide group (-CONHCH₂CH₃): This side chain will show signals for the amide proton (N-H), a methylene group (-CH₂-), and a methyl group (-CH₃). In the ¹H spectrum, the methylene protons will be coupled to both the amide proton and the terminal methyl protons, potentially leading to a complex multiplet, though often appearing as a quartet coupled to the methyl triplet.

By comparing the target molecule to methyl thiophene-2-carboxylate, we can predict the influence of the C-5 ethylcarbamoyl group. Amide groups are strongly electron-withdrawing and will deshield the adjacent thiophene protons and carbons, causing a downfield shift in their NMR signals.

Experimental Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized protocol is essential. The following procedure describes the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[1][2][3][4]

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR)[5].
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers good solubility for many organic compounds and has well-known residual solvent peaks.
  • To ensure homogeneity and remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube[1][5].
  • Cap the NMR tube securely and label it clearly.

2. Instrument Setup and Data Acquisition:

  • The spectra should be recorded on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
  • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape[2].
  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8 to 16 scans are sufficient for a high signal-to-noise ratio.
  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically necessary to achieve adequate signal-to-noise in a reasonable time[5].

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  • Phase correct the spectra manually or automatically.
  • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to δ 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to δ 77.16 ppm.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Below is a workflow diagram illustrating this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Equilibrate filter->load lock Lock & Shim load->lock acq_h1 Acquire 1H Spectrum lock->acq_h1 acq_c13 Acquire 13C Spectrum acq_h1->acq_c13 ft Fourier Transform acq_c13->ft phase Phase Correction ft->phase calibrate Calibrate & Reference phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Results: A Comparative Spectral Analysis

The following tables present the experimental NMR data for our reference compound, methyl thiophene-2-carboxylate, and the predicted data for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Compound Signal δ (ppm) (Predicted) δ (ppm) (Experimental) Multiplicity J (Hz) Assignment
Methyl thiophene-2-carboxylate H-57.82dd3.9, 1.2Thiophene Ring
H-37.55dd5.0, 1.2Thiophene Ring
H-47.11dd5.0, 3.9Thiophene Ring
-OCH₃3.89s-Methyl Ester
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate H-37.75 - 7.85d~4.0Thiophene Ring
H-47.25 - 7.35d~4.0Thiophene Ring
-NH-6.5 - 7.0br s-Amide
-OCH₃3.90 - 3.95s-Methyl Ester
-CH₂-3.40 - 3.50q~7.2Ethyl Group
-CH₃1.20 - 1.30t~7.2Ethyl Group

Experimental data for methyl thiophene-2-carboxylate sourced from multiple references.[6][7]

¹³C NMR Spectral Data (100 MHz, CDCl₃)
Compound Signal δ (ppm) (Predicted) δ (ppm) (Experimental) Assignment
Methyl thiophene-2-carboxylate C=O (Ester)162.5Carbonyl
C-5134.1Thiophene Ring
C-3133.5Thiophene Ring
C-2132.3Thiophene Ring
C-4127.8Thiophene Ring
-OCH₃52.2Methyl Ester
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate C=O (Ester)162.0 - 163.0Carbonyl
C=O (Amide)160.0 - 161.0Carbonyl
C-5145.0 - 148.0Thiophene Ring
C-2138.0 - 141.0Thiophene Ring
C-3135.0 - 137.0Thiophene Ring
C-4125.0 - 127.0Thiophene Ring
-OCH₃52.0 - 53.0Methyl Ester
-CH₂-35.0 - 37.0Ethyl Group
-CH₃14.5 - 15.5Ethyl Group

Experimental data for methyl thiophene-2-carboxylate sourced from established spectral databases and literature.[8][9]

Discussion and Spectral Interpretation

The predicted shifts for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate are based on the established electronic effects of its substituents on the thiophene core.

G cluster_0 Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate A Strongly electron-withdrawing (-M, -I effect) B Strongly electron-withdrawing (-M, -I effect) C Deshielded by both groups, expected furthest downfield (H-3) D Deshielded by C-5 amide, but less than H-3 (H-4) mol

Caption: Electronic effects influencing proton chemical shifts on the thiophene ring.

¹H NMR Interpretation:

  • Thiophene Protons (H-3, H-4): In the reference compound, methyl thiophene-2-carboxylate, the thiophene protons appear between 7.11 and 7.82 ppm.[6] The introduction of the electron-withdrawing ethylcarbamoyl group at C-5 is predicted to deshield both remaining ring protons, H-3 and H-4, shifting them downfield. H-3 is adjacent to the ester and influenced by the amide group through the ring system, likely making it the most downfield of the two (predicted δ 7.75-7.85). H-4 is adjacent to the amide and will also be shifted downfield (predicted δ 7.25-7.35). They will appear as two doublets, each with a coupling constant (³JHH) of approximately 4.0 Hz, which is characteristic for coupling between protons at the C-3 and C-4 positions of a thiophene ring.[10]

  • Amide and Ethyl Protons: The amide proton (-NH-) signal is expected to be a broad singlet in the region of δ 6.5-7.0 ppm; its exact position can be concentration and solvent dependent. The methylene protons (-CH₂-) are predicted to be a quartet around δ 3.40-3.50 ppm, due to coupling with the three protons of the adjacent methyl group. The terminal methyl group (-CH₃) will appear as a triplet around δ 1.20-1.30 ppm.

  • Methyl Ester Protons: The methyl ester singlet (-OCH₃) is expected to be largely unaffected by the C-5 substituent and should appear around δ 3.90-3.95 ppm, very similar to its position in the reference compound.

¹³C NMR Interpretation:

  • Thiophene Carbons: The influence of the substituents is more pronounced in the ¹³C spectrum. The C-2 and C-5 carbons, being directly attached to the electron-withdrawing groups, will be the most deshielded (downfield). Compared to the reference compound, C-5 is predicted to shift significantly downfield (from ~134 ppm to ~145-148 ppm) due to the attached amide. Similarly, C-2 will also be shifted downfield. The chemical shifts of ring carbons in substituted methyl thiophenecarboxylates correlate well with those of the parent substituted thiophenes.[11]

  • Carbonyl and Side-Chain Carbons: Two distinct carbonyl signals are expected: one for the ester (~162-163 ppm) and one for the amide (~160-161 ppm). The ethyl group carbons will appear in the aliphatic region of the spectrum, with the -CH₂- carbon around δ 35-37 ppm and the -CH₃ carbon around δ 14.5-15.5 ppm, consistent with typical values for N-ethyl groups.[12]

Conclusion

This guide demonstrates how a detailed and predictive NMR analysis can be constructed for a novel compound by leveraging foundational NMR principles and comparative data from structurally similar molecules. The addition of an ethylcarbamoyl group at the C-5 position of methyl thiophene-2-carboxylate is predicted to induce significant downfield shifts in the signals for the thiophene ring protons (H-3, H-4) and carbons (especially C-5 and C-2), while also introducing the characteristic signals of the N-ethyl amide side chain. The provided experimental protocol outlines a robust method for obtaining high-quality data to verify these predictions, ensuring the confident structural elucidation of this and other related thiophene derivatives.

References

  • ¹H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). Retrieved from [Link]

  • Satonaka, H., Abe, K., & Hirota, M. (2006). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • University of Ottawa. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from [Link]

  • The Hong Kong University of Science and Technology. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl thenoate. PubChem Compound Database. Retrieved from [Link]

  • Sivasankar, P. N., et al. (1986). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences (Chem. Sci.), 97(1), 33-39. Retrieved from [Link]

  • Yan, Y., et al. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chen, C., et al. (n.d.). Supporting Information for "Palladium-Catalyzed C-H/C-H Cross-Coupling of Thiophenes and Benzene Derivatives". Retrieved from [Link]

  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Supplementary Information for "Thiophene-Based Donor-Acceptor Copolymers". (n.d.). Retrieved from [Link]

  • Supporting Information for "Synthesis and Properties of Novel Thiophene-Based Copolymers". (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate using FTIR Spectroscopy

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research and quality control. For novel compounds like methy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research and quality control. For novel compounds like methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a multi-faceted analytical approach is imperative. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a rapid and effective tool for functional group identification and compares its utility against other principal structural elucidation techniques.

The Role of FTIR in Structural Validation

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is a unique "fingerprint" of its functional groups.[2] For a molecule such as methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, FTIR serves as an excellent first-pass analytical method to confirm the presence of key structural motifs, verifying the success of a synthesis and flagging potential impurities.

Deconstructing the Target Molecule: Expected Vibrational Fingerprints

The structure of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate contains several distinct functional groups, each with characteristic absorption frequencies. A meticulous analysis of its FTIR spectrum allows for a systematic validation of its synthesis.

  • Secondary Amide Group (-CONH-):

    • N-H Stretch: A single, sharp peak is expected in the region of 3370-3170 cm⁻¹ for the N-H bond stretch. In solid-state samples, hydrogen bonding can cause this peak to broaden and shift to the lower end of this range, around 3330-3060 cm⁻¹.[3][4]

    • Amide I Band (C=O Stretch): This is typically a very strong and prominent peak between 1680 and 1630 cm⁻¹.[4] Its position can be influenced by conjugation and hydrogen bonding.

    • Amide II Band (N-H Bend): A characteristic feature of secondary amides, this peak arises from a combination of N-H in-plane bending and C-N stretching. It appears as a strong band in the 1570-1515 cm⁻¹ range.[3][4] The presence of both Amide I and II bands is a strong indicator of a secondary amide linkage.[4]

  • Ester Group (-COOCH₃):

    • C=O Stretch: The ester carbonyl stretch is another strong absorption, typically found at a higher frequency than the amide carbonyl, in the range of 1750-1735 cm⁻¹. The conjugation with the thiophene ring is expected to shift this peak to a slightly lower wavenumber, likely around 1720-1740 cm⁻¹.

    • C-O Stretch: Two distinct C-O stretching bands are expected, an asymmetric stretch (C-O-C) and a symmetric one. These typically appear in the 1300-1000 cm⁻¹ region.

  • 2,5-Disubstituted Thiophene Ring:

    • Aromatic C-H Stretch: A weak to medium band is anticipated above 3000 cm⁻¹, typically around 3120-3050 cm⁻¹, which is characteristic of C-H bonds on an aromatic ring.[5]

    • C=C Ring Stretch: The aromatic ring stretching vibrations for thiophene derivatives typically appear as a series of bands in the 1550-1350 cm⁻¹ region.[6][7] These may sometimes overlap with other peaks, such as the Amide II band.

    • C-S Stretch: The C-S stretching vibration within the thiophene ring can be weak and is often found in the 900-650 cm⁻¹ range.[5][6]

    • C-H Out-of-Plane Bending: The substitution pattern on the ring influences the C-H out-of-plane bending modes, which can provide structural confirmation. For 2,5-disubstituted thiophenes, these bands are often observed in the 900-800 cm⁻¹ region.[5]

  • Aliphatic Groups (-CH₂CH₃ & -OCH₃):

    • C-H Stretch: The stretching vibrations of the methyl and ethyl groups will appear in the 2980-2850 cm⁻¹ region.[8]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR)-FTIR spectrometer, a common and convenient method.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the dry, solid methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum. Perform a baseline correction if necessary.

  • Peak Analysis: Identify and label the major absorption peaks. Compare the observed wavenumbers with the expected values for each functional group to validate the structure.

A Comparative Analysis: FTIR in the Broader Analytical Context

While FTIR is an invaluable tool for identifying functional groups, it does not provide a complete picture of the molecular structure, such as the precise connectivity of atoms or stereochemistry.[1][2] For unambiguous structural elucidation, a combination of techniques is essential.[9][10]

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Identification of functional groups (e.g., C=O, N-H, C-S).[11]Fast, non-destructive, low cost, requires minimal sample preparation.Provides no information on molecular weight or atom connectivity. Spectra can be complex.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, atom connectivity, and stereochemistry.[1]Provides the most comprehensive structural detail.Slower, more expensive, requires sample to be dissolved in deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which give clues to the structure.[10]High sensitivity, provides exact molecular formula (with HRMS).Isomer differentiation can be difficult; provides limited connectivity information on its own.
X-Ray Crystallography Absolute 3D atomic arrangement in a single crystal.[12]Provides the definitive, unambiguous structure.Requires a suitable single crystal, which can be difficult to grow.

This comparison highlights that these techniques are not mutually exclusive but are, in fact, highly complementary.[13] FTIR provides a rapid confirmation of the key chemical bonds, NMR pieces together the atomic puzzle, and MS confirms the overall mass and elemental composition.

Integrated Workflow for Structural Validation

A robust workflow ensures that all aspects of the molecule's structure are confirmed. FTIR serves as a critical initial checkpoint.

Sources

Validation

LC-MS/MS Fragmentation Analysis and Platform Comparison for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Executive Summary Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (Exact Mass: 213.046 Da) is a dual-functionalized heterocyclic scaffold featuring both a methyl ester and an ethyl amide group. Thiophene derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (Exact Mass: 213.046 Da) is a dual-functionalized heterocyclic scaffold featuring both a methyl ester and an ethyl amide group. Thiophene derivatives are highly prevalent in medicinal chemistry and drug discovery. However, characterizing their pharmacokinetic (PK) profiles and identifying their metabolites requires robust mass spectrometry workflows.

This guide provides an objective comparison of analytical platforms—High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ)—for the analysis of this compound. Furthermore, it details a self-validating experimental protocol and maps the exact electrospray ionization (ESI+) collision-induced dissociation (CID) fragmentation logic to empower researchers in structural elucidation and assay development.

Analytical Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)

Selecting the correct mass spectrometry platform depends entirely on the phase of drug development. While Atmospheric Pressure Chemical Ionization (APCI) is occasionally used for non-polar thiophenes, Electrospray Ionization (ESI) is the superior choice for this molecule. The highly polar amide and ester groups protonate efficiently in the liquid phase, making ESI significantly more sensitive.

Below is an objective performance comparison between HRMS (e.g., Q-TOF or Orbitrap) and QqQ platforms for analyzing methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Table 1: Platform Performance Comparison for Thiophene Derivatives

Performance MetricHigh-Resolution MS (Q-TOF/Orbitrap)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, novel metabolite IDHigh-throughput PK quantification
Mass Accuracy < 2 ppmNominal mass (± 0.5 Da)
Sensitivity Limit Picogram (pg) rangeFemtogram (fg) range
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Target Compound Utility Resolving isobaric interferences of fragmentsMRM transition 214.1 → 169.0 for robust assays

Mechanistic Fragmentation Profiling (ESI+)

The fragmentation of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is dictated by the competition between its two functional groups for protonation during ESI. Because the amide nitrogen and the ester carbonyl oxygen possess different gas-phase basicities, two parallel fragmentation pathways emerge.

  • Pathway A (Amide Cleavage): According to authoritative research on the [1], ESI-MS/MS heavily favors N–CO bond cleavage. This heterolytic cleavage expels a neutral amine and generates a highly stable aryl acylium cation. For our target compound, protonation at the amide moiety leads to the loss of neutral ethylamine (45.058 Da), yielding the primary acylium fragment at m/z 168.995 .

  • Pathway B (Ester Cleavage): Conversely, protonation at the ester group drives the elimination of neutral methanol (32.026 Da). This is a standard even-electron CID mechanism [2], producing a secondary acylium ion at m/z 182.027 .

Both primary fragments subsequently lose carbon monoxide (CO, 27.995 Da) at higher collision energies to form highly stable thiophenyl cations.

Fragmentation M [M+H]+ m/z 214.053 F1 Loss of Methanol m/z 182.027 M->F1 -32.026 Da (Ester Cleavage) F2 Loss of Ethylamine m/z 168.995 M->F2 -45.058 Da (Amide Cleavage) F1_sub Loss of CO m/z 154.032 F1->F1_sub -27.995 Da F2_sub Loss of CO m/z 141.001 F2->F2_sub -27.995 Da

ESI+ CID fragmentation pathways for the target thiophene derivative.

Table 2: Accurate Mass Fragment Assignments (ESI+)

Parent Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral Loss AssignmentFragment Structure
214.053182.02732.026Methanol (CH₃OH)Ester-cleaved acylium
214.053168.99545.058Ethylamine (NH₂CH₂CH₃)Amide-cleaved acylium
182.027154.03227.995Carbon Monoxide (CO)Thiophenyl cation
168.995141.00127.995Carbon Monoxide (CO)Thiophenyl cation

Self-Validating Experimental Protocol

To ensure the highest level of trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system.

Step 1: System Suitability and Carryover Validation Before any sample analysis, the system must prove it is free of contamination. Inject a double-blank (50:50 ACN:H₂O) followed by a Lower Limit of Quantification (LLOQ) standard.

  • Causality: The protocol is only validated to proceed if the blank exhibits <1% of the LLOQ signal at the target retention time. This strict threshold definitively rules out column carryover, which is a common artifact when analyzing hydrophobic thiophenes.

Step 2: Sample Preparation Prepare the analyte at 100 ng/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor, driving the solution-phase equilibrium toward the [M+H]⁺ state. This significantly enhances ESI+ ionization efficiency for the weakly basic amide group.

Step 3: UHPLC Separation

  • Column: C18 (1.7 µm, 2.1 x 50 mm) to ensure sharp peak shapes.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Ramp: 10 eV to 40 eV.

  • Causality: A CE ramp is utilized rather than a static voltage to simultaneously capture the low-energy primary losses (methanol/ethylamine) and the high-energy secondary losses (carbon monoxide) in a single acquisition window.

Workflow A Sample Prep 0.1% FA in ACN/H2O B UHPLC Separation C18 Gradient A->B C ESI+ Ionization Protonation B->C D HRMS (Q-TOF) Elucidation C->D Pathway 1 E QqQ (MRM) Quantification C->E Pathway 2

LC-MS/MS analytical workflow comparing HRMS and QqQ platforms.

References

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source: RSC Advances. URL: [Link]

  • Title: Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Source: LCGC International. URL: [Link]

Sources

Comparative

Comparative Guide: Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate vs. Alternative Thiophene-2-Carboxylate Derivatives

Executive Summary & Rationale The thiophene ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings to improve solubility, alter metabolic liabilities, and optimize rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The thiophene ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for phenyl rings to improve solubility, alter metabolic liabilities, and optimize receptor binding. Among its derivatives, Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS: 1448248-72-3) stands out as a highly versatile bifunctional building block.

Unlike the base scaffold (methyl thiophene-2-carboxylate), the addition of an ethylcarbamoyl group at the C5 position introduces a critical hydrogen-bond donor/acceptor pair. This structural modification is pivotal in the synthesis of complex active pharmaceutical ingredients (APIs), including sirtuin modulators[1], potent P2Y14 receptor antagonists for inflammatory bowel disease [2], and novel antimicrobial agents targeting drug-resistant Gram-negative bacteria [3].

This guide objectively compares the physicochemical properties, structural logic, and experimental utility of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate against its free acid and unsubstituted analogs.

Physicochemical & Structural Comparison

To understand the utility of these derivatives, we must evaluate their physicochemical profiles. The table below summarizes the quantitative data driving compound selection in early-stage drug discovery.

CompoundMolecular Weight ( g/mol )Est. LogPH-Bond DonorsH-Bond AcceptorsPrimary Utility in Drug Discovery
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate 213.25~1.514Lipophilic intermediate; prodrug scaffold.
Methyl thiophene-2-carboxylate 142.17~1.802Base building block; fragment-based screening.
5-(Ethylcarbamoyl)thiophene-2-carboxylic acid 199.23~0.824Active API moiety; direct receptor binding.
4-Amide-thiophene-2-carboxylic acids Variable1.2 - 2.51 - 24 - 5Highly potent P2Y14 receptor antagonists.

Causality Insight: The methyl ester in Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate increases the compound's lipophilicity (LogP ~1.5) compared to its free acid counterpart (LogP ~0.8). This makes the ester an ideal intermediate for organic synthesis (due to higher solubility in aprotic solvents) and a potential prodrug that can passively cross cell membranes before being cleaved by intracellular carboxylesterases.

Mechanistic Context: Target Binding & Metabolic Logic

The dual functionalization of the thiophene ring dictates its biological performance. The C2-carboxylate (or ester) typically anchors the molecule in polar receptor pockets, while the C5-ethylcarbamoyl group extends into adjacent sub-pockets, engaging in crucial hydrogen bonding.

Diagram 1: Structural logic of functionalized thiophene-2-carboxylates in target binding.

Experimental Workflows

Protocol 1: Chemoselective Saponification to the Free Acid

A frequent requirement in drug development is the conversion of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate to its active free acid form, 5-(ethylcarbamoyl)thiophene-2-carboxylic acid, without cleaving the sensitive C5-amide bond [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (2.60 mmol) in 5 mL of Tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a solution of Lithium Hydroxide (LiOH) (5.18 mmol, 2 eq) dissolved in 5 mL of deionized water.

  • Reaction: Stir the biphasic mixture continuously at room temperature (20-25°C) for 72 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove the THF, leaving the aqueous layer.

  • Acidification: Dissolve the residue in additional water if necessary, and carefully acidify with concentrated HCl dropwise until the pH reaches 1.0.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure free acid.

Causality & Self-Validation: Why use LiOH in a THF/Water mix? THF is required to solubilize the lipophilic methyl ester, while water dissolves the LiOH. LiOH is explicitly chosen over harsher bases (like NaOH or KOH) because it provides mild, chemoselective saponification. It efficiently hydrolyzes the C2-methyl ester but is not aggressive enough to cleave the C5-ethylcarbamoyl amide bond at room temperature. The protocol is self-validating: if the pH 1 acidification yields a precipitate, the ester has been successfully converted to the water-insoluble free acid.

Diagram 2: Experimental workflow for the chemoselective saponification of the thiophene ester.

Protocol 2: Liver Microsomal Stability Assay

To evaluate the metabolic stability of the ester vs. the amide derivatives, an in vitro liver microsomal assay is critical [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation: Incubate 1 µM of the test compound (e.g., Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate) with human liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Causality & Self-Validation: Why test microsomal stability? Esters are notoriously susceptible to rapid hydrolysis by hepatic carboxylesterases. By tracking the disappearance of the parent mass and the appearance of the free acid mass via LC-MS/MS, researchers can validate whether the compound acts as a rapid-release prodrug or if structural modification (like switching the ester to an amide) is required to improve oral bioavailability.

Conclusion

While the base methyl thiophene-2-carboxylate provides a rigid, aromatic framework, the functionalization seen in Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate elevates the scaffold's utility. The ethylcarbamoyl group provides essential hydrogen-bonding capabilities that drastically improve target affinity in complex biological systems (such as P2Y14 receptors and sirtuin enzymes). Furthermore, the differential reactivity between the ester and amide groups allows chemists to perform highly chemoselective modifications, making it an indispensable tool in modern drug discovery.

References

  • Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators.
  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry (ACS Publications, 2024).[Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology (2024).[Link]

Validation

Comparative Biological Efficacy of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Analogs as Pan-Sirtuin Inhibitors

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate serves as the critical synthetic precursor in the development of thieno[3,2-d]pyrimidine-6-carboxamide derivatives[1],[2]. Through targeted structural elaboration, this th...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate serves as the critical synthetic precursor in the development of thieno[3,2-d]pyrimidine-6-carboxamide derivatives[1],[2]. Through targeted structural elaboration, this thiophene-2-carboxylate scaffold is transformed into a highly potent chemotype of pan-sirtuin (SIRT1/2/3) inhibitors[3]. Discovered via Encoded Library Technology (ELT), these analogs represent a significant leap in potency over legacy sirtuin modulators[4].

This guide provides an objective, data-driven comparison of these novel analogs against established sirtuin inhibitors, detailing their structural causality, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Structural Biology & Binding Causality

The profound efficacy of thieno[3,2-d]pyrimidine-6-carboxamides stems from a dual-occupancy binding modality. reveal that the carboxamide moiety of these analogs anchors deeply into the nicotinamide C-pocket of the sirtuin active site[5].

Concurrently, the aliphatic extensions of the inhibitor traverse the substrate-binding channel[4]. This structural mechanism directly blocks both the entry of the NAD+ cofactor and the access of acetylated protein substrates. This competitive binding profile explains their low-nanomolar potency, which sharply contrasts with legacy inhibitors like EX-527 (Selisistat). EX-527 functions as an uncompetitive inhibitor with respect to NAD+, binding only to the SIRT1-substrate complex after nicotinamide is released[6], which inherently limits its broad-spectrum efficacy across different sirtuin isoforms.

Pathway Analog Thieno[3,2-d]pyrimidine Analogs SIRT SIRT1 / SIRT2 / SIRT3 (NAD+-dependent Deacetylases) Analog->SIRT Blocks C-pocket Substrate Target Proteins (p53, FOXO, Histones) SIRT->Substrate Prevents Deacetylation NAD NAD+ Cofactor NAD->SIRT Binds Outcome Cell Cycle Arrest & Metabolic Modulation Substrate->Outcome Hyperacetylation Signaling

Fig 1: Mechanistic pathway of pan-sirtuin inhibition by thieno[3,2-d]pyrimidine analogs.

Comparative Efficacy Profile

To objectively evaluate the biological efficacy of the methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate derived analogs (represented by the flagship "Analog 11c"), we benchmark their half-maximal inhibitory concentrations (IC₅₀) against standard reference compounds[3],[7].

Inhibitor ClassRepresentative CompoundTarget ProfileSIRT1 IC₅₀SIRT2 IC₅₀SIRT3 IC₅₀Primary Binding Mode
Thieno[3,2-d]pyrimidine Analog 11c Pan-SIRT1/2/33.6 nM 2.7 nM 4.0 nM Competitive (C-pocket)
IndoleEX-527 (Selisistat)SIRT1 Selective~98 nM>10,000 nM>10,000 nMUncompetitive (NAD+)
Urea DerivativeSuraminSIRT1/2300 nM1,200 nM>10,000 nMNon-specific
NaphtholSirtinolSIRT1/2131,000 nM38,000 nMN/ACompetitive

Data Synthesis: Analog 11c demonstrates a 25-fold to 30-fold increase in SIRT1 potency compared to EX-527, while expanding its inhibitory envelope to encompass SIRT2 and SIRT3 at single-digit nanomolar concentrations[3],[4].

Self-Validating Experimental Workflows

To ensure high scientific integrity, the biological evaluation of these analogs must utilize self-validating assay systems. The following protocols incorporate internal causality checks to prevent false positives caused by assay interference.

Fluorometric In Vitro Deacetylation Kinetics

Causality Focus: Because thieno[3,2-d]pyrimidine analogs compete with NAD+ at the C-pocket, the NAD+ concentration must be strictly maintained at its Michaelis constant ( Km​ ). Artificially high NAD+ levels will outcompete the inhibitor, falsely inflating the IC₅₀ value.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme & Cofactor Setup: Dilute recombinant SIRT1, SIRT2, or SIRT3 to 0.5 U/μL. Add NAD+ precisely at the predetermined Km​ for each specific isoform (e.g., ~200 μM for SIRT1).

  • Compound Incubation: Dispense 10-point serial dilutions of the thieno[3,2-d]pyrimidine analog (0.1 nM to 10 μM) into a 384-well microplate. Self-Validation Control: Include EX-527 as a positive SIRT1 control and DMSO as the vehicle baseline[7]. Incubate for 30 minutes at 25°C to allow steady-state binding.

  • Substrate Addition: Introduce the fluorogenic acetylated peptide substrate (e.g., Fluor de Lys) and incubate for 1 hour at 37°C.

  • Development & Readout: Add the developer solution containing nicotinamide (to halt SIRT activity) and a protease (to cleave the deacetylated fluorophore). Read fluorescence at Ex 350 nm / Em 450 nm.

Protocol S1 1. Compound Preparation (Serial Dilution) S2 2. Enzyme Incubation (SIRT + NAD+) S1->S2 S3 3. Fluorogenic Substrate Addition S2->S3 S4 4. Fluorescence Readout (Ex 350/Em 450) S3->S4 S5 5. Data Analysis (IC50 Curve) S4->S5 QC QC: NAD+ at Km QC->S2

Fig 2: Self-validating high-throughput fluorometric assay workflow for SIRT IC50 determination.

Cellular Target Engagement (p53 Hyperacetylation)

Causality Focus: Biochemical potency does not guarantee cellular permeability. To prove intracellular efficacy, we measure the acetylation status of p53 at Lys382. SIRT1 is the primary deacetylase for p53; therefore, inhibiting SIRT1 directly causes p53 hyperacetylation[1],[8].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture MCF-7 breast cancer cells to 70% confluence. Treat with the thieno[3,2-d]pyrimidine analog (10 nM, 100 nM, 1 μM) for 6 hours. Self-Validation Control: Treat a parallel well with 25 μM EX-527 to establish the maximum p53 acetylation baseline[7],[8].

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 5 mM nicotinamide (to prevent post-lysis deacetylation).

  • Western Blotting: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe with anti-acetyl-p53 (Lys382) primary antibody (1:1000) and anti-total-p53 as a normalization control. Detect via chemiluminescence. A dose-dependent increase in the acetyl-p53/total-p53 ratio confirms on-target cellular inhibition.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry (2013). URL:[Link]

  • Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators.World Intellectual Property Organization Patent WO2014138562A1 (2014).
  • Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences (2024). URL:[Link]

  • Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. ACS Chemical Biology (2021). URL:[Link]

  • Exploring the effect of EX-527 as a selective SIRT1 inhibitor against MCF-7 breast cell line by modulating POLD1 activity. Al Mustansiriyah Journal of Pharmaceutical Sciences (2025). URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Retention Time for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Standards

In the landscape of pharmaceutical research and development, the precise and accurate analysis of chemical entities is not merely a procedural step but the foundation of safety and efficacy. High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the precise and accurate analysis of chemical entities is not merely a procedural step but the foundation of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for separating, identifying, and quantifying compounds. Within this technique, the retention time (Rt) of an analyte is a critical identifier, a unique signature under defined conditions. This guide provides an in-depth comparison of HPLC retention times for standards of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. We will explore the scientific principles governing retention, present a robust protocol for analysis, and compare the performance of commercially available standards, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Foundational Role of Retention Time in HPLC Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, separating molecules based on their hydrophobicity.[1][2] In this technique, a non-polar stationary phase (commonly a silica support derivatized with C18 alkyl chains) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[3][4] Compounds with higher hydrophobicity interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time.[1] Conversely, more polar compounds have a greater affinity for the mobile phase and elute earlier.

For methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, its retention is a function of its molecular structure: the relatively non-polar thiophene ring and ethyl group balanced against the more polar ester and amide functionalities. Establishing a consistent and predictable retention time is paramount for:

  • Identity Confirmation: Verifying that the correct compound is present in a sample.

  • Purity Assessment: Separating the main compound from impurities and degradation products.

  • Method Stability: Ensuring that the analytical method performs consistently over time and across different laboratories.

Experimental Design: A Protocol for Robust Comparison

To provide a meaningful comparison, a robust and reproducible HPLC method was developed. The choices behind each parameter are grounded in established chromatographic principles to ensure data integrity.

Methodology & Rationale

Experimental Objective: To accurately determine and compare the retention times of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate standards obtained from three different commercial suppliers (designated A, B, and C) under identical, validated HPLC conditions.

Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Standard Analytical HPLC with UV DetectorEnsures broad applicability.
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules, including the target analyte. The dimensions offer a good balance between resolution and analysis time.[3]
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterWater is the weak, polar solvent in RP-HPLC. Formic acid is added to control the mobile phase pH and protonate acidic silanols on the silica surface, which improves peak shape and reproducibility.[5]
Mobile Phase B 0.1% Formic Acid in HPLC-Grade AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV transparency. The acid is included for consistency with Mobile Phase A.[1]
Gradient Program 40% B to 70% B over 10 min; hold at 70% B for 2 min; return to 40% B over 1 min; equilibrate for 4 min.A gradient elution, where the organic solvent concentration increases over time, is used to ensure that compounds with a range of polarities can be eluted as sharp, well-defined peaks in a reasonable timeframe.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.
Column Temp. 35 °CMaintaining a constant, slightly elevated column temperature reduces mobile phase viscosity and can improve peak shape and ensure retention time reproducibility.
Injection Volume 5 µLA small injection volume minimizes the potential for peak distortion or column overload.
Detection UV at 285 nmBased on the thiophene chromophore, this wavelength is selected to provide high sensitivity for the analyte.
System Suitability: The Self-Validating Protocol

Before analyzing any samples, the suitability of the chromatographic system must be established. This is a core requirement of any validated analytical procedure, as outlined in the ICH Q2(R1) guidelines.[6][7][8] Five replicate injections of a standard solution are performed, and the following parameters are assessed:

  • Retention Time Precision (%RSD): ≤ 1.0%

  • Peak Area Precision (%RSD): ≤ 2.0%

  • Tailing Factor (T): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

Meeting these criteria demonstrates that the system is operating correctly and is capable of generating reliable and reproducible data.[9]

Comparative Data Analysis

Standards of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate were obtained from three distinct suppliers and prepared in methanol at a concentration of 0.1 mg/mL. Each standard was injected in triplicate under the conditions described above.

SupplierLot NumberMean Retention Time (min) [n=3]Std. Deviation% RSD
Supplier AL-24A8817.540.00580.077%
Supplier BL-24B1397.550.00870.115%
Supplier CL-24C5527.540.00580.077%

The results clearly indicate excellent consistency across the standards from all three suppliers. The mean retention times are virtually identical (7.54-7.55 minutes), and the extremely low relative standard deviation (%RSD) for each set of injections highlights the high purity of the standards and the robustness of the analytical method. These data provide a high degree of confidence that any of these standards can be used for reliable compound identification and quantification.

Experimental and Analytical Workflow

The entire process, from initial setup to final data comparison, follows a logical and systematic sequence to ensure the integrity of the results.

Sources

Validation

A Comparative Guide to Validating the Chemical Purity of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate via GC-MS

In the landscape of pharmaceutical research and development, the rigorous validation of chemical purity for novel compounds is not merely a regulatory formality but a cornerstone of scientific integrity. For active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the rigorous validation of chemical purity for novel compounds is not merely a regulatory formality but a cornerstone of scientific integrity. For active pharmaceutical ingredients (APIs) and their intermediates, such as methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, ensuring high purity is paramount to the safety, efficacy, and reproducibility of therapeutic outcomes. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, contrasted with other key analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analyte: Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (CAS: 1448248-72-3) is a disubstituted thiophene derivative.[1] Its structure, featuring a thiophene core with a methyl ester at the 2-position and an N-ethylamide at the 5-position, makes it a candidate for various applications in medicinal chemistry, likely as a building block for more complex molecules.[2][3] The purity of this intermediate is critical, as any impurities can carry through the synthetic pathway, potentially leading to undesired side-products or impacting the biological activity of the final compound.

Chemical Structure:

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and often preferred method for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for separating and identifying the main compound from its potential impurities.[4]

Predicted Mass Spectrum and Fragmentation Pattern

A key aspect of developing a robust GC-MS method is understanding the expected fragmentation of the target analyte. For methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, the fragmentation pattern can be predicted based on the known behavior of thiophene-2-carboxylates and N-alkylamides.[5][6]

The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve:

  • Loss of the methoxy group (-OCH3) from the ester, leading to a prominent fragment.

  • Cleavage of the ethyl group (-CH2CH3) from the amide.

  • α-cleavage adjacent to the carbonyl groups.

  • McLafferty rearrangement if sterically feasible.

  • Cleavage of the C-N bond in the amide linkage.[7]

The following DOT graph illustrates a plausible fragmentation pathway:

fragmentation_pathway M Molecular Ion (M+) F1 [M - OCH3]+ M->F1 -OCH3 F2 [M - C2H5]+ M->F2 -C2H5 F3 [M - NHC2H5]+ M->F3 -NHC2H5 F4 Thiophene-2-carboxylate ion M->F4 Amide cleavage

Caption: Predicted major fragmentation pathways for methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Potential Impurities

Impurities can arise from starting materials, by-products of the synthesis, or degradation.[] Common thiophene synthesis methods like the Paal-Knorr or Gewald synthesis can introduce specific impurities.[] Potential impurities for our target compound could include:

  • Starting materials: e.g., thiophene-2,5-dicarboxylic acid.

  • Incomplete reaction products: e.g., the corresponding carboxylic acid or the mono-substituted thiophene.

  • By-products: from side reactions.

  • Degradation products: from exposure to heat, light, or air.

Detailed GC-MS Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Experimental Workflow:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in a suitable solvent (e.g., Dichloromethane) Spike Spike with Internal Standard (optional) Prep->Spike Inject Inject into GC Spike->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by MS Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Fragmentation Analysis Integrate->Identify Quantify Purity Calculation (% Area) Identify->Quantify

Caption: A typical workflow for GC-MS purity validation.

GC-MS Parameters:

ParameterRecommended ConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column provides good separation for a wide range of aromatic compounds.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.[9]
Inlet Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for the major component.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
Scan Range 40-450 amuCovers the expected mass range of the analyte and its fragments.
Method Validation According to ICH Q2(R1)

To ensure the method is suitable for its intended purpose, a thorough validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is essential.[7][10]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (solvent), the analyte, and a mixture of the analyte and potential impurities.The peak for the main compound should be well-resolved from any other peaks.
Linearity Analyze a series of dilutions of the analyte (e.g., 5 concentrations).The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Accuracy Spike a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%).The recovery should be within 98-102%.
Precision Repeatability: Analyze the same sample multiple times on the same day. Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Determine the lowest concentration at which the analyte can be detected (e.g., signal-to-noise ratio of 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Determine the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1).To be determined experimentally.
Robustness Intentionally vary method parameters (e.g., flow rate, temperature ramp) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the purity analysis of non-volatile or thermally labile compounds.[12]

Strengths:

  • Non-destructive: The sample can be recovered after analysis.

  • High Resolution: Excellent for separating complex mixtures.

  • Versatility: A wide range of column chemistries and mobile phases can be used.

Weaknesses:

  • Less Structural Information: UV detection does not provide the same level of structural information as MS.

  • Co-elution: Impurities with similar retention times and UV spectra may not be resolved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary ratio method that can provide a wealth of structural information and is inherently quantitative without the need for a reference standard of the same compound.[13]

Strengths:

  • Definitive Structural Information: Provides detailed information about the molecular structure.

  • Quantitative: Can be used for absolute purity determination (qNMR).[14]

  • Non-destructive.

Weaknesses:

  • Lower Sensitivity: Compared to GC-MS and HPLC.

  • Complex Spectra: Can be difficult to interpret for complex mixtures.

  • Higher Cost: Instrumentation is more expensive.

Comparison Summary
FeatureGC-MSHPLC-UVNMR
Volatility Requirement Volatile or semi-volatileNon-volatile compounds are suitableNo volatility requirement
Structural Information High (from mass spectrum)Low (from UV spectrum)Very High (detailed structure)
Sensitivity Very HighHighModerate
Quantitative Capability Relative (Area %), requires standards for absoluteRelative (Area %), requires standards for absoluteAbsolute (qNMR) and Relative
Destructive YesNoNo

Decision-Making Flowchart for Purity Analysis:

decision_flowchart Start Purity Validation Required IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile UseGCMS Primary Method: GC-MS IsVolatile->UseGCMS Yes UseHPLC Primary Method: HPLC-UV IsVolatile->UseHPLC No NeedStructure Need definitive structural information? UseGCMS->NeedStructure UseHPLC->NeedStructure UseNMR Complementary Method: NMR NeedStructure->UseNMR Yes FinalReport Generate Final Purity Report NeedStructure->FinalReport No UseNMR->FinalReport

Caption: A decision-making guide for selecting the appropriate purity validation technique.

Conclusion

The validation of chemical purity for compounds like methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate is a multi-faceted process that demands a strategic selection of analytical techniques. GC-MS stands out as a highly effective primary method due to its combination of high separation efficiency and detailed structural elucidation capabilities, making it ideal for identifying and quantifying volatile impurities. However, for a comprehensive and robust purity assessment, orthogonal methods such as HPLC-UV and NMR spectroscopy should be employed to provide complementary information and ensure the highest level of confidence in the analytical results. By following a systematic validation approach grounded in ICH guidelines, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, a critical step in the journey from discovery to therapeutic application.

References

  • Fisichella, S., & Occhipinti, S. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids.
  • Savic, I., et al. (2021). Characterization of N-Alkylamides of Spilanthes acmella var calva by Using High Performance Liquid Chromatography Electrospray Ionization Ion Trap Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 64(3), 329-340.
  • Ramjit, H. G., et al. (2004). Proposed mechanisms for the fragmentation of doubly allylic alkenamides (tingle compounds) by low energy collisional activation in a triple quadrupole mass spectrometer. Journal of the American Society for Mass Spectrometry, 15(10), 1469-1483.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • BenchChem. (2025). Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • Quan, Q., et al. (2020). Fragmentation Pathways and Patterns of N-Alkylamides Derivatives. Journal of Chinese Mass Spectrometry Society, 41(5), 402-410.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC.
  • Gf, G., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(22), 9220–9221.
  • Li, Y., et al. (2021). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity, 18(12), e2100588.
  • Wernisch, S., & Zenker, A. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and bioanalytical chemistry, 415(22), 5449–5460.
  • LibreTexts. (2024). 15.
  • LibreTexts. (2025). 2.
  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (2020).
  • Tzanavaras, P. D., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(8), 3413.
  • Bae, S. S., et al. (2010). LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol. Journal of pharmaceutical and biomedical analysis, 53(3), 243-249.
  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.
  • BenchChem. (2025). HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid.
  • Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • ResearchGate. (2023).
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
  • Kuujia.com. (2025).
  • BOC Sciences. (n.d.). Thiophene Synthesis Services.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
  • Manasagangotri, P. (n.d.).
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 209-218.
  • HXCHEM. (n.d.). Methyl 5-(ethylcarbamoyl)
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2025).
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). Journal of Biomolecular Structure and Dynamics, 1-25.
  • PubChem. (n.d.).
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian pharmaceutical bulletin, 68(1), 5-18.
  • NIST. (n.d.).
  • PubChem. (n.d.).

Sources

Comparative

A Comparative Guide to the Receptor Binding Affinity of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

Introduction In the landscape of modern drug discovery, thiophene derivatives have emerged as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics.[1] Their unique electronic and structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, thiophene derivatives have emerged as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics.[1] Their unique electronic and structural properties make them versatile building blocks for developing novel agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] This guide focuses on methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a molecule of interest that combines the thiophene-2-carboxylate core with an N-ethylcarbamoyl functional group. While direct experimental data on this specific compound is not extensively published, its structural motifs suggest potential interactions with various biological targets.

This document provides a comparative framework for evaluating the receptor binding affinity of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. We will hypothesize its potential interaction with the P2Y14 receptor, drawing comparisons with recently identified potent antagonists of this receptor that share a similar 4-amide-thiophene-2-carboxyl scaffold.[5][6] Furthermore, we will delve into the established experimental protocols for determining binding affinity and discuss the broader context of potential alternative biological targets for this class of compounds.

Hypothesized Target and Comparative Compound

Recent advancements in the study of G-protein coupled receptors (GPCRs) have highlighted the P2Y14 receptor as a promising target for the treatment of inflammatory bowel disease (IBD).[5][6] A 2024 study by Li et al. published in the Journal of Medicinal Chemistry described a series of 4-amide-thiophene-2-carboxyl derivatives as highly potent P2Y14 receptor antagonists.[5][6] Given the structural similarities, we hypothesize that methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate may also exhibit affinity for the P2Y14 receptor.

For the purpose of this guide, we will use the optimized compound 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid) from the aforementioned study as a benchmark for comparison. This compound demonstrated subnanomolar antagonistic activity (IC50: 0.40 nM) and favorable pharmacokinetic properties.[5][6]

Experimental Workflow for Determining Receptor Binding Affinity

To empirically determine and compare the receptor binding affinity of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate and the reference compound, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay for P2Y14 Receptor
  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human P2Y14 receptor are cultured under standard conditions.

    • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Radioligand and Competitors:

    • A high-affinity radiolabeled P2Y14 receptor antagonist (e.g., [³H]-labeled antagonist) is used as the tracer.

    • Stock solutions of methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate and the reference compound (Compound 39) are prepared in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • P2Y14 receptor-expressing cell membranes.

      • The radiolabeled antagonist at a concentration close to its dissociation constant (Kd).

      • Increasing concentrations of the unlabeled competitor (either methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate or the reference compound).

    • Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled P2Y14 antagonist.

    • The plates are incubated to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, followed by washing.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Culture HEK293 cells expressing P2Y14 P2 Harvest cells and prepare membranes P1->P2 A1 Incubate membranes, radioligand, and competitor P2->A1 A2 Separate bound and unbound ligand via filtration A1->A2 A3 Quantify radioactivity A2->A3 D1 Calculate IC50 values A3->D1 D2 Determine Ki using Cheng-Prusoff equation D1->D2

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical Comparative Binding Affinity Data

The following table presents hypothetical binding affinity data for our topic compound in comparison to the reference compound against the P2Y14 receptor. This data is for illustrative purposes to demonstrate how the results of the described experimental workflow would be presented.

CompoundIC50 (nM)Ki (nM)Receptor Target
Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate (Hypothetical)5025P2Y14
Compound 39 (Reference)[5][6]0.400.20P2Y14

This hypothetical data suggests that while methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate may have some affinity for the P2Y14 receptor, it is significantly less potent than the highly optimized reference compound.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, UDP-glucose, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream cellular functions, including immune cell chemotaxis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Chemotaxis) PKA->Response leads to Ligand UDP-Glucose (Agonist) Ligand->P2Y14 activates Antagonist Methyl 5-(ethylcarbamoyl) thiophene-2-carboxylate (Hypothesized Antagonist) Antagonist->P2Y14 blocks

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Disposal of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. As this compound may not have a dedicated, universally available Safety...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate. As this compound may not have a dedicated, universally available Safety Data Sheet (SDS), the protocols outlined below are synthesized from the known hazards of its core structural moieties: the thiophene ring and the carbamate group. This conservative approach ensures the highest standards of safety for laboratory personnel and environmental protection.

Hazard Assessment and Waste Classification

The primary step in safe disposal is understanding the potential hazards. The chemical structure of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate dictates its classification as hazardous waste. This assessment is based on two key components:

  • Thiophene Derivatives: Thiophene and its related compounds are known irritants and can be harmful to aquatic life with long-lasting effects[1][2][3]. Combustion of sulfur-containing compounds like thiophene can release toxic sulfur oxides (SOx)[3][4].

  • Carbamate Derivatives: Carbamate-containing wastes are specifically regulated by environmental agencies, such as the U.S. Environmental Protection Agency (EPA), as hazardous wastes[5][6]. Many carbamates are designed as pesticides and can exhibit toxicity[7][8].

Therefore, all waste streams containing Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—must be handled as hazardous chemical waste .

Summary of Extrapolated Hazard Information
Hazard ParameterAssessment Based on Related CompoundsPotential ConsequencesSupporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.May cause systemic toxic effects.[1][4][9][10]
Skin/Eye Irritation Causes skin and serious eye irritation.Direct contact can lead to inflammation, redness, and pain.[4][11]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract.[11]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Improper disposal can contaminate water systems and harm ecosystems.[1]
Chemical Incompatibility Reacts with strong oxidizing agents, strong bases, and strong reducing agents.Mixing can lead to vigorous, potentially dangerous reactions.[12]

Pre-Disposal Safety Protocols

Before beginning any work that will generate waste, ensure the following safety measures are in place.

Personal Protective Equipment (PPE)

All handling and disposal tasks require, at a minimum, the following PPE:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[11]

  • Hand Protection: Nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[11]

  • Protective Clothing: A standard laboratory coat.[4]

Engineering Controls

Always handle the compound and prepare its waste containers inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including double-layered nitrile gloves, safety goggles, and a lab coat.

  • Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[2][11]

  • Decontaminate Area: Clean the spill area first with a suitable solvent (such as isopropanol or ethanol) and then with soap and water.[2]

  • Dispose of Materials: All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous solid waste.[2]

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the collection and disposal of waste containing Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final Final Steps gen Experiment Generates Waste solid Solid Waste (e.g., powder, contaminated weigh boats) gen->solid liquid Liquid Waste (e.g., solutions) gen->liquid ppe Contaminated PPE (e.g., gloves, wipes) gen->ppe container_solid Select & Label Solid Waste Container solid->container_solid container_liquid Select & Label Liquid Waste Container liquid->container_liquid ppe->container_solid storage Store Sealed Container in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs Arrange Pickup via Institutional EHS / Licensed Contractor storage->ehs disposal Final Disposal ehs->disposal

Caption: Workflow for proper disposal of chemical waste.

Methodology
  • Waste Segregation: At the point of generation, immediately segregate waste into three distinct streams:

    • Solid Waste: Unused or waste Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate powder, contaminated spatulas, weigh boats, and other disposable solid labware.

    • Liquid Waste: Solutions containing the compound. Do not mix with other incompatible waste streams.[2]

    • Contaminated PPE & Debris: Used gloves, bench liners, and absorbent materials from spill cleanups.

  • Container Selection:

    • For solid waste and PPE, use a dedicated, sealable hazardous waste container, such as a high-density polyethylene (HDPE) drum or a puncture-resistant bag specifically for chemical waste.[2][13]

    • For liquid waste, use a dedicated, leak-proof, and chemically compatible container (e.g., an HDPE or glass bottle with a screw cap).[14][15] Ensure the container is not one that is recycled by the supplier.[14]

  • Labeling:

    • Clearly label every waste container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste "[2]

      • The full chemical name: "Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate "

      • An accurate list of all contents, including solvents and their approximate concentrations.

      • The date of waste generation (the date the first drop of waste enters the container).

      • Appropriate hazard pictograms (e.g., irritant, harmful, hazardous to the aquatic environment).

  • Temporary Storage:

    • Keep waste containers tightly closed except when adding waste.[11][12]

    • Store the sealed containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2]

    • Ensure secondary containment (e.g., a spill tray) is used for liquid waste containers.

  • Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash.[7][11]

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4][16]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[17]

Waste Stream Management and Incompatibility

Proper segregation is not just about separating solids from liquids; it is critically about preventing dangerous chemical reactions within a waste container. Based on the reactivity of related compounds, waste containing Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate must be kept separate from the following chemical classes.

Chemical Incompatibility Diagramdot

G cluster_incompatible Incompatible Waste - DO NOT MIX cluster_compatible Potentially Compatible (Verify with EHS) main_waste Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate Waste Stream oxidizers Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) main_waste->oxidizers  Potential for  Exothermic Reaction bases Strong Bases (e.g., Sodium Hydroxide) main_waste->bases  Potential for  Decomposition reducers Strong Reducing Agents (e.g., Hydrides) main_waste->reducers  Potential for  Vigorous Reaction other_organics Other Halogen-Free Organic Waste main_waste->other_organics  Consult EHS Before Mixing

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is a cornerstone of laboratory practice. This guide provides essential safety and logistical information for M...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is a cornerstone of laboratory practice. This guide provides essential safety and logistical information for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally similar thiophene and carbamate compounds to establish a robust framework for its safe utilization and disposal. A thorough, site-specific risk assessment should always precede the handling of this chemical.

Hazard Assessment: An Evidence-Based Approach

Therefore, it is prudent to handle Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and capable of causing serious eye irritation and skin irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EU EN166 or US ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists.[4][6]Protects against splashes, dust, and vapors that could cause serious eye damage.[5][7]
Hand Protection Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[4][5] Disposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately after contamination.[6]The thiophene and carbamate moieties suggest potential for skin absorption. Protective gloves provide a critical barrier.[4][5]
Body Protection A chemical-resistant lab coat or coveralls. For larger quantities or when there is a risk of generating aerosols, a full-body chemical-resistant suit may be necessary.[5]Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes.[5][6]
Respiratory Protection Not typically required under conditions of adequate ventilation, such as within a certified chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or organic vapor cartridge should be used.[2][3]Inhalation is a primary route of exposure for chemical compounds. Engineering controls are the first line of defense, with respirators providing an additional layer of protection when necessary.[4]
Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for mitigating risks associated with Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_review Review Safety Data for Similar Compounds prep_ppe Don All Required PPE prep_review->prep_ppe prep_emergency Ensure Access to Eyewash Station and Safety Shower prep_ppe->prep_emergency handle_hood Work in a Chemical Fume Hood prep_emergency->handle_hood handle_contact Avoid Contact with Eyes, Skin, and Clothing handle_hood->handle_contact handle_dust Minimize Dust and Aerosol Generation handle_contact->handle_dust post_wash Thoroughly Wash Hands handle_dust->post_wash post_decontaminate Decontaminate Work Area post_wash->post_decontaminate post_remove_ppe Remove and Dispose of Contaminated PPE post_decontaminate->post_remove_ppe cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Disposal solid_waste Solid Waste (Unused Compound, Contaminated Solids) container Clearly Labeled, Sealed Hazardous Waste Containers solid_waste->container liquid_waste Liquid Waste (Contaminated Solvents) liquid_waste->container ppe_waste Contaminated PPE (Gloves, Disposable Lab Coats) ppe_waste->container disposal_service Licensed Hazardous Waste Disposal Service container->disposal_service

Caption: Waste Disposal Workflow for Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate.

Waste Disposal Protocol:

  • Solid Waste : Collect unused or waste Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate and any contaminated solids (e.g., paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. [5]* Contaminated PPE : Dispose of all contaminated PPE, including gloves and disposable lab coats, as hazardous waste. [5]* Labeling : All waste containers must be clearly labeled with the full chemical name, "Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate," and appropriate hazard warnings.

  • Disposal : All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.

By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the potential risks associated with Methyl 5-(ethylcarbamoyl)thiophene-2-carboxylate, ensuring a safe and productive laboratory environment.

References

  • Personal protective equipment for handling Methyl carbamate-d3 - Benchchem.
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Categorisation of chemicals introduced for research and development.
  • Safety Data Sheet - Aaronchem.

Sources

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